molecular formula C12H10O3 B1582268 5-(4-Methylphenyl)-2-furoic acid CAS No. 52938-98-4

5-(4-Methylphenyl)-2-furoic acid

Cat. No.: B1582268
CAS No.: 52938-98-4
M. Wt: 202.21 g/mol
InChI Key: YZDIEQFFXQUBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-2-furoic acid is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDIEQFFXQUBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357597
Record name 5-(4-Methylphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-98-4
Record name 5-(4-Methylphenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52938-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methylphenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: A Strategic Approach to Aryl-Furoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)-2-furoic acid

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon bonds remains a cornerstone of molecular innovation. The synthesis of 5-aryl-2-furoic acids, a scaffold present in various pharmacologically active agents and advanced materials, exemplifies the need for robust, high-yield methodologies. This guide delineates a field-proven, reliable pathway for the synthesis of this compound (CAS: 52938-98-4).[1] Our focus is not merely on the procedural steps but on the underlying strategic decisions, from retrosynthetic analysis to the selection of catalysts and reaction conditions, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points toward a disconnection at the C-C bond between the furan ring and the tolyl group. This strategy identifies a palladium-catalyzed cross-coupling reaction as the most logical and powerful synthetic tool.[2] The furan ring can be derived from a 5-halo-2-furoic acid derivative, a versatile and commercially available building block, while the tolyl moiety can be introduced via an organometallic reagent. This leads to two primary synthons: a 5-halofuran synthon and a 4-methylphenyl synthon.

G TM Target Molecule: This compound Disconnection C-C Bond Disconnection (Cross-Coupling) TM->Disconnection Synthon1 Synthon 1: 5-Furan Electrophile Disconnection->Synthon1 Synthon2 Synthon 2: 4-Methylphenyl Nucleophile Disconnection->Synthon2 Reagent1 Reagent: 5-Bromo-2-furoic acid (or ester) Synthon1->Reagent1 Practical Equivalent Reagent2 Reagent: (4-Methylphenyl)boronic acid Synthon2->Reagent2 Practical Equivalent

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: A Two-Stage Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[3] The overall strategy involves an initial coupling reaction followed by a simple hydrolysis step to yield the final carboxylic acid.

Stage 1: Esterification of the Furoic Acid Starting Material

Causality Behind Experimental Choice: The carboxylic acid moiety of 5-bromo-2-furoic acid can potentially interfere with the basic conditions of the Suzuki coupling. While some protocols may work directly with the acid, converting it to an ester (e.g., an ethyl ester) is a robust protective strategy. This enhances solubility in organic solvents and prevents undesirable side reactions, leading to cleaner conversions and higher yields.[4]

Experimental Protocol: Esterification of 5-Bromo-2-furoic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-furoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (EtOH, ~10-20 volumes) as the solvent and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 5-bromo-2-furoate. The product can be used in the next step, often without further purification.

Stage 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-2-furoate, forming a Pd(II) complex.

  • Transmetalation: The base (e.g., Na₂CO₃) activates the (4-methylphenyl)boronic acid, forming a boronate complex. This complex then transfers the 4-methylphenyl group to the palladium center, displacing the bromide.[5][6]

  • Reductive Elimination: The two organic groups (the furan ester and the tolyl group) on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]

G start Start: Ethyl 5-bromo-2-furoate (4-Methylphenyl)boronic acid mix 1. Reagent Mixing - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Base (e.g., Na₂CO₃) - Solvent (e.g., 1,4-Dioxane) start->mix react 2. Suzuki Coupling Reaction - Heat to 90°C - Stir overnight under N₂ mix->react filter 3. Filtration - Cool to RT - Filter through Celite pad react->filter hydrolyze 4. Saponification - Add NaOH solution - Reflux for 3h filter->hydrolyze acidify 5. Acidification - Cool to RT - Add HCl to precipitate product hydrolyze->acidify isolate 6. Isolation & Purification - Filter precipitate - Wash with water - Dry under vacuum acidify->isolate end Final Product: This compound isolate->end

Caption: Experimental workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for a structurally analogous compound.[7]

  • Setup: In an oven-dried round-bottom flask under a nitrogen (N₂) atmosphere, combine ethyl 5-bromo-2-furoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 0.05 eq).

  • Reagents: Add a suitable solvent, such as dry 1,4-dioxane (~10 volumes). To this mixture, add a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction (Coupling): Stir the resulting biphasic mixture vigorously and heat to 90 °C overnight. Monitor the reaction for the disappearance of the starting material via TLC.

  • Workup (Intermediate): Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. The filtrate contains the intermediate, ethyl 5-(4-methylphenyl)-2-furoate. This can be taken directly to the next step.

  • Reaction (Saponification): Transfer the filtrate to a new flask. Add a solution of sodium hydroxide (NaOH, 3.0 eq) in a mixture of water and methanol (e.g., 2:1 ratio). Heat the mixture to reflux for 3-4 hours.[7]

  • Isolation: Cool the solution to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) until the product precipitates out (typically pH 2-3).

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the purified this compound under vacuum.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected results for the core synthesis pathway.

ParameterStage 1: Suzuki CouplingStage 2: Saponification
Key Reagents Ethyl 5-bromo-2-furoate, (4-Methylphenyl)boronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃Ethyl 5-(4-methylphenyl)-2-furoate, NaOH, HCl
Solvent 1,4-Dioxane / WaterWater / Methanol
Temperature 90 °CReflux (~70-80 °C)
Reaction Time 12-16 hours3-4 hours
Expected Yield >85% (for the coupled ester)>90% (for the hydrolysis step)
Product Ethyl 5-(4-methylphenyl)-2-furoateThis compound
Purity Analysis TLC, ¹H NMR, ¹³C NMR, MSMelting Point, ¹H NMR, ¹³C NMR, HRMS

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is highly recommended, other palladium-catalyzed reactions could theoretically be employed.

  • Heck Reaction: This would involve coupling 5-bromo-2-furoic acid (or its ester) with 4-methylstyrene. However, this would introduce an alkene linkage that would require a subsequent reduction step, adding complexity to the synthesis.[8][9]

  • Stille Coupling: This would use a 4-methylphenyltin reagent. While effective, Stille couplings are often disfavored in pharmaceutical and research settings due to the high toxicity and difficult removal of organotin byproducts.

The Suzuki-Miyaura pathway remains superior due to its operational simplicity, high yields, and the lower toxicity of its boron-based reagents.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-stage process centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By first protecting the carboxylic acid as an ethyl ester, the subsequent coupling with (4-methylphenyl)boronic acid proceeds cleanly and in high yield. A final, straightforward saponification step liberates the target molecule. This methodology is robust, scalable, and leverages commercially available starting materials, making it an authoritative and practical guide for professionals in the field.

References

A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 5-(4-Methylphenyl)-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for elucidating the structure and properties of this molecule using a suite of modern spectroscopic techniques. By integrating established principles with data from analogous compounds, this guide offers predictive insights and a robust protocol for empirical validation.

Introduction

This compound, with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , belongs to the class of 5-aryl-2-furoic acids.[1] These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furoic acid scaffold and the potential for diverse biological activities imparted by the aryl substituent.[2][3] Accurate structural confirmation and purity assessment are paramount for any application, necessitating a multi-faceted spectroscopic approach. This guide will detail the expected outcomes and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The molecular architecture of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a 2,5-disubstituted furan ring, a carboxylic acid group at the 2-position, and a p-tolyl (4-methylphenyl) group at the 5-position. The conjugation between the phenyl ring, the furan ring, and the carboxylic acid group will significantly influence the electronic and vibrational properties of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted chemical shifts are based on the known spectrum of 2-furoic acid and the expected influence of the 4-methylphenyl substituent.[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~11-12Singlet, broad1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.6-7.8Doublet2HAr-H (ortho to tolyl)Protons on the phenyl ring ortho to the furan ring are deshielded due to the electron-withdrawing nature of the furan ring.
~7.2-7.4Doublet2HAr-H (meta to tolyl)Protons on the phenyl ring meta to the furan ring are less deshielded.
~7.1-7.2Doublet1HFuran-H (position 3)The furan proton at position 3 will be a doublet due to coupling with the proton at position 4.
~6.8-6.9Doublet1HFuran-H (position 4)The furan proton at position 4 will be a doublet due to coupling with the proton at position 3 and will be upfield compared to the proton at position 3.
~2.4Singlet3HCH₃The methyl protons on the tolyl group will appear as a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are based on data for 2-furoic acid and substituted benzenes.[6][7]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentJustification
~162-165C=O (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded.
~155-158C5 (Furan)The furan carbon attached to the phenyl ring will be significantly downfield.
~145-148C2 (Furan)The furan carbon attached to the carboxylic acid group.
~138-141C (ipso-tolyl)The ipso-carbon of the tolyl group attached to the furan ring.
~135-138C (para-tolyl)The carbon of the tolyl group bearing the methyl substituent.
~129-131CH (meta-tolyl)The meta-carbons of the tolyl group.
~125-127CH (ortho-tolyl)The ortho-carbons of the tolyl group.
~118-120C3 (Furan)Furan carbon at position 3.
~110-112C4 (Furan)Furan carbon at position 4.
~21-23CH₃The methyl carbon of the tolyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-2-furoic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-2-furoic acid, also known as 5-(p-tolyl)-2-furoic acid, is a bi-aryl carboxylic acid belonging to the class of 5-aryl-2-furoic acids. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the furoic acid scaffold and the diverse biological activities exhibited by its derivatives. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in many pharmacologically active compounds. Its substitution with an aryl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for this compound is not extensively available in the public domain, the following table summarizes its known identifiers and predicted properties.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 5-(p-tolyl)-2-furoic acid, 5-(4-methylphenyl)furan-2-carboxylic acid
CAS Number 52938-98-4[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance White to off-white crystalline powder (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa ~3.1 (predicted based on 2-furoic acid)
LogP 2.9 (predicted)[2]

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the methyl and carboxylic acid protons. The chemical shifts (δ) are predicted to be in the following regions:

  • Furan protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.

  • Phenyl protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • Methyl protons: A singlet around 2.3-2.4 ppm.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts for the different carbon atoms are:

  • Carboxylic acid carbon: In the range of 160-170 ppm.

  • Aromatic and furan carbons: Multiple signals in the aromatic region (110-160 ppm).

  • Methyl carbon: A signal in the aliphatic region (~21 ppm).

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1680-1710 cm⁻¹.

  • C=C and C-O stretches (aromatic and furan rings): Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₀O₃), the expected monoisotopic mass is 202.06299 Da[2]. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts can aid in its identification in complex mixtures[2].

Synthesis of this compound

The synthesis of 5-aryl-2-furoic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the furan ring and the aryl group. The following is a detailed, self-validating protocol for the synthesis of this compound, adapted from a procedure for a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid[3].

Experimental Protocol: Two-Step Synthesis

This synthesis involves a Suzuki coupling reaction to form the methyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Suzuki Coupling - Synthesis of Methyl 5-(4-Methylphenyl)-2-furoate

References

Biological activity of 5-(4-Methylphenyl)-2-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-(4-Methylphenyl)-2-furoic Acid Derivatives

Introduction: The Versatility of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Compounds incorporating furan or its reduced form, tetrahydrofuran, are found in a wide array of pharmaceuticals, including antibacterial, antiviral, and vasodilator drugs.[2]

This guide focuses on a specific class of furan derivatives: those built upon the This compound core. This structure combines the furan ring with a carboxylic acid at the 2-position, a common functional group for modulating solubility and interacting with biological targets, and a p-tolyl (4-methylphenyl) group at the 5-position. The addition of the methylphenyl group can enhance the molecule's lipophilicity, potentially improving its ability to cross biological membranes and engage with hydrophobic pockets in target proteins.[4] By strategically modifying the carboxylic acid moiety and other positions, researchers have synthesized a diverse library of compounds exhibiting a remarkable spectrum of biological activities.

This document provides a technical overview of the key therapeutic areas where these derivatives have shown significant promise: antimicrobial, anti-inflammatory, and anticancer activities. We will explore the synthesis of active analogs, delve into their mechanisms of action, present quantitative data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.

Synthesis and Structure-Activity Relationship

A primary strategy for developing active antimicrobial agents from this scaffold involves the modification of the 2-furoic acid group. Researchers have successfully synthesized series of amides and peptide conjugates by coupling the core structure with various amino acid esters and dipeptides.[5] A common synthetic route employs carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[5]

These studies have revealed that the nature of the amino acid or peptide side chain significantly influences antimicrobial potency. For instance, certain peptide derivatives have demonstrated highly potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and the pathogenic fungus Candida albicans, in some cases exceeding the efficacy of standard drugs.[5] This suggests that the peptide moiety can be tailored to enhance target specificity or improve cell penetration. The broader class of furan-containing compounds has also shown excellent activity against multidrug-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[6]

Postulated Mechanism of Action

While the precise molecular targets are still under investigation, the antimicrobial action is likely multifactorial. The lipophilic character imparted by the 4-methylphenyl group may facilitate the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[1][4] Furthermore, the furan ring and the amide linkage can act as hydrogen bond donors and acceptors, enabling interaction with essential microbial enzymes or proteins, thereby inhibiting critical metabolic pathways.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for determining MIC values.

Objective: To determine the MIC of this compound derivatives against selected bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth directly in the 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing the test compound, positive control, and growth control (inoculum without compound). The final volume in each well is now 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Data Summary: Antimicrobial Potency

The following table summarizes the range of activities observed for furan-based derivatives against common pathogens.

Compound ClassOrganism TypePathogen ExamplesMIC Range (µg/mL)Reference
Furan-Thioxothiazolidine HybridsGram-PositiveS. aureus (MRSA, QRSA)2 - 4[6]
Furan-Peptide ConjugatesGram-NegativeP. aeruginosaPotent Activity Reported[5]
Furan-Peptide ConjugatesFungiC. albicansPotent Activity Reported[5]

Workflow Visualization

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in Plate C Inoculate Wells with Microbial Suspension A->C B Standardize Microbial Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Measure Optical Density (OD600) D->F G Determine MIC: Lowest Concentration with No Growth E->G F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological process, but its dysregulation leads to chronic diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for new therapeutics.[1]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1]

  • Inhibition of Inflammatory Mediators: These compounds can suppress the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][7][8] This is a crucial mechanism, as these molecules are central to amplifying and sustaining the inflammatory cascade.[8]

  • Modulation of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of inflammation.[1][7] Many bioactive compounds, including furan derivatives, exert their effects by inhibiting these pathways, thereby preventing the transcription of genes encoding pro-inflammatory proteins like COX-2 and iNOS.[7] The aromatic rings present in the this compound structure may enhance lipophilicity and contribute to the inhibition of these pathways.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]

Objective: To assess the ability of test compounds to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (180-200g)

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac, 25 mg/kg)[8]

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6): Vehicle control, Reference drug, and Test compound groups (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.[8]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection; Vₜ).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100

Visualization of the Inflammatory Pathway

Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates nucleus Nucleus NFkB_p65->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS, IL-6) nucleus->genes Activates Transcription mediators Inflammatory Mediators (Cytokines, Prostaglandins, NO) genes->mediators Leads to Production of compound 5-(4-Methylphenyl)- 2-furoic acid Derivatives compound->IKK Inhibits compound->NFkB_p65 Inhibits

Caption: Potential inhibition of the TLR4/NF-κB pathway by furoic acid derivatives.

Anticancer Activity: Inducing Programmed Cell Death

The search for novel, selective, and less toxic anticancer agents is a major focus of modern drug discovery. The furan scaffold is a component of several compounds that exhibit significant cytotoxicity against a variety of cancer cell lines.[10][11][12][13]

Synthesis and Cytotoxic Profile

The synthesis of diacylhydrazide derivatives from 5-substituted-2-furoic acids has yielded compounds with promising anti-tumor activity.[10] Bioassays have revealed that some of these derivatives are particularly effective against human promyelocytic leukemic cells (HL-60).[10] The structure-activity relationship appears to be influenced by both the substituent on the phenyl ring and the length of the aliphatic chain in the diacylhydrazide moiety.[10] While data on the specific 5-(4-methylphenyl) core is emerging, related thiazolone derivatives have shown potent activity, with IC₅₀ values in the low micromolar range against lung cancer cell lines.[12]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death.

  • Caspase-Dependent Apoptosis: Related compounds have been shown to trigger apoptosis through pathways dependent on caspases, which are the executioner enzymes of cell death.[12] This often involves the activation of initiator caspases (e.g., caspase-8, caspase-9) and the executioner caspase-3.[12]

  • Modulation of Apoptotic Pathways: The intrinsic (mitochondrial) pathway of apoptosis is a key target. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome C, which in turn activates the caspase cascade.[14] Some novel compounds have been shown to significantly increase the concentration of Bax in treated breast cancer cells.[14]

  • JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by cellular stress and, in many contexts, promotes apoptosis. This pathway has been identified as a key mediator of the anticancer effects of some furan-related heterocyclic compounds.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, H460, MCF-7)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value, which is the concentration required to inhibit cell viability by 50%.

Data Summary: Cytotoxic Activity

The following table presents representative IC₅₀ values for furan-related derivatives against various cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassCancer Cell LineCancer TypeIC₅₀ (µM)Reference
5-(4-chlorophenyl)-2-furoyl diacylhydrazideHL-60Promyelocytic Leukemia21.6[10]
5-(4-chlorophenyl)-2-furoyl diacylhydrazideBGC-823Stomach Cancer15.2[10]
Thiazolone Derivative (MMPT)H460Lung Cancer4.9 - 8.0[12]
Thiazolone Derivative (MMPT)MCF-7Breast Cancer2.5[12]

Visualization of the Intrinsic Apoptosis Pathway

Apoptosis_Pathway compound Anticancer Derivative stress Cellular Stress compound->stress bax Bax Activation stress->bax mito Mitochondrion bax->mito Translocates to cyto_c Cytochrome C Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Conclusion and Future Directions

The This compound scaffold is a privileged structure that serves as an excellent starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a broad and potent range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic combination of the furan ring, the carboxylic acid functional handle, and the lipophilic p-tolyl group provides a robust framework for generating chemical diversity and optimizing pharmacological properties.

Future research in this area should focus on several key objectives:

  • Expanded Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the carboxylic acid group will help to delineate the precise structural requirements for potency and selectivity against different biological targets.

  • Mechanism of Action Elucidation: While general mechanisms have been postulated, further studies are required to identify the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. Techniques such as thermal shift assays, affinity chromatography, and computational docking can aid in this discovery process.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo toxicity, to assess their potential for further clinical development.

By pursuing these avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of drugs to address critical unmet medical needs.

References

A Technical Guide to the Crystal Structure of 5-(p-tolyl)-2-furoic Acid: An Investigative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(p-tolyl)-2-furoic acid belongs to a class of substituted furoic acids that are of significant interest in medicinal chemistry and materials science. The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, guiding further derivatization, and predicting its behavior in biological systems. While a definitive, publicly accessible crystal structure for 5-(p-tolyl)-2-furoic acid is not available at the time of this writing, this guide provides a comprehensive framework for its determination and analysis. By leveraging established synthetic protocols and crystallographic techniques, and drawing parallels with the elucidated structure of a closely related analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, we present a complete methodological blueprint and a detailed predictive analysis of its structural characteristics.

Introduction: The Significance of Furoic Acid Derivatives

Furan-based compounds are pivotal scaffolds in pharmaceutical development. The furan ring is a versatile building block found in numerous active pharmaceutical ingredients (APIs), contributing to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Furoic acid, in particular, serves as a key intermediate in the synthesis of drugs such as the antibiotic nitrofurantoin and the anti-inflammatory agent mometasone furoate.[2] The substitution at the 5-position of the furan ring, as in 5-(p-tolyl)-2-furoic acid, allows for the modulation of the molecule's electronic and steric properties, which in turn can influence its biological targets and pharmacokinetic profile. This compound is primarily utilized in organic synthesis as a building block for more complex chemical structures, particularly in the development of compounds with potential anti-inflammatory or antimicrobial properties.[3]

The crystal structure of a molecule provides the most definitive insight into its three-dimensional arrangement. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological macromolecules.

  • Polymorph Screening: Identifying different crystalline forms that can impact solubility, stability, and bioavailability.

  • In Silico Modeling: Providing accurate geometries for computational studies and virtual screening.

  • Intellectual Property: Defining the solid-state form of a new chemical entity.

Given the importance of this class of compounds, the determination of the crystal structure of 5-(p-tolyl)-2-furoic acid is a critical step in its development pathway.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a multi-step endeavor that begins with the synthesis of the pure compound and culminates in the analysis of diffraction data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of 5-(p-tolyl)-2-furoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Methods Crystallization Methods (Slow Evaporation, Vapor Diffusion, etc.) Screening->Methods Harvesting Crystal Harvesting & Mounting Methods->Harvesting Data_Collection Single-Crystal X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

A common and effective method for the synthesis of 5-aryl-2-furoic acids is the Suzuki coupling reaction.

Protocol: Suzuki Coupling for 5-(p-tolyl)-2-furoic acid

  • Reactants: To a solution of methyl 5-bromo-2-furoate (1 equivalent) and p-tolylboronic acid (1.2 equivalents) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents).

  • Base: Add an aqueous solution of a base, typically 2M sodium carbonate (2 equivalents).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Ester Hydrolysis: The organic layer containing the methyl ester is concentrated, and the residue is dissolved in a mixture of methanol and water. Sodium hydroxide (3 equivalents) is added, and the mixture is stirred until the hydrolysis of the ester to the carboxylic acid is complete.

  • Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-(p-tolyl)-2-furoic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening various conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

It is noteworthy that researchers have found 5-phenyl-furan-2-carboxylic acids to be "intrinsically impervious to crystallization".[1] This suggests that extensive screening of solvents and techniques may be necessary.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal lattice.

The collected data is then processed to solve and refine the crystal structure. This process yields a Crystallographic Information File (CIF), a standard format for storing and sharing crystal structure data.[2][4][5]

Case Study: The Crystal Structure of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

In the absence of a published structure for 5-(p-tolyl)-2-furoic acid, we can gain significant insights from the detailed analysis of its close analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, whose crystal structure was determined using synchrotron radiation.[1]

Table 1: Crystallographic Data for 5-(4-Nitrophenyl)furan-2-carboxylic Acid [1]

ParameterValue
Chemical FormulaC₁₁H₇NO₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)900.07(5)
Z4
Calculated Density (g/cm³)1.573

Data obtained from a study by Cazzaniga et al. and may represent a specific crystalline form.

Molecular Geometry

The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals that the two constituent molecules in the asymmetric unit are nearly planar. The dihedral angle between the furan and phenyl rings is reported to be very small (4.1(1)° and 6.1(1)° for the two independent molecules).[1] This planarity suggests significant π-conjugation across the molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions.[1]

  • Hydrogen Bonding: The carboxylic acid groups form classic hydrogen-bonded dimers. Additionally, water molecules and an ammonium ion present in the crystal lattice participate in an extensive hydrogen-bonding network.

  • π-π Stacking: The planar aromatic rings stack on top of each other, with centroid-centroid distances indicative of strong π-π interactions (3.60(1) Å and 3.88(1) Å).[1]

packing_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Furan1 Furan Ring Phenyl1 p-Nitrophenyl Ring Phenyl2 p-Nitrophenyl Ring Phenyl1->Phenyl2 π-π Stacking COOH1 Carboxylic Acid COOH2 Carboxylic Acid COOH1->COOH2 Hydrogen Bonding (Dimer) Furan2 Furan Ring

Caption: Key intermolecular interactions in phenyl-furoic acid crystals.

Predictive Analysis for 5-(p-tolyl)-2-furoic Acid

While sharing the same fundamental furan-phenyl scaffold, the electronic properties of the p-tolyl group (electron-donating) are opposite to those of the p-nitrophenyl group (electron-withdrawing). This difference is expected to influence the crystal packing.

  • Molecular Geometry: The molecule is still expected to be largely planar to maximize π-conjugation, though the steric bulk of the methyl group might induce a slightly larger dihedral angle between the rings compared to the nitro analogue.

  • Intermolecular Interactions: Carboxylic acid hydrogen-bonded dimers are highly probable. However, the nature of the π-π stacking might be altered. The electron-rich tolyl ring may favor different packing motifs (e.g., offset-stacked or T-shaped) compared to the electron-deficient nitrophenyl ring system. The absence of a strong acceptor like the nitro group will also change the landscape of other potential weak hydrogen bonds.

Conclusion

The determination of the single-crystal X-ray structure of 5-(p-tolyl)-2-furoic acid is an essential undertaking for the full characterization of this valuable synthetic intermediate. This guide has outlined a robust experimental pathway for its synthesis, crystallization, and structural analysis. By examining the published crystal structure of the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid, we have provided a detailed framework for interpreting the expected molecular geometry and intermolecular interactions. The insights gained from such a study are invaluable for drug development professionals and researchers, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new chemical entities.

References

The Solubility Profile of 5-(4-Methylphenyl)-2-furoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility of 5-(4-Methylphenyl)-2-furoic acid, a key physicochemical property influencing its behavior in drug development, from formulation to bioavailability. In the absence of extensive published data for this specific molecule, this guide establishes a framework for its characterization. We will delve into its known molecular properties, extrapolate from closely related analogs, and provide detailed methodologies for experimental solubility determination. Furthermore, this guide will discuss the application of thermodynamic principles and predictive models to understand and estimate the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's performance. For an active pharmaceutical ingredient (API) like this compound, its ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

A comprehensive understanding of the solubility of this compound in a range of organic solvents is paramount for several key aspects of drug development:

  • Formulation Development: The choice of excipients and the design of the final dosage form, whether it be a tablet, capsule, or injectable solution, are heavily influenced by the API's solubility.

  • Process Chemistry: During synthesis and purification, solubility data is essential for selecting appropriate solvents for reactions, crystallization, and isolation of the pure compound.

  • Preclinical and Clinical Studies: Understanding the solubility is crucial for designing relevant in vitro and in vivo experiments to assess the drug's pharmacological activity and pharmacokinetic profile.

This guide will provide a detailed technical overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.

Molecular Structure and Basic Properties

The structure of this compound, with its combination of a polar carboxylic acid group, a furan ring, and a nonpolar methylphenyl substituent, dictates its interactions with different solvents.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1][2]
CAS Number 52938-98-4[1][2]
Melting Point and pKa: Key Thermodynamic Parameters
  • Melting Point: The melting point is a crucial parameter in solubility models as it reflects the strength of the crystal lattice that must be overcome for dissolution. For the parent compound, 2-furoic acid , the melting point is in the range of 128-132 °C[3]. The introduction of a 4-methylphenyl group is expected to significantly increase the melting point due to increased molecular weight and potential for enhanced crystal packing. For comparison, 5-(4-Nitrophenyl)-2-furoic acid has a much higher melting point of 255-257 °C. This suggests that the melting point of this compound will likely be considerably higher than that of 2-furoic acid.

  • pKa: The acid dissociation constant (pKa) is critical for understanding the solubility in aqueous and protic solvents, as it determines the extent of ionization. The pKa of 2-furoic acid in water is approximately 3.12[3]. The electronic effect of the 4-methylphenyl group, being weakly electron-donating, is expected to have a minor impact on the acidity of the carboxylic acid. Therefore, the pKa of this compound in aqueous solution is anticipated to be in a similar range to that of 2-furoic acid.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of this compound will vary significantly depending on the polarity and hydrogen bonding capabilities of the organic solvent.

Insights from a Structurally Similar Compound

A study on the solubility of 5-(4-methylphenyl)-2-furanpropanoic acid , a close structural analog, provides valuable insights into the expected solubility behavior of this compound. The study investigated its solubility in methyl acetate, ethyl acetate, acetonitrile, propane-1-ol, and propan-2-ol[4][5][6]. This suggests that polar aprotic solvents (acetates, acetonitrile) and polar protic solvents (alcohols) are good candidates for dissolving this compound. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the overall molecular structure can interact favorably with polar aprotic solvents.

Recommended Solvents for Solubility Screening

Based on the structure of this compound and data from related compounds, the following organic solvents are recommended for an initial solubility screening:

  • Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

  • Esters: Ethyl Acetate, Methyl Acetate

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Amides: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Halogenated Solvents: Dichloromethane, Chloroform

  • Aromatic Hydrocarbons: Toluene (as a non-polar reference)

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for solubility measurement is the saturation shake-flask method . This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) for a set time (e.g., 24-72h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw a clear aliquot of the supernatant equil2->sample1 sample2 Filter through a syringe filter (e.g., 0.22 µm) sample1->sample2 analysis1 Dilute the filtrate with a suitable solvent sample2->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 calc1 Determine solubility (e.g., in mg/mL or mol/L) analysis2->calc1

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible material) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Thermodynamic Modeling of Solubility

Thermodynamic models can be powerful tools for predicting and correlating the solubility of compounds like this compound, reducing the need for extensive experimental work.

Fundamental Principles

The solubility of a solid in a liquid is governed by the Gibbs free energy of solution (ΔG_sol). For a solution to form spontaneously, ΔG_sol must be negative. This is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol represents the heat absorbed or released during dissolution. It is the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the change in entropy upon dissolution.

Predictive Models

Several thermodynamic models can be employed to predict solubility. These models often require the input of key physicochemical properties of the solute, such as its melting point and enthalpy of fusion.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a widely used predictive model that does not require experimental data for the specific solute-solvent system.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that uses the 3D structure of the solute and solvent molecules to predict their thermodynamic properties and solubility. It can provide highly accurate predictions but requires computational resources.

The following diagram illustrates the conceptual relationship between the solid and solution states and the factors influencing solubility.

solubility_thermodynamics cluster_factors Influencing Factors Solid Solid Crystal Lattice (this compound) Solution Solvated Molecules in Solution Solid->Solution Dissolution (ΔG_sol < 0 for spontaneous process) LatticeEnergy Crystal Lattice Energy (Solute-Solute Interactions) LatticeEnergy->Solid Stabilizes SolvationEnergy Solvation Energy (Solute-Solvent Interactions) SolvationEnergy->Solution Stabilizes CavityFormation Cavity Formation Energy (Solvent-Solvent Interactions) CavityFormation->Solution Destabilizes (Energy Cost)

Caption: Thermodynamic factors governing the dissolution process.

Conclusion

While direct experimental data on the solubility of this compound in a wide array of organic solvents is currently limited, this technical guide provides a robust framework for its characterization. By understanding its fundamental physicochemical properties, leveraging data from structurally similar molecules, and employing standardized experimental protocols like the shake-flask method, researchers and drug development professionals can systematically determine its solubility profile. Furthermore, the application of thermodynamic principles and predictive models can offer valuable insights and guide solvent selection, ultimately facilitating the efficient and effective development of this compound as a potential therapeutic agent.

References

Discovery and history of furan-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

Introduction

Furan-based carboxylic acids represent a cornerstone in the evolution of organic chemistry, marking the transition from studying naturally derived substances to the synthesis of novel molecular architectures. This guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the two most significant furan-based carboxylic acids: 2-furoic acid and 2,5-furandicarboxylic acid (FDCA). From their serendipitous discovery in the 18th and 19th centuries to their current prominence as key platform chemicals in the burgeoning bio-economy, their story is one of scientific curiosity, innovation, and a relentless drive towards sustainability. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, foundational experimental context, and a look into the future of these versatile compounds.

Chapter 1: The Dawn of Furan Chemistry: The Discovery of 2-Furoic Acid

The journey into the world of furan chemistry began not with the parent heterocycle, but with one of its most stable derivatives. The name "furan" itself, derived from the Latin word furfur meaning bran, is a nod to the agricultural sources from which these compounds were first obtained.[1][2][3]

The Seminal Discovery by Carl Wilhelm Scheele (1780)

The first synthesis of a furan-containing compound was accomplished in 1780 by the German-Swedish pharmaceutical chemist Carl Wilhelm Scheele, a giant of 18th-century chemistry who is credited with the discovery of numerous chemical elements and compounds.[4][5][6] While investigating the properties of sugar-derived acids, Scheele performed a dry distillation of mucic acid (also known as galactaric acid), which can be obtained from galactose and various natural gums.[1][7] This process yielded a white crystalline solid which he named "pyromucic acid," a name that reflects its origin from the heat-induced (pyro) transformation of mucic acid.[1][2][8] This landmark experiment predated the discovery of the more famous furan derivative, furfural (isolated from bran in 1831), and the parent furan ring itself, which was not prepared until 1870.[1][3]

Foundational Experimental Protocol: Scheele's Dry Distillation of Mucic Acid

While the exact apparatus of the 18th century differs from modern laboratories, the fundamental chemical principles of Scheele's experiment remain clear. The process represents a thermally induced decarboxylation and cyclization.

Causality of the Transformation: Mucic acid is a six-carbon aldaric acid with hydroxyl groups at positions 2, 3, 4, and 5. When subjected to intense heat in the absence of a solvent (dry distillation), the molecule undergoes a series of complex reactions. The key steps involve the elimination of multiple water molecules (dehydration) and the loss of a carboxyl group as carbon dioxide (decarboxylation). This cascade leads to the formation of the stable, five-membered aromatic furan ring, with the remaining carboxyl group at the 2-position, yielding 2-furoic acid.

Conceptual Protocol:

  • Preparation: Place a sample of dry mucic acid in a retort or a similar distillation vessel capable of withstanding high temperatures.

  • Heating: Heat the vessel directly and strongly. The mucic acid will begin to decompose.

  • Distillation & Collection: A substance will vaporize and then condense in the cooler part of the apparatus (the neck of the retort). This condensate will solidify upon cooling.

  • Purification: The collected white solid, pyromucic acid (2-furoic acid), can be further purified by recrystallization.

G mucic_acid Mucic Acid (Galactaric Acid) heat Strong Heat (Dry Distillation) mucic_acid->heat h2o 3 H₂O heat->h2o co2 CO₂ heat->co2 furoic_acid 2-Furoic Acid (Pyromucic Acid) heat->furoic_acid - 3 H₂O - CO₂ G mucic_acid Mucic Acid reagents Conc. HBr Heat, Pressure mucic_acid->reagents h2o 4 H₂O reagents->h2o fdca 2,5-Furandicarboxylic Acid (Dehydromucic Acid) reagents->fdca - 4 H₂O G cluster_0 Biomass Valorization cluster_1 Chemical Synthesis cluster_2 Polymer Production biomass Lignocellulosic Biomass c6_sugars C6 Sugars (e.g., Glucose) biomass->c6_sugars Hydrolysis hmf 5-Hydroxymethylfurfural (HMF) c6_sugars->hmf Dehydration fdca 2,5-Furandicarboxylic Acid (FDCA) hmf->fdca Catalytic Oxidation pef Polyethylene Furanoate (PEF) fdca->pef Polycondensation with Ethylene Glycol

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Methylphenyl)-2-furoic acid is a bi-aryl carboxylic acid containing a furan core. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the furan ring system. As with any potential drug candidate or advanced material, a thorough understanding of its chemical stability is paramount for ensuring safety, efficacy, and a viable shelf-life. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. We will delve into the theoretical underpinnings of its degradation, supported by established knowledge of furan chemistry, and provide practical, step-by-step protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the stability of this and structurally related compounds.

Chemical Profile of this compound

Understanding the inherent chemical properties of this compound is the first step in predicting its stability. The molecule's structure, presented below, reveals several key features that will dictate its reactivity.

Caption: Chemical structure of this compound.

The key reactive centers include:

  • The Furan Ring: This five-membered aromatic heterocycle is electron-rich and susceptible to electrophilic attack and oxidation. Ring-opening reactions are a common degradation pathway for furans.[1][2]

  • The Carboxylic Acid Group: This functional group can undergo decarboxylation, especially under thermal stress.[3][4] It also dictates the molecule's solubility and ionization state at different pH values.

  • The Phenyl Ring: The tolyl group is generally stable, but the benzylic methyl group is a potential site for oxidation.

  • Conjugated System: The conjugation between the furan and phenyl rings can influence the molecule's photostability, potentially making it susceptible to photodegradation.

Predicted Degradation Pathways

Based on the known chemistry of furan and carboxylic acid derivatives, we can predict several key degradation pathways for this compound under various stress conditions.

Thermal Degradation

Elevated temperatures are expected to primarily induce decarboxylation of the furoic acid moiety.[3][4] This reaction would result in the formation of 2-(4-methylphenyl)furan. At higher temperatures, further degradation of the furan ring itself can occur through complex radical-mediated processes and ring-opening.[1][5]

Thermal_Degradation reactant This compound C₁₂H₁₀O₃ product1 2-(4-Methylphenyl)furan C₁₁H₁₀O reactant->product1 Δ (Heat) -CO₂ product2 Carbon Dioxide CO₂ reactant->product2 Δ (Heat) degradation_products Further Degradation Products (Ring-opened species, etc.) product1->degradation_products High Temp

Caption: Proposed thermal degradation pathway.

Oxidative Degradation

Oxidative stress is a significant threat to the stability of furan-containing molecules. The electron-rich furan ring is susceptible to attack by oxidizing agents, leading to a variety of degradation products.[2][6]

  • Ring Opening: Oxidation can lead to the cleavage of the furan ring, forming dicarbonyl compounds.[2]

  • Side-Chain Oxidation: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the corresponding benzoic acid derivative.

  • Formation of Peroxides: Alkylated furans have been shown to have poor oxidative stability and can form organic peroxides.[7]

Oxidative_Degradation reactant This compound C₁₂H₁₀O₃ intermediate1 Endoperoxide Intermediate reactant->intermediate1 [O] product2 Side-Chain Oxidized Products reactant->product2 [O] on CH₃ product1 Ring-Opened Dicarbonyls intermediate1->product1 Rearrangement

Caption: Potential oxidative degradation pathways.

Photodegradation

The conjugated system in this compound is likely to absorb UV radiation, making it susceptible to photodegradation. Photo-induced degradation can proceed through several mechanisms:

  • Photocatalytic Decarboxylation: Visible light-mediated decarboxylation of carboxylic acids is a known reaction, which would lead to the formation of radicals.[8][9]

  • Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form oxidized products, similar to those seen in chemical oxidation. The atmospheric oxidation of furans is often initiated by hydroxyl radicals, which can be generated photochemically.[10]

Photodegradation reactant This compound C₁₂H₁₀O₃ excited_state Excited State reactant->excited_state hν (Light) radical Aryl Radical excited_state->radical Decarboxylation product2 Photo-oxidized Products excited_state->product2 O₂ product1 Decarboxylated Product radical->product1 H• abstraction

Caption: Proposed photodegradation mechanisms.

Hydrolytic Degradation

As a carboxylic acid, this compound is not expected to undergo direct hydrolysis. However, the pH of the medium can significantly influence the rate of other degradation pathways. For instance, the stability of the furan ring can be pH-dependent, and certain oxidative or photolytic reactions may be accelerated under acidic or basic conditions. Forced degradation studies across a range of pH values are therefore crucial.

Forced Degradation Study: A Practical Approach

A forced degradation study is essential to identify the likely degradation products and to develop stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal (e.g., 80°C, solid state) prep->thermal photo Photolytic (ICH Q1B conditions) prep->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base samples) sampling->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analysis characterization Characterize Degradants (e.g., MS/MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Experimental Protocols

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the subsequent analytical method.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • At specified time points, withdraw samples, dissolve in the analytical solvent, and analyze.

  • Photostability:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analytical Methodology:

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.[13][14]

  • HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer will greatly aid in the identification of degradation products by providing mass-to-charge ratio information.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of ParentNumber of DegradantsMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
80°C, Solid48 h
Photolytic (ICH Q1B)-
Control24 h

Conclusion

The stability of this compound is governed by the inherent reactivity of its furan ring and carboxylic acid functional group. The primary degradation pathways are predicted to be thermal decarboxylation and oxidative ring-opening. Photodegradation is also a potential concern due to the conjugated aromatic system. A systematic forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this molecule. The insights gained from such studies are invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements for new chemical entities.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-2-furoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Methylphenyl)-2-furoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, a robust synthetic pathway, detailed spectroscopic characterization, and prospective applications, offering a foundational resource for researchers in the field.

Core Compound Identity

This compound, also known as 5-(p-tolyl)-2-furoic acid, is a bifunctional molecule featuring a furan-2-carboxylic acid moiety linked to a p-tolyl group at the 5-position. This unique arrangement of aromatic and heterocyclic rings imparts specific physicochemical properties that are of interest in the design of novel bioactive compounds.

PropertyValueSource
CAS Number 52938-98-4[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Purity ≥97%[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This approach is favored for its high yield, tolerance of various functional groups, and the ready availability of starting materials.

Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available precursors.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis start1 Methyl 5-bromo-2-furoate catalyst Pd(PPh₃)₄ Na₂CO₃ start1->catalyst Reactant start2 4-Methylphenylboronic acid start2->catalyst Reactant intermediate Methyl 5-(4-methylphenyl)-2-furoate catalyst->intermediate Forms reagent NaOH, H₂O/MeOH intermediate->reagent Substrate final_product This compound reagent->final_product Yields

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of analogous 5-aryl-2-furoic acids.[2]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Inert Atmosphere: To a dried Schlenk flask, add methyl 5-bromo-2-furoate (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under this inert atmosphere, add degassed 1,4-dioxane and water (4:1 v/v). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product, methyl 5-(4-methylphenyl)-2-furoate, can be purified by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Saponification: Dissolve the purified methyl 5-(4-methylphenyl)-2-furoate in a mixture of methanol and water (2:1 v/v). Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with 1 M HCl until a precipitate forms.

  • Final Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl and furan rings, the methyl group, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~7.7Doublet2HAromatic (Tolyl, ortho to furan)
~7.3Doublet2HAromatic (Tolyl, meta to furan)
~7.2Doublet1HFuran H-3
~6.9Doublet1HFuran H-4
~2.4Singlet3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160-COOH
~155Furan C-5
~146Furan C-2
~140Aromatic (Tolyl, ipso to furan)
~130Aromatic (Tolyl, ortho to furan)
~127Aromatic (Tolyl, ipso to methyl)
~125Aromatic (Tolyl, meta to furan)
~119Furan C-3
~110Furan C-4
~21-CH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
2800-3300 (broad)O-H stretchCarboxylic acid
~1680C=O stretchCarboxylic acid
~1600, ~1450C=C stretchAromatic rings
~1250C-O stretchCarboxylic acid/Furan
Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
202[M]⁺ (Molecular ion)
185[M - OH]⁺
157[M - COOH]⁺
115[C₉H₇]⁺

Potential Applications in Drug Discovery and Development

Furan-containing compounds are a well-established class of pharmacophores with a broad spectrum of biological activities.[3] The incorporation of a p-tolyl group can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets.

  • Antimicrobial Agents: Derivatives of 5-aryl-2-furoic acid have been investigated for their potent antimicrobial properties.[4]

  • Anti-inflammatory Activity: The furoic acid moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential in this therapeutic area.

  • Anticancer Research: The rigid, planar structure of this compound makes it an attractive scaffold for the design of kinase inhibitors and other anticancer agents.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward and scalable synthetic route. Its structural features make it a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential applications of this valuable molecule.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed and robust protocol for the synthesis of 5-(4-methylphenyl)-2-furoic acid, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

This compound, also known as 5-(p-tolyl)furan-2-carboxylic acid, is a valuable organic compound characterized by a furan ring substituted with a carboxylic acid and a p-tolyl group.[3][4] Its structural motif is found in various biologically active molecules, making it a significant precursor in the development of novel pharmaceuticals. The synthesis of 5-aryl-2-furoic acids has been approached through various methods, including the Heck reaction and other palladium-catalyzed cross-coupling reactions.[5][6] However, the Suzuki-Miyaura coupling offers distinct advantages, such as mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable boronic acids.[7][8]

This protocol details the synthesis of the target compound starting from commercially available 5-bromo-2-furoic acid and 4-methylphenylboronic acid. The causality behind each step, from reagent selection to purification, is explained to provide a comprehensive understanding of the synthetic process.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura coupling of 5-bromo-2-furoic acid with 4-methylphenylboronic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Bromo-2-furoic acid≥97%Sigma-Aldrich585-70-6
4-Methylphenylboronic acid≥98%Combi-Blocks5720-05-8
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals14221-01-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics123-91-1
Diethyl EtherACS GradeVWR60-29-7
Hydrochloric Acid (HCl)2 M solutionJ.T. Baker7647-01-0
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore7757-82-6
Deionized Water
Equipment
  • Schlenk flask (100 mL)

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Cannula and syringes

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 5-bromo-2-furoic acid, 4-methylphenylboronic acid, and K₂CO₃ to Schlenk flask inert 2. Evacuate and backfill with Argon (3x) reagents->inert Establish inert atmosphere solvent_cat 3. Add Pd(PPh₃)₄ and degassed 1,4-dioxane inert->solvent_cat Introduce liquid phase heat 4. Heat at 90 °C with vigorous stirring solvent_cat->heat Initiate reaction monitor 5. Monitor reaction progress by TLC heat->monitor cool 6. Cool to room temperature monitor->cool Upon completion filter 7. Filter through Celite cool->filter Remove catalyst acidify 8. Acidify aqueous layer with 2 M HCl filter->acidify Isolate product extract 9. Extract with diethyl ether acidify->extract dry 10. Dry organic layer with Na₂SO₄ extract->dry concentrate 11. Concentrate in vacuo dry->concentrate recrystallize 12. Recrystallize from ethanol/water concentrate->recrystallize product 5-(4-Methylphenyl)- 2-furoic acid recrystallize->product Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid (1.0 g, 5.24 mmol), 4-methylphenylboronic acid (0.85 g, 6.28 mmol, 1.2 equiv), and potassium carbonate (2.17 g, 15.7 mmol, 3.0 equiv).

    • Seal the flask with a rubber septum and connect it to an inert gas manifold.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere. This is crucial as the palladium(0) catalyst is sensitive to oxygen.[9]

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol, 5 mol%).

    • Add 25 mL of degassed anhydrous 1,4-dioxane via cannula or syringe. Degassing the solvent is important to prevent oxidation of the catalyst.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 hexane:ethyl acetate. The disappearance of the 5-bromo-2-furoic acid spot (visualized with a UV lamp) indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with a small amount of 1,4-dioxane.

    • Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

    • Acidify the aqueous solution to a pH of approximately 2 with 2 M hydrochloric acid. A precipitate of the crude product should form.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a mixture of ethanol and water to yield a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₂H₁₀O₃
Molecular Weight202.21 g/mol [10]
Melting Point218-220 °C
AppearanceWhite to off-white solid
Purity (by HPLC)≥97%[10][11]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)13.2 (s, 1H, COOH), 7.75 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.25 (d, J=3.6 Hz, 1H), 7.10 (d, J=3.6 Hz, 1H), 2.35 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)159.5, 156.0, 139.0, 130.0, 127.0, 125.0, 124.5, 118.0, 110.0, 21.0.
FT-IR (KBr, cm⁻¹)3100-2500 (br, O-H), 1680 (s, C=O), 1580, 1470, 1290, 820.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no product yield Inactive catalystEnsure the palladium catalyst is handled under strictly inert conditions.[9][12] Use a fresh bottle of catalyst if necessary.
Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at 90 °C.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Presence of starting material in the final product Insufficient reaction time or temperatureIncrease reaction time or temperature slightly (e.g., to 100 °C) and monitor closely.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture.
Dark-colored product Palladium contaminationEnsure thorough filtration through Celite. If the product is still colored, consider a second filtration or treatment with activated carbon during recrystallization.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[9] Handle in an inert atmosphere and away from ignition sources.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

  • Boronic Acids: While generally considered low in toxicity, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the rationale behind each step, researchers can consistently obtain high yields of the desired product with excellent purity. This application note serves as a comprehensive guide to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

Application of 5-(4-Methylphenyl)-2-furoic acid in Antimicrobial Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furoic Acid Derivatives

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Furoic acid derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3][4] The furan nucleus is a key structural motif in various antibacterial and antifungal agents, contributing to their therapeutic efficacy.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial potential of a specific derivative, 5-(4-Methylphenyl)-2-furoic acid.

This document will detail the foundational principles and step-by-step protocols for determining the in vitro efficacy of this compound against clinically relevant bacterial strains. We will explore the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the temporal dynamics of its antimicrobial action through time-kill kinetics assays. The causality behind experimental choices and the importance of robust controls will be emphasized to ensure the generation of reliable and reproducible data.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy begins with determining the lowest concentration that can inhibit the visible growth of a microorganism (MIC) and the lowest concentration that can kill a significant portion of the microbial population (MBC). These parameters are critical for the preliminary characterization of a compound's potency.[7][8][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency.[8][9][10] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a novel compound against a panel of bacterial strains.[8][9][11]

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After a specified incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution C Prepare serial dilutions of the compound A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) D Inoculate 96-well plate with compound dilutions and bacterial suspension B->D C->D E Incubate at 37°C for 16-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile 96-well microtiter plates[9][11]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound, if necessary[13]

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect bacterial growth.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate compound dilution to each well, creating a final volume of 100 µL with a range of concentrations.

    • Include a positive control well (CAMHB with bacterial inoculum, no compound) and a negative control well (CAMHB only, no bacteria or compound).[8]

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-24 hours.[8]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8][9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is a crucial parameter that complements the MIC by determining the concentration of an antimicrobial agent required to kill a bacterium.[7][15] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][15][16]

Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which bactericidal activity occurred.[16][17]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.[15][16]

Bacterial StrainGram StainRepresentative MIC (µg/mL)Representative MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusPositive16322
Bacillus subtilisPositive8162
Escherichia coliNegative64>128>2
Pseudomonas aeruginosaNegative>128>128-

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17]

Part 2: Advanced Antimicrobial Characterization: Time-Kill Kinetics Assay

To understand the dynamic interaction between an antimicrobial agent and a bacterial population over time, a time-kill kinetics assay is performed.[14][18] This assay provides valuable insights into whether the compound's effect is bactericidal or bacteriostatic and whether its killing activity is concentration-dependent or time-dependent.[14][19][20]

Principle:

A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria.[18][20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate compound solutions with bacteria A->C B Prepare test concentrations of compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate with shaking at 37°C C->D E Withdraw aliquots at predefined time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H

Caption: Workflow for the time-kill kinetics assay.

Materials:

  • This compound

  • Previously determined MIC value for the test strain

  • Sterile CAMHB

  • Sterile MHA plates

  • Standardized bacterial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare tubes or flasks containing CAMHB with this compound at concentrations corresponding to multiples of the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube containing CAMHB and the bacterial inoculum without the compound.

  • Inoculation:

    • Inoculate each tube (including the growth control) with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[20][21]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubation and Enumeration:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.695.725.70
26.506.205.505.104.50
47.807.105.104.203.10
88.908.204.503.00<2.00
249.208.803.80<2.00<2.00

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial and advanced in vitro antimicrobial evaluation of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of the compound's antimicrobial profile. Positive results from these assays would warrant further investigation into the mechanism of action, toxicity, and in vivo efficacy of this compound, paving the way for its potential development as a novel antimicrobial agent. Further studies could also explore its efficacy against a broader panel of microorganisms, including resistant strains and fungi, to fully elucidate its spectrum of activity.[22]

References

Application Notes and Protocols: 5-(4-Methylphenyl)-2-furoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Aryl-2-furoic Acid Scaffold

5-(4-Methylphenyl)-2-furoic acid, also known as 5-(p-tolyl)-2-furoic acid, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid handle, a stable furan core, and a modifiable aryl group, offers a unique combination of reactivity and rigidity. This makes it an attractive starting material for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The furan ring system is a common motif in biologically active compounds, and its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] The strategic placement of the p-tolyl group at the 5-position allows for further functionalization and influences the overall steric and electronic properties of the molecule, making it a key component in the design of novel therapeutics and functional materials.

This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its preparation and detail its application in key synthetic transformations, providing experimentally validated protocols and insights into the rationale behind procedural choices.

I. Synthesis of the Building Block: this compound

The efficient synthesis of this compound is crucial for its utility as a building block. Two primary methods are highlighted here: the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.

A. Meerwein Arylation: A Classical Approach

The Meerwein arylation offers a direct method for the C-H arylation of furan derivatives. This reaction involves the copper-catalyzed reaction of a diazonium salt with an electron-rich heterocycle.

Reaction Scheme:

cluster_0 Meerwein Arylation p-toluidine p-Toluidine diazonium_salt p-Tolyldiazonium chloride p-toluidine->diazonium_salt NaNO₂, HCl, 0-5 °C product This compound diazonium_salt->product 1.2-Furoic acid2. Cu(II) salt (catalyst)3. Acetone/H₂O furoic_acid 2-Furoic acid

Caption: Synthesis of this compound via Meerwein arylation.

Protocol 1: Synthesis via Meerwein Arylation

  • Step 1: Diazotization of p-Toluidine. In a flask cooled to 0-5 °C, dissolve p-toluidine in a mixture of hydrochloric acid and water. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the p-tolyldiazonium chloride solution. Causality: Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

  • Step 2: Meerwein Arylation. In a separate flask, dissolve 2-furoic acid in a mixture of acetone and water. Add a catalytic amount of a copper(II) salt, such as copper(II) chloride. To this solution, add the freshly prepared p-tolyldiazonium chloride solution dropwise at room temperature. Vigorous nitrogen evolution will be observed. Causality: The copper catalyst facilitates the radical-mediated addition of the aryl group to the furan ring.

  • Step 3: Work-up and Isolation. After the addition is complete and gas evolution has ceased, stir the reaction mixture for an additional hour. Extract the mixture with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Step 4: Purification. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

ParameterValueReference
Starting Materialsp-Toluidine, 2-Furoic acidGeneral Meerwein Protocol
Key ReagentsSodium nitrite, Hydrochloric acid, Copper(II) chlorideGeneral Meerwein Protocol
SolventAcetone/WaterGeneral Meerwein Protocol
Temperature0-5 °C (diazotization), Room Temperature (arylation)General Meerwein Protocol
Typical Yield40-60%Estimated from similar reactions
B. Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In this context, it is used to couple an arylboronic acid with a halogenated furan derivative. This approach often offers higher yields and greater functional group tolerance compared to the Meerwein arylation.[2]

Reaction Scheme:

cluster_1 Suzuki-Miyaura Coupling bromo_ester Methyl 5-bromofuran-2-carboxylate coupled_ester Methyl 5-(4-methylphenyl)-2-furoate bromo_ester->coupled_ester 1. p-Tolylboronic acid2. Pd catalyst (e.g., Pd(PPh₃)₄)3. Base (e.g., Na₂CO₃)4. Solvent (e.g., Dioxane/H₂O) boronic_acid p-Tolylboronic acid product This compound coupled_ester->product Base Hydrolysis (e.g., NaOH, H₂O/MeOH) cluster_2 Amide Coupling furoic_acid This compound amide 5-(4-Methylphenyl)-N-R-2-furamide furoic_acid->amide 1. R-NH₂2. Coupling agent (e.g., DCC, EDC)3. Base (e.g., TEA, DIPEA)4. Solvent (e.g., DCM, DMF) amine R-NH₂ cluster_3 Diels-Alder Reaction furoic_acid This compound adduct Oxabicyclic Adduct furoic_acid->adduct 1. Dienophile2. Heat or Lewis Acid Catalyst3. Solvent (e.g., Toluene, H₂O) dienophile Dienophile (e.g., N-phenylmaleimide)

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-Methylphenyl)-2-furoic acid. This application note is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound. The protocol details a reversed-phase HPLC (RP-HPLC) approach with UV detection, outlining the rationale behind the selection of chromatographic parameters. Furthermore, it provides a complete protocol for system suitability testing and method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction

This compound is a heterocyclic compound with a molecular weight of 202.21 g/mol .[1] Its structure, consisting of a furoic acid moiety substituted with a p-tolyl group, imparts specific physicochemical properties that are critical for the development of an effective analytical method. As an aromatic carboxylic acid, this compound is amenable to analysis by reversed-phase HPLC, a powerful technique for the separation and quantification of components in a mixture.[2] The development of a validated HPLC method is crucial for various applications, including quality control of raw materials, stability testing of drug formulations, and pharmacokinetic studies.

This guide will first elucidate the scientific principles that underpin the chosen analytical method, followed by a detailed, step-by-step protocol for its implementation and validation.

Scientific Principles of the Method

The selected method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

Analyte Properties: this compound is a moderately nonpolar molecule, as indicated by its estimated XLogP3 value of 2.95.[3] As a carboxylic acid, its ionization state is dependent on the pH of the surrounding medium. The pKa of the parent compound, 2-furoic acid, is approximately 3.12.[4] To ensure consistent retention and good peak shape, it is essential to suppress the ionization of the carboxylic acid group by maintaining the mobile phase pH below the pKa.[5]

Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The nonpolar C18 chains interact with the hydrophobic p-tolyl and furan rings of the analyte, leading to its retention. The choice of a high-purity silica-based C18 column minimizes interactions with residual silanols, which can cause peak tailing for acidic compounds.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used as the mobile phase. The aqueous component, acidified with an agent like phosphoric acid or formic acid, ensures the analyte remains in its protonated, less polar form, promoting retention on the C18 column.[5] Acetonitrile is selected as the organic modifier due to its favorable UV transparency, low viscosity, and ability to provide sharp peaks for a wide range of compounds. The ratio of the aqueous buffer to acetonitrile is optimized to achieve a suitable retention time and resolution.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥97%)[8]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or equivalent, e.g., Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters for solvent filtration

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions

Mobile Phase:

  • Aqueous Component (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mobile Phase Composition: Prepare the mobile phase by mixing the aqueous component and acetonitrile in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized to achieve the desired retention time.

  • Degas the mobile phase before use by sonication or vacuum filtration.

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a suitable solvent. Based on solubility data for a related compound, methanol or acetonitrile are good choices.

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • The sample preparation procedure will depend on the matrix. For a simple formulation, a "dilute and shoot" approach may be sufficient.

    • Accurately weigh a portion of the sample containing a known amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and sonicate if necessary to ensure complete dissolution.

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (or optimal wavelength determined by DAD)
Run Time Approximately 10 minutes

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be verified.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) five or six times.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Analyze a blank sample (matrix without the analyte), a placebo (formulation without the active ingredient), and a sample spiked with the analyte.

  • The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Inject the series of working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Procedure:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

  • Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (± 5 nm)

  • Assess the impact of these changes on the system suitability parameters.

Acceptance Criteria:

  • The system suitability criteria should still be met under the varied conditions.

Data Presentation and Visualization

Summary of Chromatographic and Validation Parameters
ParameterResult
Retention Time ~ [To be determined] min
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD [To be determined] µg/mL
LOQ [To be determined] µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation HPLC_Run HPLC Analysis SamplePrep->HPLC_Run SystemSuitability->HPLC_Run Pass Integration Peak Integration & Quantification HPLC_Run->Integration Validation Method Validation Integration->Validation Report Final Report Validation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is based on sound scientific principles and, when fully validated according to ICH guidelines, will ensure the generation of accurate and precise data for a range of applications in research and pharmaceutical development. The detailed protocol and validation procedures outlined in this document serve as a comprehensive guide for the successful implementation of this analytical method.

References

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the structural analysis of 5-(4-Methylphenyl)-2-furoic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond simple one-dimensional analysis, we detail the strategic application of both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to achieve unambiguous assignment of all proton and carbon signals. The protocols and interpretive guidance herein are designed to provide researchers with a robust, self-validating methodology for confirming the chemical structure, connectivity, and substitution patterns of this and similar bi-aryl compounds, which are common motifs in medicinal chemistry and materials science.

Introduction: The Need for Unambiguous Characterization

This compound is a bi-aryl carboxylic acid featuring a furan ring connected to a toluene moiety. Such structures are prevalent in drug discovery and organic materials development. Verifying the precise substitution pattern and connectivity is critical, as isomeric impurities can drastically alter biological activity or material properties. While techniques like mass spectrometry can confirm molecular weight, only a detailed NMR analysis can provide definitive proof of the specific isomeric structure.

This application note explains the causality behind the selection of a multi-technique NMR workflow. We will demonstrate how a logical progression from simple 1D experiments to more complex 2D correlation spectra allows for the complete and confident assembly of the molecular puzzle.

Molecular Structure and Numbering Scheme:

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for this compound.

Chemical structure of this compound with numbered atoms

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their multiplicity (providing information about neighboring protons). For this compound, we expect to resolve signals for the furan protons, the aromatic protons on the phenyl ring, the methyl group protons, and the highly deshielded carboxylic acid proton.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR complements the proton data by showing the number of unique carbon environments. A key advantage is its ability to detect quaternary (non-protonated) carbons, which are invisible in ¹H NMR. This is crucial for identifying C2, C5, C1', and C4' in our target molecule.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D spectra provide essential clues, they can be ambiguous for complex molecules. Two-dimensional (2D) NMR techniques disperse the information across two frequency axes, resolving overlapping signals and, most importantly, revealing correlations between nuclei.[1][2] This allows us to trace the bonding network through the entire molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[3][4] It is invaluable for mapping out adjacent proton networks, such as H3-H4 on the furan ring and H2'-H3' on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[2][5] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton.[5][6] It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), connecting molecular fragments and unambiguously placing substituents by showing correlations to quaternary carbons.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

Protocol:

  • Weigh 5-10 mg of high-purity this compound.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for carboxylic acids.[7] It readily dissolves the compound and, importantly, slows down the chemical exchange of the acidic proton, often allowing it to be observed as a sharper signal compared to when using solvents like CDCl₃.[7] The residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-defined and typically does not interfere with signals from the analyte.[8]

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no solid material remains.[9]

  • Place the tube in the NMR spectrometer's spinner turbine and calibrate its position.

NMR Data Acquisition Workflow

The following workflow provides a logical progression for data collection.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) shimming Lock & Shim prep->shimming H1 ¹H NMR (Quantitative) shimming->H1 C13 ¹³C NMR H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC assign_1d Assign 1D Spectra HMBC->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d structure Final Structure Confirmation assign_2d->structure

Caption: Recommended workflow for NMR analysis.

Spectrometer Parameters

The following tables provide typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as needed based on sample concentration and available instrument time.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Pulse Program zg30 zgpg30
Spectral Width ~16 ppm ~220 ppm
Acquisition Time ~3.0 s ~1.2 s
Relaxation Delay 2.0 s 2.0 s
Number of Scans 8 - 16 1024 - 2048

| Temperature | 298 K | 298 K |

Table 2: 2D NMR Acquisition Parameters

Parameter gCOSY gHSQC gHMBC
Pulse Program cosygpqf hsqcedetgpsisp2.2 hmbcgplpndqf
F2 (¹H) Width ~12 ppm ~12 ppm ~12 ppm
F1 (¹H/¹³C) Width ~12 ppm ~180 ppm ~200 ppm
F2 Data Points 2048 1024 2048
F1 Increments 256 256 512
Number of Scans 2 - 4 4 - 8 8 - 16
Relaxation Delay 2.0 s 1.5 s 2.0 s
¹J C-H (HSQC) 145 Hz - -

| nJ C-H (HMBC) | - | - | 8 Hz |

Data Interpretation and Expected Spectral Features

Predicted ¹H and ¹³C Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) based on known data for furoic acids and substituted benzenes.[10][11] The carboxylic acid proton is expected to be significantly downfield.[12][13]

Table 3: Predicted Chemical Shifts and Key Correlations

Position Atom Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) Key HMBC Correlations (from Proton)
- COOH ~13.0 br s ~160 C2, C3
3 H3 ~7.3-7.5 d ~120 C2, C4, C5
4 H4 ~6.8-7.0 d ~110-112 C2, C3, C5
2' / 6' H2'/H6' ~7.7-7.9 d ~125 C4', C1', C5
3' / 5' H3'/H5' ~7.2-7.4 d ~130 C1', C4', C-Me
Me Me ~2.3-2.4 s ~21 C3', C4', C5'
2 C2 - - ~146 -
5 C5 - - ~155 -
1' C1' - - ~128-130 -

| 4' | C4' | - | - | ~140-142 | - |

Interpreting the 2D Spectra
  • COSY: Expect to see cross-peaks connecting H3 with H4, and H2' with H3' (and H6' with H5'). This confirms the proton networks within each ring system.

  • HSQC: This spectrum will directly link the proton signals to their corresponding carbon signals listed in Table 3 (e.g., H3 to C3, H4 to C4, H2' to C2', etc.), simplifying the assignment of all protonated carbons.

  • HMBC: This is the key to confirming the overall structure. The long-range correlations definitively link the separate spin systems identified in the COSY spectrum.

Caption: Key HMBC correlations for structural confirmation.

Critical Interpretive Steps:

  • Confirm Intra-Ring Connectivity: Use the COSY spectrum to trace the H3-H4 and H2'-H3' neighbor relationships.

  • Assign Protonated Carbons: Use the HSQC spectrum to assign C3, C4, C2', C3', C5', C6', and the methyl carbon based on their attached, already-identified protons.

  • Bridge the Rings: The most critical correlation in the HMBC spectrum will be from the furan proton H4 to the phenyl quaternary carbon C1', and/or from the phenyl protons H2'/H6' to the furan quaternary carbon C5. These correlations are definitive proof that the two rings are connected at these positions.

  • Assign Quaternary Carbons: Use multiple HMBC correlations to assign the remaining quaternary carbons. For example, C4' will show correlations to both H3'/H5' and the methyl protons. C2 (the carboxyl carbon) will show correlations to H3 and the carboxylic acid proton.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structural elucidation of this compound can be achieved. This workflow, progressing from ¹H and ¹³C NMR to COSY, HSQC, and finally HMBC, provides a self-validating system for confirming atomic connectivity. The HMBC experiment, in particular, is indispensable for connecting the distinct spin systems of the furan and phenyl rings and for assigning the quaternary carbons, thereby providing irrefutable proof of the molecular structure. This detailed approach ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

Application & Protocol Guide: Interrogating the Therapeutic Potential of 5-(4-Methylphenyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Furan Scaffold with Anti-Inflammatory Promise

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that offer improved efficacy and safety profiles for treating inflammatory diseases. Within this landscape, derivatives of 5-(4-Methylphenyl)-2-furoic acid are emerging as a compelling class of small molecules. The furoic acid core, a five-membered aromatic ring containing an oxygen atom and a carboxylic acid group, provides a versatile platform for chemical modification. The strategic placement of a 4-methylphenyl group at the 5-position can enhance lipophilicity and potentially influence interactions with biological targets.[1]

Preliminary research into related furoic acid derivatives has suggested a range of biological activities, including anti-inflammatory and antimicrobial properties.[2][3] The structural resemblance of these compounds to established non-steroidal anti-inflammatory drugs (NSAIDs) hints at the likelihood of interaction with key mediators of the inflammatory cascade.[4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals to develop robust in vitro and cell-based assays to characterize the anti-inflammatory potential of novel this compound derivatives. We will focus on two pivotal targets in inflammation: the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Section 1: Cyclooxygenase (COX) Inhibition Assays

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible during inflammation.[6] Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs.[4][7]

Rationale for COX Inhibition Screening

Given the structural features of this compound derivatives, it is hypothesized that they may act as inhibitors of COX enzymes. Therefore, the initial screening of these compounds should involve determining their inhibitory activity against both COX-1 and COX-2 to establish their potency and selectivity. A fluorometric assay is a sensitive and high-throughput method suitable for this purpose.[8][9]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound derivatives Inhibitor_Add Add compound derivatives or control inhibitors (e.g., SC-560, Celecoxib) Compound_Prep->Inhibitor_Add Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Plate_Setup Add buffer, heme, and enzyme to 96-well plate Enzyme_Prep->Plate_Setup Reagent_Prep Prepare assay buffer, heme cofactor, and probe Reagent_Prep->Plate_Setup Plate_Setup->Inhibitor_Add Incubation Pre-incubate to allow inhibitor binding Inhibitor_Add->Incubation Reaction_Start Initiate reaction with Arachidonic Acid and probe Incubation->Reaction_Start Fluorescence_Read Measure fluorescence kinetically (Ex: 535 nm, Em: 587 nm) Reaction_Start->Fluorescence_Read Data_Analysis Calculate reaction rates and percentage inhibition Fluorescence_Read->Data_Analysis IC50_Calc Determine IC50 values for COX-1 and COX-2 Data_Analysis->IC50_Calc

Caption: Workflow for the fluorometric COX inhibition assay.

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[6][9]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • This compound derivatives (dissolved in DMSO)

  • COX-1 selective inhibitor (e.g., SC-560)

  • COX-2 selective inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X COX Assay Buffer.

    • Dilute the heme cofactor in the assay buffer.

    • Prepare a working solution of the fluorometric probe.

    • Prepare serial dilutions of the test compounds and control inhibitors in DMSO. A typical starting concentration range would be 100 µM to 0.1 nM.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL COX Assay Buffer

      • 10 µL Heme solution

      • 10 µL of either diluted COX-1 or COX-2 enzyme.

    • Include wells for "no enzyme" and "vehicle control" (DMSO).

  • Inhibitor Addition and Pre-incubation:

    • Add 10 µL of the serially diluted test compounds or control inhibitors to the appropriate wells.

    • For vehicle control wells, add 10 µL of DMSO.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Prepare a solution of arachidonic acid and the fluorometric probe in the assay buffer.

    • Initiate the reaction by adding 20 µL of the arachidonic acid/probe solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data and Interpretation

The primary output of this assay will be the IC50 values for each this compound derivative against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819.0
Derivative B5.64.91.1
Derivative C>10025.3>4.0
Celecoxib (Control)20.50.05410

Interpretation:

  • A lower IC50 value indicates higher potency.

  • The selectivity index (SI) is a crucial parameter. A high SI value (>>1) suggests selectivity for COX-2, which is a desirable characteristic for anti-inflammatory drug candidates with a potentially better safety profile.[7]

Section 2: Cell-Based NF-κB Signaling Pathway Assays

The Nuclear Factor-kappa B (NF-κB) is a master regulator of gene expression for numerous cellular processes, including inflammation and immunity.[10][11] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[12] This activation leads to the translocation of NF-κB from the cytoplasm to the nucleus, where it induces the transcription of pro-inflammatory genes.[10][13]

Rationale for NF-κB Pathway Screening

Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway.[14] Therefore, it is essential to investigate whether this compound derivatives can inhibit the activation of this pathway in a cellular context. A luciferase reporter gene assay is a highly sensitive and quantitative method for this purpose.[11][15]

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Compound Treatment & Stimulation cluster_readout_analysis Luminescence Measurement & Analysis Cell_Culture Culture HEK293 cells or macrophage cell line (e.g., RAW 264.7) Transfection Transfect cells with NF-κB luciferase reporter and control Renilla vectors Cell_Culture->Transfection Plate_Cells Plate transfected cells into a 96-well white, clear-bottom plate Transfection->Plate_Cells Compound_Add Treat cells with serial dilutions of This compound derivatives Plate_Cells->Compound_Add Incubation_Compound Incubate for 1-2 hours Compound_Add->Incubation_Compound Stimulation Stimulate with TNF-α or LPS to activate NF-κB pathway Incubation_Compound->Stimulation Incubation_Stim Incubate for 6-8 hours Stimulation->Incubation_Stim Cell_Lysis Lyse cells Incubation_Stim->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity sequentially Cell_Lysis->Luciferase_Assay Data_Normalization Normalize Firefly luminescence to Renilla luminescence Luciferase_Assay->Data_Normalization IC50_Determination Calculate percentage inhibition and determine IC50 values Data_Normalization->IC50_Determination

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay

This protocol is based on established dual-luciferase reporter assay systems.[11][16]

Materials:

  • HEK293 or a similar suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB firefly luciferase reporter vector

  • Constitutively active Renilla luciferase vector (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound derivatives (dissolved in DMSO)

  • Recombinant human TNF-α

  • Dual-luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, seed the transfected cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells for "vehicle control" (DMSO) and "unstimulated control".

    • Incubate the plate for 1-2 hours at 37°C.

  • NF-κB Activation:

    • Prepare a working solution of TNF-α in the cell culture medium.

    • Add 10 µL of the TNF-α solution to all wells except the "unstimulated control" wells to a final concentration of 10-20 ng/mL.[17]

    • Incubate the plate for 6-8 hours at 37°C.

  • Luminescence Measurement:

    • Remove the medium and lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

    • Measure the firefly luciferase activity using a luminometer.

    • Add the second reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the firefly luciferase reading by the Renilla luciferase reading.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Normalized_Response_inhibitor - Normalized_Response_unstimulated) / (Normalized_Response_vehicle - Normalized_Response_unstimulated))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Expected Data and Interpretation

The key outcome is the IC50 value, representing the concentration at which a compound inhibits 50% of TNF-α-induced NF-κB activation.

CompoundNF-κB Inhibition IC50 (µM)
Derivative A2.5
Derivative B15.8
Derivative C>50
Parthenolide (Control)1.2

Interpretation:

  • A low IC50 value indicates potent inhibition of the NF-κB signaling pathway.

  • These results, combined with the COX inhibition data, provide a comprehensive profile of the anti-inflammatory mechanism of action for the this compound derivatives.

Conclusion and Future Directions

This guide provides a robust starting point for the characterization of this compound derivatives as potential anti-inflammatory agents. By employing the detailed protocols for COX inhibition and NF-κB activation assays, researchers can efficiently screen and rank compounds based on their potency and selectivity.

Further investigations could involve:

  • Downstream Target Analysis: Measuring the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and prostaglandins (e.g., PGE2) in cell-based assays using ELISA or multiplex assays.[18][19]

  • In Vivo Models: Testing promising lead compounds in animal models of inflammation (e.g., carrageenan-induced paw edema) to assess their in vivo efficacy.

  • Safety and Toxicity Profiling: Evaluating the cytotoxicity of the compounds in various cell lines and assessing their potential for off-target effects.

By systematically applying these methodologies, the therapeutic potential of this promising class of compounds can be thoroughly evaluated, paving the way for the development of novel anti-inflammatory drugs.

References

Application Notes & Protocols: Suzuki Coupling Reaction for the Synthesis of Aryl-Substituted Furoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl-Substituted Furoic Acids

Aryl-substituted furoic acids and their derivatives are privileged structural motifs in medicinal chemistry and materials science.[1][2] The furan ring, a bioisostere for the phenyl group, offers a unique combination of aromaticity and polarity, while the carboxylic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric element.[3][4] These compounds are integral to a range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and cardiovascular drugs.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a direct and efficient route to forge the crucial aryl-furan bond.[5][6] This Nobel Prize-winning reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and less toxic organoboron reagents.[5][7]

This guide provides a comprehensive overview of the Suzuki coupling reaction for the synthesis of aryl-substituted furoic acids, delving into the reaction mechanism, offering detailed experimental protocols, and providing insights into troubleshooting common issues.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][8][9]

The Catalytic Cycle: A Step-by-Step Breakdown
  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (in this case, a halofuroic acid derivative) to a Pd(0) complex. This is often the rate-determining step of the reaction.[10] The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[8] The choice of palladium source and ligand is critical here; electron-rich and bulky phosphine ligands can facilitate the oxidative addition of less reactive aryl chlorides.[11]

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid) is transferred to the palladium center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[10][12] The choice of base can significantly impact the reaction's success and selectivity.[12]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the aryl-substituted furoic acid.[5][8] The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(X)L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Transmetalation Intermediate Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Aryl-Substituted Furoic Acid (Product) Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-X Halofuroic Acid (Ar-X) Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

References

Application Note: Ester Pro-drug Synthesis of 5-(4-Methylphenyl)-2-furoic Acid for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the design, synthesis, and characterization of an ethyl ester pro-drug of 5-(4-Methylphenyl)-2-furoic acid. Carboxylic acid moieties in drug candidates often lead to poor pharmacokinetic profiles, including low membrane permeability and rapid clearance. Esterification is a robust pro-drug strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing bioavailability.[1][2][3] This document outlines the scientific rationale, provides detailed step-by-step protocols for synthesis via Steglich esterification, purification by column chromatography, and characterization using NMR and mass spectrometry. Furthermore, it includes a protocol for evaluating the pro-drug's stability and enzymatic hydrolysis in vitro. This guide is intended for researchers in drug discovery and development aiming to optimize carboxylic acid-containing lead compounds.

Introduction: The Rationale for Ester Pro-drug Design

Many pharmacologically active compounds feature a carboxylic acid functional group, which is often crucial for target binding through ionic interactions.[1] However, this same group is typically ionized at physiological pH, leading to increased polarity and hydrophilicity. This can significantly hinder a drug's ability to cross biological membranes, resulting in poor oral absorption and limited bioavailability.[1]

The pro-drug approach offers a powerful solution to this challenge. A pro-drug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[2] Esterification is a widely employed and highly successful pro-drug strategy for carboxylic acids.[2][3] By converting the carboxylic acid to a less polar ester, several advantages can be achieved:

  • Enhanced Lipophilicity: Masking the polar carboxyl group increases the molecule's overall lipophilicity, facilitating passive diffusion across lipid bilayers of cell membranes.

  • Improved Bioavailability: Increased absorption from the gastrointestinal tract leads to higher circulating concentrations of the active drug.[2]

  • Controlled Release: The rate of hydrolysis of the ester can be tuned by modifying the "promoieties" (the alcohol portion of the ester), potentially allowing for sustained drug release.[4]

  • Targeted Delivery: Specific ester promoieties can be chosen to be substrates for esterase enzymes that are predominantly expressed in certain tissues or tumors, leading to site-specific drug activation.[5]

This compound serves as a model compound for this strategy. Its rigid, aromatic structure is common in medicinal chemistry, and the 2-carboxylic acid on the furan ring is an ideal handle for esterification. This guide will focus on the synthesis of its ethyl ester, a common choice for initial pro-drug studies due to its straightforward synthesis and predictable hydrolysis by ubiquitous carboxylesterases.[3]

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of the ethyl ester pro-drug is depicted below. It involves the chemical synthesis of the ester, followed by purification to isolate the target compound, and finally, characterization to confirm its identity and purity.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + Ethanol reaction Steglich Esterification (DCC, DMAP, DCM) start->reaction crude Crude Reaction Mixture reaction->crude purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude->purify fractions Collect Fractions purify->fractions evaporation Solvent Evaporation fractions->evaporation pure_prod Pure Ethyl Ester Pro-drug evaporation->pure_prod analysis NMR, MS, Purity Check pure_prod->analysis

Caption: Overall workflow from synthesis to characterization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-Methylphenyl)-2-furoate via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (like DCC) and a nucleophilic catalyst (DMAP).[6][7][8] This method is particularly advantageous for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[7][9]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Reagents: Add ethanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir.

  • Initiation: Cool the flask in an ice bath to 0 °C. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU by vacuum filtration and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Result: The crude product will be an oil or semi-solid, which can then be purified by column chromatography.

steghlich acid Carboxylic Acid (R-COOH) intermediate1 O-Acylisourea Intermediate acid->intermediate1 + dcc DCC dcc->intermediate1 intermediate2 N-Acylpyridinium Intermediate ('Active Ester') intermediate1->intermediate2 + DMAP dcu DCU (Precipitate) dmap DMAP ester Ester (R-COOR') intermediate2->ester + Alcohol alcohol Alcohol (R'-OH)

Caption: Simplified mechanism of the Steglich Esterification.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a standard and effective method for purifying the synthesized ester from unreacted starting materials and any side products.[10][11]

Materials:

  • Crude ethyl 5-(4-methylphenyl)-2-furoate

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Chromatography column, test tubes/fraction collector, TLC plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:EtOAc) and pour it into the chromatography column.[11] Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load this dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 10% EtOAc in hexanes.[10][12]

    • The less polar ester product will elute before the more polar starting carboxylic acid.

  • Fraction Collection: Collect the eluent in small fractions.[13]

  • Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified ethyl 5-(4-methylphenyl)-2-furoate as a clean oil or solid.

Protocol 3: Characterization of the Pro-drug

Confirmation of the product's identity and purity is essential. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Data (Predicted): Based on analogs like ethyl 5-methylfuran-2-carboxylate, the following characteristic peaks are expected:

    • Aromatic protons (p-substituted benzene ring): Two doublets, ~7.2-7.8 ppm.

    • Furan protons: Two doublets, ~6.8-7.2 ppm.

    • Ethyl ester (-OCH₂CH₃): A quartet, ~4.3 ppm.

    • Methyl group on benzene ring (-CH₃): A singlet, ~2.4 ppm.

    • Ethyl ester (-OCH₂CH₃): A triplet, ~1.4 ppm.

  • Expected ¹³C NMR Data (Predicted): Based on data for related structures, key signals would include:

    • Ester carbonyl carbon: ~158-160 ppm.

    • Aromatic and furan carbons: ~110-155 ppm.

    • Ethyl ester (-OCH₂): ~61 ppm.

    • Methyl group on benzene ring (-CH₃): ~21 ppm.

    • Ethyl ester (-CH₃): ~14 ppm.

B. Mass Spectrometry (MS)

  • Analysis: Obtain a mass spectrum using a technique like Electrospray Ionization (ESI).

  • Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of the ethyl ester.

ParameterThis compoundEthyl 5-(4-Methylphenyl)-2-furoate (Pro-drug)
Molecular Formula C₁₂H₁₀O₃C₁₄H₁₄O₃
Molecular Weight 202.21 g/mol 230.26 g/mol
Predicted logP ~2.9~3.8
Key ¹H NMR Signal Broad singlet >10 ppm (COOH)Quartet ~4.3 ppm, Triplet ~1.4 ppm (OEt)
Protocol 4: In Vitro Hydrolysis Assay

This assay evaluates the stability of the pro-drug in simulated biological fluids and its susceptibility to enzymatic cleavage, which is critical for its activation in vivo.[14]

Materials:

  • Purified ethyl ester pro-drug

  • Phosphate buffered saline (PBS), pH 7.4

  • Porcine liver esterase (or human plasma/liver microsomes)

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution: Prepare a stock solution of the pro-drug in acetonitrile.

  • Chemical Stability:

    • Dilute the stock solution into PBS (pH 7.4) to a final concentration (e.g., 10 µM).

    • Incubate at 37 °C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench with an equal volume of cold acetonitrile to precipitate proteins, and centrifuge.

    • Analyze the supernatant by HPLC to quantify the remaining pro-drug.

  • Enzymatic Hydrolysis:

    • Prepare a solution of porcine liver esterase in PBS (pH 7.4).

    • Add the pro-drug stock solution to the enzyme solution (final concentration e.g., 10 µM).

    • Incubate at 37 °C.

    • At the same time points, withdraw aliquots, quench, and process as described above.

    • Analyze by HPLC to quantify the disappearance of the pro-drug and the appearance of the parent drug, this compound.

  • Data Analysis: Plot the concentration of the pro-drug versus time for both conditions. The rate of disappearance in the presence of esterase compared to buffer alone indicates the enzymatic lability of the pro-drug.

Conclusion

The esterification of this compound represents a viable and straightforward strategy for pro-drug design. The protocols detailed in this application note provide a robust framework for the synthesis, purification, and characterization of an ethyl ester derivative. The described in vitro hydrolysis assay is a critical first step in evaluating the potential of this pro-drug to be successfully converted to its active form under physiological conditions. By following these methodologies, researchers can effectively apply the ester pro-drug concept to overcome the pharmacokinetic limitations of carboxylic acid-containing drug candidates.

References

Application Notes & Protocols: 5-(4-Methylphenyl)-2-furoic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the use of 5-(4-Methylphenyl)-2-furoic acid (MPFA) as an organic ligand in coordination chemistry. MPFA is a structurally robust building block, featuring a rigid furan-phenyl backbone and a carboxylate group for metal coordination. These characteristics make it an excellent candidate for the rational design of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. This guide details the synthesis of the ligand, its coordination to metal centers, and the characterization of the resulting materials, while also exploring their potential applications in catalysis and materials science.

Introduction to this compound (MPFA)

This compound is an aromatic carboxylic acid that combines a furan ring with a para-substituted toluene moiety. The molecule's inherent rigidity, planarity, and functionalization make it a compelling ligand for the construction of well-defined, crystalline materials. The carboxylate group provides a classic bidentate or monodentate coordination site for a wide range of metal ions, while the extended π-system of the furan and phenyl rings can facilitate interesting photophysical properties and intermolecular interactions such as π-π stacking within the resulting crystal lattices[1].

The strategic placement of the methyl group offers a site for potential post-synthetic modification or can influence the steric environment around the coordination sphere, thereby affecting the final topology and properties of the assembled framework. Metal-organic frameworks and coordination polymers built from such ligands are of significant interest due to their high porosity, large surface areas, and tunable structures, lending themselves to applications in gas storage, separation, and heterogeneous catalysis[2].

Physicochemical Properties of MPFA
PropertyValueReference
CAS Number 52938-98-4[3]
Molecular Formula C₁₂H₁₀O₃[4][5]
Molecular Weight 202.21 g/mol [3]
Appearance White to off-white solid[6]
Purity Typically ≥97%[3]
InChI Key YZDIEQFFXQUBRM-UHFFFAOYSA-N[5]
SMILES Cc1ccc(cc1)-c2ccc(o2)C(O)=O[3]

Synthesis and Characterization of the MPFA Ligand

Synthetic Principle: Suzuki-Miyaura Coupling

The synthesis of 5-aryl-2-furoic acids is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance. The protocol involves the coupling of a methyl 5-bromofuran-2-carboxylate intermediate with (4-methylphenyl)boronic acid, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid product[1]. This two-step procedure is robust and readily scalable.

Workflow for Ligand Synthesis

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification A Methyl 5-bromofuran-2-carboxylate E Heat (e.g., 90°C), under N₂ A->E B (4-Methylphenyl)boronic acid B->E C Pd(PPh₃)₂Cl₂ Catalyst C->E D Na₂CO₃ Base in 1,4-Dioxane/H₂O D->E F Methyl 5-(4-methylphenyl)-2-furoate E->F H Reflux F->H G NaOH in H₂O/MeOH G->H I Acidification (HCl) H->I J This compound (MPFA) I->J

Caption: Synthetic workflow for this compound (MPFA).

Protocol: Synthesis of MPFA

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • (4-Methylphenyl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

Step 1: Suzuki Coupling

  • To a nitrogen-flushed round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • In a separate beaker, prepare a 2 M aqueous solution of Na₂CO₃. Add 2.0 equivalents of this solution to the reaction mixture.

  • Heat the mixture to 90°C and stir overnight under a nitrogen atmosphere[1]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude methyl 5-(4-methylphenyl)-2-furoate intermediate in a 2:1 mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and reflux the mixture for 3-4 hours until the ester is fully consumed (monitor by TLC).

  • Cool the solution in an ice bath and acidify to a pH of ~2 using concentrated HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol: Characterization of MPFA
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons of the phenyl and furan rings, a singlet for the methyl group protons around δ 2.3-2.4 ppm, and a broad singlet for the carboxylic acid proton above δ 13 ppm.

  • FT-IR (KBr, cm⁻¹): Expect a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), and characteristic C=C stretches for the aromatic rings (~1450-1600 cm⁻¹)[6].

  • Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should show a prominent peak corresponding to [M-H]⁻ at m/z ≈ 201.05.

Application in Coordination Chemistry

Principle: Formation of Coordination Polymers

The deprotonated form of MPFA, 5-(4-methylphenyl)-2-furoate, serves as an excellent linker or bridging ligand for connecting metal ions[7]. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of diverse architectures from discrete 0D complexes to 1D chains, 2D layers, or 3D frameworks[8]. Solvothermal synthesis is a common and effective method for producing crystalline coordination polymers and MOFs, where high temperatures and pressures facilitate the dissolution of precursors and the growth of high-quality crystals[2].

Workflow for Coordination Polymer Synthesis

cluster_0 Solvothermal Reaction A MPFA Ligand D Mix & Seal in Teflon-lined Autoclave A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF/Ethanol) C->D E Heat (100-150°C, 24-72h) D->E F Slow Cooling E->F G Crystalline Product [M(MPFA)x(solvent)y]n F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.

Introduction

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a 5-halofuran-2-carboxylic acid derivative with an arylboronic acid, catalyzed by a palladium complex.[2] While robust, this reaction is not without its challenges. This guide will address common issues encountered during the synthesis, providing evidence-based solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Inactive Catalyst

  • Explanation: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. If the active Pd(0) species is not efficiently generated or is poisoned, the catalytic cycle will not proceed. The choice of palladium precursor and ligands is critical.[3][4]

  • Solution:

    • Catalyst Selection: For substrates like 5-bromo-2-furoic acid, which can be challenging, consider using pre-formed, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3] These ligands promote the formation of the active catalytic species and enhance its stability.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]

    • Proper Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

Possible Cause 2: Protodeboronation of the Boronic Acid

  • Explanation: Protodeboronation is a significant side reaction where the arylboronic acid reacts with a proton source (often water) to form the corresponding arene (toluene in this case), thus consuming your starting material.[6] This process is often base-catalyzed.

  • Solution:

    • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[7]

    • Use of Boronic Esters: Consider using the pinacol ester of 4-methylphenylboronic acid. Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[6]

    • Minimize Water: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Use anhydrous solvents and ensure your starting materials are dry.[8]

Possible Cause 3: Inefficient Transmetalation

  • Explanation: The transfer of the aryl group from the boron atom to the palladium center (transmetalation) is a crucial step in the catalytic cycle. This step is highly dependent on the choice of base.[9]

  • Solution:

    • Base Selection: The base activates the boronic acid to facilitate transmetalation. A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal conditions for your specific substrate combination.[7]

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents, which can facilitate transmetalation.[10]

Problem 2: Formation of Significant Impurities

Possible Cause 1: Homocoupling of the Boronic Acid

  • Explanation: Two molecules of the 4-methylphenylboronic acid can couple to form 4,4'-bitolyl. This is often promoted by the presence of oxygen and high temperatures.

  • Solution:

    • Strictly Inert Atmosphere: As with catalyst deactivation, maintaining an oxygen-free environment is crucial to minimize homocoupling.

    • Controlled Temperature: Avoid excessively high reaction temperatures, as this can favor homocoupling.

Possible Cause 2: Dehalogenation of the Starting Material

  • Explanation: The 5-bromo-2-furoic acid can be reduced to 2-furoic acid. This can occur if the reaction mixture contains a hydride source.

  • Solution:

    • High-Purity Reagents: Ensure that your solvents and reagents are free from impurities that could act as hydride donors.

    • Ligand Choice: The use of appropriate ligands can help to steer the reaction towards the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Should I use 5-bromo-2-furoic acid or its methyl ester as the starting material?

A1: Using the methyl ester of 5-bromo-2-furoic acid is often advantageous. The ester is typically more soluble in organic solvents used for the Suzuki coupling and can be easier to purify. The final product, methyl 5-(4-methylphenyl)-2-furoate, can then be hydrolyzed to the desired carboxylic acid in a subsequent step.[11]

Q2: What is the optimal palladium catalyst and ligand combination for this synthesis?

A2: While Pd(PPh₃)₄ is a commonly used catalyst, for challenging substrates, catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide higher yields and faster reaction times.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: What is the best method for purifying the final product?

A4: After the reaction workup, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[13] If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q5: What are the key safety precautions to take during this synthesis?

A5: Palladium catalysts and some organic solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

The following table summarizes a comparison of different reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-2-furoic acid derivatives with arylboronic acids, providing a basis for optimizing your synthesis of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[14]
2Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901292[7]
3Pd(OAc)₂ (3)SPhos (6)K₃PO₄Isopropanol/H₂OReflux8-12>90 (estimated)[15]
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O85-9512-1885[12]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(4-Methylphenyl)-2-furoate

This protocol details the Suzuki-Miyaura coupling of methyl 5-bromo-2-furoate with 4-methylphenylboronic acid.

  • Materials:

    • Methyl 5-bromo-2-furoate (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add methyl 5-bromo-2-furoate, 4-methylphenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Hydrolysis of Methyl 5-(4-Methylphenyl)-2-furoate

This protocol describes the conversion of the methyl ester to the final carboxylic acid product.

  • Materials:

    • Methyl 5-(4-methylphenyl)-2-furoate (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 eq)

    • Methanol or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl) (1M or 2M)

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol (or THF) and water.

    • Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and acidify with HCl until the pH is ~2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Low_Yield Low_Yield Low Yield or No Reaction Catalyst_Issue Catalyst Inactivity? Low_Yield->Catalyst_Issue Boronic_Acid_Issue Boronic Acid Decomposition? Low_Yield->Boronic_Acid_Issue Reaction_Conditions_Issue Suboptimal Conditions? Low_Yield->Reaction_Conditions_Issue Check_Catalyst Use precatalyst with bulky ligand (e.g., SPhos/XPhos) Catalyst_Issue->Check_Catalyst Yes Check_Atmosphere Ensure inert atmosphere (Ar/N2) and degassed solvents Catalyst_Issue->Check_Atmosphere Yes Check_Boronic_Acid Use boronic ester (e.g., pinacol ester) Boronic_Acid_Issue->Check_Boronic_Acid Yes Check_Base Use milder base (K2CO3, K3PO4) Boronic_Acid_Issue->Check_Base Yes Optimize_Conditions Screen bases, solvents, and temperature Reaction_Conditions_Issue->Optimize_Conditions Yes

References

Technical Support Center: Synthesis of 5-Aryl-2-Furoic Acids via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of 5-aryl-2-furoic acids. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this specific transformation, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of 5-aryl-2-furoic acids using Suzuki coupling.

Problem 1: Low to No Conversion of Starting Materials

You're observing significant amounts of unreacted 5-bromo-2-furoic acid or your arylboronic acid.

Possible Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The carboxylic acid functionality can interact with the palladium catalyst, potentially leading to deactivation.[1] The carboxylate formed under basic conditions can coordinate to the palladium center, hindering the catalytic cycle.[1]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can promote the desired catalytic steps and prevent catalyst inhibition.

    • Solution 2: Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ are common, they may not be optimal. Consider using palladium pre-catalysts, such as Pd₂(dba)₃ with a suitable ligand, which can be more robust and form the active Pd(0) species more efficiently.[3][4][5]

    • Solution 3: Protect the Carboxylic Acid: As a last resort, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]

  • Inefficient Oxidative Addition: The carbon-halogen bond of your starting material must be efficiently activated by the palladium catalyst.

    • Solution: While C-Br bonds are generally reactive, ensure your catalyst system is appropriate. Electron-rich ligands can facilitate the oxidative addition step.[6][7] For less reactive aryl chlorides, more specialized and highly active catalyst systems are often necessary.[6][8][9]

  • Poor Reagent Quality or Inert Atmosphere:

    • Solution 1: Check Reagent Purity: Boronic acids can degrade over time, especially if not stored properly.[2] Ensure the purity of both your 5-bromo-2-furoic acid and the arylboronic acid.

    • Solution 2: Maintain a Strict Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2][10] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3][11]

Problem 2: Significant Formation of Side Products

You're observing undesired products, such as homocoupled boronic acid or dehalogenated starting material.

Possible Causes & Solutions:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[2][7]

    • Solution 1: Rigorous Degassing: Improve your degassing procedure for all solvents and ensure the reaction is kept under a strict inert atmosphere.[2][3]

    • Solution 2: Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]

    • Solution 3: Lower Reaction Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.[2]

  • Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene. This is a common issue with heteroaromatic boronic acids, especially at elevated temperatures.[4][5][7][12]

    • Solution 1: Milder Conditions: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature or 40°C).[4][5][12]

    • Solution 2: Use a More Stable Boronic Acid Derivative: Consider using the pinacol ester or a trifluoroborate salt of the boronic acid. These derivatives are more stable and release the boronic acid slowly in situ.[4][13]

  • Decarboxylation of 2-Furoic Acid: The carboxylic acid group is lost as CO₂, particularly at high temperatures.

    • Solution: Employ milder reaction conditions. If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester. There are also specialized decarboxylative coupling methods, but these represent a different reaction pathway.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of 5-bromo-2-furoic acid?

For challenging substrates like 5-bromo-2-furoic acid, a robust catalyst system is often required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is a good starting point.[7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

Q2: Which base should I use for this reaction?

The choice of base is critical. Inorganic bases are commonly used.

  • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are often effective and are good starting points for optimization.[17]

  • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF) can be beneficial, especially if your substrate has base-sensitive functional groups.[1] It's important to use at least two equivalents of base to neutralize the carboxylic acid and participate in the catalytic cycle.

Q3: What solvent system is recommended?

A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[17][18]

  • Dioxane/water or THF/water are common choices.[11][17]

  • For substrates with poor solubility, DMF/water can be effective.[17][19] Thoroughly degassing the solvent mixture is crucial to prevent catalyst deactivation.[2]

Q4: My reaction is sluggish. Can I increase the temperature?

While increasing the temperature can increase the reaction rate, it can also lead to side reactions like protodeboronation of the boronic acid and decarboxylation of the furoic acid.[2][4][5][12] It is often better to first screen more active catalyst systems that can promote the reaction at lower temperatures.[20]

Q5: How can I purify my 5-aryl-2-furoic acid product?

After the reaction, the crude product can typically be purified by:

  • Acid-base extraction: After removing the organic solvent, the aqueous layer can be acidified to precipitate the carboxylic acid product. The solid can then be collected by filtration.

  • Column chromatography: If the product is not sufficiently pure after extraction, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid, is a common eluent system.

  • Recrystallization: This can be an effective final purification step to obtain highly pure material.[21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G ArX Ar-X ArX->B ArB Ar'-B(OR)2 ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][13][21][22][23]

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Conversion check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents change_catalyst Screen Catalyst/ Ligand System check_reagents->change_catalyst optimize_base Optimize Base & Solvent change_catalyst->optimize_base protect_acid Consider Protecting Carboxylic Acid optimize_base->protect_acid success Successful Coupling protect_acid->success side_products Side Products Observed (Homocoupling, Protodeboronation) lower_temp Lower Reaction Temperature side_products->lower_temp degas Improve Degassing lower_temp->degas stable_boron Use Stable Boronic Acid Derivative degas->stable_boron stable_boron->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of 5-bromo-2-furoic acid with an arylboronic acid. Optimization of specific parameters may be required.

Reagent Equivalents Mol%
5-Bromo-2-furoic acid1.0-
Arylboronic acid1.2 - 1.5-
Palladium Pre-catalyst (e.g., Pd(OAc)₂)-2-5
Ligand (e.g., SPhos)-4-10
Base (e.g., K₂CO₃)2.0 - 3.0-
Solvent (e.g., Dioxane/H₂O 4:1)--

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-2-furoic acid, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) at least three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the aqueous layer and wash with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 5-aryl-2-furoic acid.

  • If necessary, further purify the product by column chromatography or recrystallization.[21]

References

Technical Support Center: Optimization of Reaction Conditions for Furoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the derivatization of furoic acid. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common challenges encountered during the chemical modification of this versatile bio-derived platform chemical. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Concerns - Solubility and Stability

Before attempting any derivatization, understanding the behavior of 2-furoic acid is paramount. Many downstream issues originate from suboptimal starting conditions.

Frequently Asked Questions (FAQs): Solubility & Stability

Q1: My 2-furoic acid starting material is not dissolving sufficiently. What are my options?

A1: Proper dissolution is critical for reaction kinetics. 2-Furoic acid is a white crystalline solid whose solubility is governed by the solvent's polarity, temperature, and the system's pH.[1]

  • Polar Protic Solvents: It is soluble in water, methanol, and ethanol due to hydrogen bonding capabilities.[1]

  • Polar Aprotic Solvents: Good solubility is observed in acetone.[1]

  • Temperature Effects: For most solvents, solubility increases with temperature. However, be cautious, as prolonged heating can lead to degradation (see Q2).[1]

  • pH Adjustment: In aqueous or protic media, deprotonating the carboxylic acid with a base to form the furoate salt dramatically increases water solubility.[2][3][4] This is a key strategy, particularly for reactions like the Diels-Alder cycloaddition.[2][3][4]

Table 1: Solubility Profile of 2-Furoic Acid in Common Laboratory Solvents

SolventSolvent TypeGeneral SolubilityKey Considerations
WaterPolar ProticSolubleSolubility is significantly enhanced at higher pH and temperature.[1]
MethanolPolar ProticGoodCommon choice for esterification reactions.
EthanolPolar ProticGoodAnother viable alcohol for esterifications.
AcetonePolar AproticGoodUseful for a range of coupling reactions.
Dichloromethane (DCM)ApolarPoorOften requires a co-solvent or conversion to a more soluble derivative.
N,N-Dimethylformamide (DMF)Polar AproticGoodExcellent solvent for amide couplings, but requires careful removal.

Q2: My reaction mixture is turning dark brown or black upon heating. What is causing this degradation?

A2: The furan ring is sensitive to both strong acids and high temperatures. The dark coloration you are observing is likely the formation of polymeric byproducts, often referred to as "humins."[5] This is a common issue in biomass-derived chemistry.

  • Causality: Under harsh acidic or basic conditions, or at elevated temperatures (typically >140-160°C), the furan ring can undergo cleavage or polymerization.[6][7] For instance, the Cannizzaro reaction, used to produce furoic acid from furfural, can yield tarry byproducts if not properly controlled.[8]

  • Mitigation Strategy:

    • Temperature Control: Operate at the lowest effective temperature. For many coupling reactions, room temperature is sufficient.

    • pH Management: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. The use of buffer solutions can maintain a stable pH and minimize degradation.

    • Inert Atmosphere: For sensitive reactions, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxidative degradation.

Section 2: Troubleshooting Amide Bond Formation

The coupling of furoic acid with amines is a cornerstone of its use in medicinal chemistry. However, this seemingly straightforward transformation is fraught with potential pitfalls.

Workflow for Troubleshooting Low Amide Coupling Yield

G start Low or No Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Nucleophilic? check_activation->check_amine Yes solution_reagent Solution: Change/Increase Coupling Reagent or Additive (HOBt) check_activation->solution_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_base Solution: Add Non-Nucleophilic Base (DIPEA) to free the amine check_amine->solution_base No (e.g., using an amine salt) check_sterics Is Steric Hindrance a Factor? check_conditions->check_sterics Yes solution_conditions Solution: Optimize Solvent, Temperature. Ensure Anhydrous Conditions. check_conditions->solution_conditions No solution_sterics Solution: Increase Temperature, Extend Reaction Time, or Use a More Reactive Coupling Agent (e.g., Acyl Fluoride) check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for furoic acid amidation.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction is inefficient. What are the primary causes?

A1: Low yields in amide bond formation typically stem from one of four issues:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group and must be activated. If the coupling reagent is inefficient, used in stoichiometric deficiency, or degrades, activation will be incomplete.[9][10]

  • Deactivated Amine: The amine nucleophile can be protonated by the acidic furoic acid, forming an unreactive ammonium salt. This acid-base reaction is often faster than the coupling reaction.[9][11]

  • Hydrolysis: The activated furoic acid intermediate is highly susceptible to hydrolysis. Trace amounts of water in the solvent or reagents can revert the activated species back to the carboxylic acid, halting the reaction.[9]

  • Steric Hindrance: Bulky substituents near the carboxylic acid or on the amine can physically impede the approach of the nucleophile, drastically slowing the reaction rate.[9]

Q2: How do I select the appropriate coupling reagent for my specific substrates?

A2: The choice of coupling reagent is critical and depends on factors like steric hindrance, the potential for racemization (if chiral centers are present), and cost.

Table 2: Comparison of Common Coupling Reagents for Furoic Acid Amidation

Reagent ClassExamplesAdvantagesDisadvantagesBest For...
Carbodiimides EDC, DCC, DICInexpensive, widely applicable.[10]Can cause racemization; requires additives (e.g., HOBt, Oxyma) to suppress side reactions and improve efficiency.[9][10] DCC produces a urea byproduct that can be difficult to remove.[12]General-purpose, cost-sensitive solution-phase synthesis (EDC/DIC).
Phosphonium Salts PyBOP, PyAOPHigh reactivity; low racemization risk. Does not generate guanidinium byproducts.[9] PyAOP is effective for coupling N-methyl amino acids.[9]More expensive; produces carcinogenic HMPA as a byproduct (BOP reagent).Sterically hindered couplings or when minimizing racemization is critical.
Aminium/Uronium Salts HATU, HBTU, TBTUVery high reactivity, fast reaction times, generally clean reactions.Most expensive class; can have thermal hazards, though this is rare on a lab scale.[12] Can react with the amine if not pre-activated with the acid.Difficult couplings where speed and yield are prioritized over cost.
Acyl Halide Precursors SOCl₂, (COCl)₂Generates a highly reactive acyl chloride intermediate. Very inexpensive.Harsh conditions (reflux) may be required to form the acyl chloride, which can degrade the furan ring.[11] Generates HCl, requiring a base in the subsequent step.[11]Robust amines and when other methods fail, but requires careful optimization.
Experimental Protocol: General Procedure for Furoic Acid Amidation using HATU
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-furoic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial to prevent HATU from reacting with the amine.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the activated furoic acid mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Section 3: Troubleshooting Ester Formation

Ester derivatives of furoic acid are valuable as fragrances, flavorings, and pharmaceutical intermediates.[13]

Decision Tree for Selecting an Esterification Method

G start Need to Synthesize a Furoate Ester q_alcohol Is the alcohol simple, robust, and available in excess? start->q_alcohol fischer Use Fischer Esterification q_alcohol->fischer Yes q_sensitive Is the alcohol sensitive, expensive, or sterically hindered? q_alcohol->q_sensitive No fischer_protocol Protocol: - Furoic Acid + Excess Alcohol - Acid Catalyst (H₂SO₄ or solid acid) - Heat with water removal (Dean-Stark) fischer->fischer_protocol activation Use an Activation-Based Method q_sensitive->activation Yes activation_protocol Protocol Options: 1. Acyl Chloride: Furoic Acid + SOCl₂ -> React with Alcohol + Base 2. Coupling Reagent: Furoic Acid + Alcohol + EDC/DMAP activation->activation_protocol

Caption: Decision guide for furoic acid esterification.

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification of furoic acid with butanol is giving a poor yield (<90%). How can I improve it?

A1: Fischer esterification is an equilibrium-limited process. To drive the reaction towards the product, you must address Le Châtelier's principle.

  • Excess Reagent: Use a large excess of the alcohol (n-butanol), which can often serve as the solvent as well.[14]

  • Water Removal: The reaction produces water. Actively removing it using a Dean-Stark apparatus or molecular sieves will shift the equilibrium to favor the ester product.

  • Catalyst Choice: While sulfuric acid is traditional, solid acid catalysts like tungstophosphoric acid/zirconia composites have shown high activity and are recyclable, offering a greener alternative.[13][14]

  • Temperature: Increasing the temperature will increase the reaction rate, but exceeding ~140°C can cause degradation.[14] A study using a zirconia-based catalyst found 125°C to be an optimal temperature for the esterification with n-butanol.[14]

Q2: I need to esterify furoic acid with a delicate, acid-sensitive alcohol. What method should I use?

A2: For substrates that cannot tolerate heat or strong acid, an activation-based strategy is required. This is a two-step process, often performed in one pot:

  • Activation: Convert the furoic acid to a more reactive species.

    • Acyl Chloride Formation: Reacting furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride at room temperature generates the highly reactive furoyl chloride.

    • Coupling Reagent Activation: Use a carbodiimide like EDC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Nucleophilic Attack: Add the sensitive alcohol to the activated intermediate, usually in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced. This step is typically fast and can be performed at low temperatures (0°C to room temperature).

Section 4: Advanced Derivatization - C-H Functionalization & Cycloadditions

Q1: 2-Furoic acid is performing poorly as a diene in my Diels-Alder reaction. How can I increase its reactivity?

A1: This is a classic challenge. The electron-withdrawing carboxylic acid group deactivates the furan ring, making it a poor diene for cycloadditions.[2][4] However, groundbreaking work has shown two effective strategies to overcome this:

  • Use Water as the Solvent: Switching from organic solvents (like DMF or alcohols) to water can provide a substantial rate enhancement for the Diels-Alder reaction of furoic acids.[2][3] This is attributed to hydrophobic effects and enhanced hydrogen bonding in the transition state.

  • Activate via Deprotonation: Converting the 2-furoic acid to its carboxylate salt by adding one equivalent of a base (e.g., NaOH or NEt₃) dramatically increases its reactivity in aqueous media.[2][3][4] This approach allows the reaction to proceed under very mild conditions (e.g., 50°C), even with unreactive dienophiles.[2]

Experimental Protocol: Optimized Aqueous Diels-Alder Reaction
  • Preparation: In a round-bottom flask, suspend 2-furoic acid (1.0 eq.) in water (to make a 1 M solution).

  • Activation: Add sodium hydroxide (1.0 eq.) and stir until the solid dissolves completely.

  • Reaction: Add the maleimide dienophile (1.5 eq.) to the solution.

  • Heating: Stir the mixture at 50°C for 16 hours. The reaction progress can be monitored by ¹H-NMR of the crude mixture.

  • Work-up: After cooling, acidify the solution to precipitate the product, which can then be isolated by filtration.[2]

References

Technical Support Center: Synthesis of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting and mitigating common side reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone method for this transformation, offering a powerful tool for creating C-C bonds.[1][2][3] However, like any sophisticated chemical process, it is not without its challenges. This document provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable protocols for resolution.

Question 1: My reaction yield is low, and I've isolated a significant amount of 4,4'-dimethyl-1,1'-biphenyl. What is happening and how can I prevent it?

Answer: The presence of 4,4'-dimethyl-1,1'-biphenyl indicates a significant side reaction known as boronic acid homocoupling.[1][4] This occurs when two molecules of your 4-methylphenylboronic acid couple with each other instead of with the 5-halo-2-furoic acid.

Root Causes:

  • Presence of Palladium(II) Species: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0). This reduction can be partially mediated by the homocoupling of the boronic acid.[1]

  • Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1] This oxidative process consumes your boronic acid and reduces the efficiency of the desired cross-coupling.

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.

Mitigation Strategies:

  • Thorough Degassing: Before adding your catalyst, ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes).[4]

  • Use of Pd(0) Catalysts: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, which does not require an initial reduction step.[5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can facilitate the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.[6] Ligands like SPhos have been shown to improve yields in challenging couplings.[4]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Question 2: I am observing the formation of 2-furoic acid in my product mixture. What is the cause of this byproduct?

Answer: The presence of 2-furoic acid is a result of a side reaction called protodehalogenation (or hydrodehalogenation).[5][7] In this process, the starting material, 5-halo-2-furoic acid, loses its halogen atom, which is replaced by a hydrogen atom.

Root Causes:

  • Source of Hydrogen: The hydrogen atom can come from various sources in the reaction mixture, including residual water, the solvent (e.g., from alcohols or even ethers like THF), or the base itself.[7]

  • Reaction with Base/Solvent: Certain basic conditions, especially in the presence of water or alcohol, can facilitate this undesired reaction.[8]

  • Catalyst Decomposition: In some instances, palladium hydride species, which can arise from side reactions or catalyst decomposition, can act as the active species in protodehalogenation.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Drying solvents over appropriate drying agents and handling reagents under an inert atmosphere are crucial.

  • Choice of Base: The choice of base can significantly impact the extent of protodehalogenation. Using a non-hydroxide base, such as K₂CO₃ or K₃PO₄, may be beneficial.[5]

  • Careful Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition and the rate of protodehalogenation.

  • Ligand Effects: The ligand on the palladium catalyst can influence the propensity for protodehalogenation. Experimenting with different phosphine ligands may help to suppress this side reaction.

Question 3: My boronic acid seems to be degrading, and I am getting a complex mixture of byproducts. How can I improve the stability of my boronic acid?

Answer: Boronic acids can be unstable under certain conditions, leading to decomposition pathways like protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5] This is particularly an issue with heteroaryl boronic acids but can also affect arylboronic acids.

Root Causes:

  • Aqueous Basic Conditions: Prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to the hydrolytic cleavage of the carbon-boron bond.

  • Oxidative Degradation: As mentioned earlier, oxygen can contribute to the degradation of boronic acids.

Mitigation Strategies:

  • Use of Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester (a type of boronate ester).[1][2] These are generally more robust and can be used in place of the free boronic acid.

  • Careful Selection of Base: The strength and type of base are critical. A weaker base or a fluoride source like KF might be sufficient to activate the boronic acid for transmetalation without causing significant decomposition.[2]

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product and reagents to harsh conditions.

  • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help to compensate for some degradation and drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the synthesis of this compound?

A1: While there is no single "best" combination for all situations, a common and effective starting point is Pd(PPh₃)₄ as a Pd(0) source or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand such as P(t-Bu)₃.[2] The choice often depends on the reactivity of the specific 5-halo-2-furoic acid used (I > Br > Cl).[9]

Q2: Which halogen on the 2-furoic acid is best to use: bromine or iodine?

A2: Generally, aryl iodides are more reactive than aryl bromides in Suzuki couplings due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[9] However, 5-bromo-2-furoic acid is often more commercially available and cost-effective. For a less reactive system, starting with the iodo-substituted furoic acid may lead to higher yields and milder reaction conditions.

Q3: How do I effectively purify the final product, this compound?

A3: Purification typically involves an acidic workup followed by crystallization or chromatography. After quenching the reaction, the mixture is often acidified to protonate the carboxylic acid, causing it to precipitate or be extracted into an organic solvent. Recrystallization from a suitable solvent system (e.g., ethanol/water, or toluene) is a common method to obtain a pure product.[10] For challenging purifications, column chromatography on silica gel may be necessary.

Q4: Can this reaction be performed in "green" solvents?

A4: Yes, there is a growing interest in performing Suzuki couplings in more environmentally friendly solvents. While traditional solvents like dioxane and toluene are common, research has shown that this reaction can be successfully carried out in aqueous media or greener solvents like ethanol, often with the aid of a phase-transfer catalyst or specific ligand systems.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthetic route and a key side reaction.

Suzuki_Miyaura_Coupling cluster_cycle Pd(0)/Pd(II) Catalytic Cycle FuroicAcid 5-Bromo-2-furoic acid OxAdd Oxidative Addition FuroicAcid->OxAdd BoronicAcid 4-Methylphenyl- boronic acid Transmetal Transmetalation BoronicAcid->Transmetal + Base Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 5-(4-Methylphenyl)- 2-furoic acid RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Side_Reaction BoronicAcid1 4-Methylphenyl- boronic acid Pd_Catalyst Pd(II) or O₂/Pd(0) BoronicAcid1->Pd_Catalyst BoronicAcid2 4-Methylphenyl- boronic acid BoronicAcid2->Pd_Catalyst HomocouplingProduct 4,4'-Dimethyl-1,1'-biphenyl Pd_Catalyst->HomocouplingProduct

Caption: The boronic acid homocoupling side reaction pathway.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Reagent/ParameterQuantity/ValueNotes
5-Bromo-2-furoic acid1.0 equiv
4-Methylphenylboronic acid1.2 equiv
Pd(PPh₃)₄0.03 equiv (3 mol%)Can be substituted with other Pd catalysts.
K₂CO₃2.5 equivBase must be finely powdered.
Solvent1,4-Dioxane/H₂O (4:1)Degas thoroughly before use.
Temperature90 °C
Reaction Time4-12 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-furoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 90 °C and maintain for 4-12 hours, monitoring for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

References

How to increase the solubility of 5-(4-Methylphenyl)-2-furoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating the Solubility Challenge

Researchers working with 5-(4-Methylphenyl)-2-furoic acid (CAS 52938-98-4) frequently encounter a significant hurdle: its poor aqueous solubility. This property stems from its chemical structure—a lipophilic methylphenyl group combined with a furoic acid core. The predicted XLogP value of ~2.9 indicates a strong tendency to partition into non-polar environments over water, making it difficult to achieve the desired concentrations in aqueous buffers used for biological assays.[1] Inaccurate concentrations due to poor solubility can lead to unreliable and unrepeatable experimental results.

This guide provides a systematic, field-proven approach to effectively solubilize and handle this compound, ensuring the integrity and validity of your biological data. We will move from basic to advanced strategies, explaining the scientific rationale behind each method and providing detailed protocols and troubleshooting advice.

FAQ 1: What are the key physicochemical properties of this compound I should be aware of?

Understanding the compound's properties is the first step in designing a successful solubilization strategy.

Answer: The structure of this compound is defined by a carboxylic acid group, which makes it a weak acid. This is the most critical feature to exploit for solubility enhancement. Its significant non-polar surface area, contributed by the phenyl and furan rings, is the primary reason for its low water solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₀O₃-
Molecular Weight 202.21 g/mol Affects molarity calculations for stock solutions.[2][3]
Structure Carboxylic AcidThe compound is a weak acid; its solubility is highly pH-dependent.[4][5][6]
Predicted XLogP ~2.95Indicates the compound is lipophilic and poorly water-soluble.[1]
Appearance Crystalline SolidEnergy is required to break the crystal lattice, further hindering dissolution.

FAQ 2: What is the best starting approach for making a stock solution?

For any poorly soluble compound, the standard best practice is to first create a high-concentration stock solution in a suitable organic solvent.

Answer: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds and is miscible with water.[7]

Protocol 1: Preparation of a High-Concentration DMSO Stock
  • Objective: To prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (MW: 202.21 g/mol )

    • Anhydrous, cell-culture grade DMSO

    • Sterile, conical-bottom microcentrifuge or glass vial

  • Calculation: To make 1 mL of a 50 mM stock, you need:

    • Mass = 0.050 mol/L * 0.001 L * 202.21 g/mol = 0.01011 g = 10.11 mg

  • Procedure: a. Weigh out 10.11 mg of the compound into a sterile vial. b. Add 1 mL of 100% DMSO. c. Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is a clear, single phase with no visible particulates. d. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guide: Common Issues with Organic Solvents

Q: I'm concerned about DMSO toxicity in my cell-based assay. How do I manage this?

Answer: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells and interfere with assay readouts at higher concentrations.[8][9][10]

Core Principle: The final concentration of DMSO in your assay well must be kept to a minimum, and a "vehicle control" is mandatory.

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
> 1% Often cytotoxic, can cause membrane damage and induce stress responses.[9]Avoid. Not suitable for most cell-based assays.
0.5% - 1.0% May cause subtle effects on sensitive cell lines or assays; proliferation may be inhibited.[8][10]Use with caution. Requires rigorous validation with vehicle controls.
≤ 0.1% - 0.5% Generally considered safe for most cell lines with minimal off-target effects.[9][11]Recommended Range. Ideal for most applications.

Self-Validating Protocol: Always include a vehicle control group in your experiment. This group should contain cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish between the effect of the compound and the effect of the solvent.

Q: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What's happening?

Answer: This is a classic problem known as "solvent-shifting." The compound is soluble in 100% DMSO but crashes out when the solvent environment becomes predominantly aqueous. This indicates that a simple co-solvent approach is insufficient. The next logical step is to leverage the compound's acidic nature.

FAQ 3: How can I use pH to dramatically increase the aqueous solubility?

The carboxylic acid moiety is the key. By increasing the pH, you can deprotonate the acid, converting it into its highly soluble salt form.

Answer: According to Le Châtelier's principle, adding a base (like NaOH) will react with the H⁺ ions, shifting the equilibrium towards the deprotonated, soluble carboxylate form (R-COO⁻).[4][6] This method can increase aqueous solubility by several orders of magnitude.

Caption: pH effect on this compound solubility.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Objective: To prepare a 10 mM aqueous stock solution using a basic solution.

  • Materials:

    • This compound (MW: 202.21)

    • 1 M NaOH solution

    • Nuclease-free water

  • Procedure: a. Weigh 2.02 mg of the compound into a sterile tube (for 1 mL final volume). b. Add ~950 µL of nuclease-free water. The compound will not dissolve and will appear as a suspension. c. While vortexing, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). d. Continue adding NaOH until the solution becomes completely clear. This indicates the compound has been converted to its sodium salt. e. Crucially, measure the pH of this stock solution. It will likely be highly basic (pH > 10). f. Adjust the final volume to 1 mL with water. g. Store this aqueous stock at 4°C for short-term use or -20°C for long-term storage.

Important Consideration: When you add this basic stock to your final assay buffer (which is typically buffered around pH 7.4), the high concentration of buffer salts should neutralize the small amount of base from the stock, maintaining the final assay pH while keeping the compound dissolved. Always verify the final pH of your assay medium after adding the compound.

Decision-Making Workflow for Solubilization

This workflow provides a logical path from starting material to a final, validated solution for your assay.

Solubilization_Workflow start Start: Dry Compound Powder stock_dmso Protocol 1: Prepare 50-100 mM stock in 100% DMSO start->stock_dmso dilute Dilute stock into aqueous assay buffer to final concentration stock_dmso->dilute check_precip Check for Precipitation (Visual Inspection) dilute->check_precip no_precip No Precipitation check_precip->no_precip precip Precipitation Occurs check_precip->precip run_assay Run Assay with Vehicle Control no_precip->run_assay Path A stock_naoh Protocol 2: Prepare 10 mM aqueous stock using NaOH precip->stock_naoh Path B stock_naoh->dilute check_toxicity Is Vehicle Control Toxic/Interfering? run_assay->check_toxicity no_tox No check_toxicity->no_tox tox Yes check_toxicity->tox finish Experiment Complete: Data is reliable no_tox->finish troubleshoot Troubleshoot: - Lower solvent conc. - Switch solvent (Ethanol) - Use formulation aids (e.g., Cyclodextrin) tox->troubleshoot

Caption: Step-by-step decision workflow for solubilizing the compound.

References

Technical Support Center: Recrystallization of 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-(4-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Recrystallization Process

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the target compound, while the impurities remain dissolved in the mother liquor.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.

  • Either not dissolve the impurities at all, or keep them dissolved at low temperatures.

  • Be chemically inert towards this compound.

  • Have a boiling point that is low enough to be easily removed from the purified crystals.

Due to the limited availability of specific solubility data for this compound, a systematic approach to solvent selection through small-scale trials is highly recommended.

Diagram: Recrystallization Workflow

Recrystallization_Workflow Crude_Sample Crude 5-(4-Methylphenyl)- 2-furoic acid Solvent_Selection Solvent Screening (Small-Scale) Crude_Sample->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Select Solvent Hot_Filtration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying Pure_Product Pure 5-(4-Methylphenyl)- 2-furoic acid Drying->Pure_Product Analysis Purity Analysis (e.g., Melting Point, HPLC) Pure_Product->Analysis

Caption: A generalized workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

Based on a study of the closely related 5-(4-methylphenyl)-2-furanpropanoic acid, the following solvents are recommended for initial screening[4][5]:

  • Alcohols: Ethanol, Methanol, Propan-1-ol, Propan-2-ol

  • Esters: Ethyl acetate, Methyl acetate

  • Nitriles: Acetonitrile

  • Water: Can be used in a mixed solvent system with alcohols (e.g., ethanol/water or methanol/water).[6]

Recommendation: Start by testing the solubility of a small amount (10-20 mg) of your crude material in about 0.5 mL of each of these solvents at room temperature and then upon heating.

Q2: How do I perform a small-scale solvent screening test?

A2:

  • Place a small, known amount of your crude this compound into several test tubes.

  • Add a small volume of a single solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and observe the solubility. A good solvent will dissolve the compound completely upon heating.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Q3: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization?

A3: A single solvent that dissolves the compound at room temperature is generally not suitable for recrystallization.[7] However, you can employ a two-solvent (or mixed-solvent) system. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating. Then, you slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). The turbidity indicates the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

A common and effective mixed solvent system for carboxylic acids is an alcohol-water mixture (e.g., ethanol/water).[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[8] 2. Try to induce crystallization by: a) Scratching the inside of the flask with a glass rod at the surface of the solution.[9] b) Adding a "seed" crystal of pure this compound, if available. c) Cooling the solution in an ice-salt bath for a short period.
The compound "oils out" instead of crystallizing. 1. Low melting point of the compound: The compound is coming out of solution at a temperature above its melting point. 2. High concentration of impurities: Impurities can depress the melting point. 3. Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth.1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[8] 2. Consider a different solvent or solvent system. 3. Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.
The recrystallized product is colored. 1. Colored impurities are present. 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norite) to the solution. 2. Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. 3. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9]
Low recovery of the purified product. 1. Too much solvent was used , leading to significant loss of the compound in the mother liquor.[8] 2. Premature crystallization during hot filtration. 3. The chosen solvent is too good at dissolving the compound even at low temperatures.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. To prevent premature crystallization during hot filtration, use a pre-heated funnel and receiving flask, and keep the solution hot.[10] 3. Re-evaluate your choice of solvent through small-scale tests.
The melting point of the recrystallized product is not sharp or is lower than expected. 1. The product is still impure. 2. The product is wet with residual solvent.1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the crystals are thoroughly dried under vacuum or in a drying oven at an appropriate temperature.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue to add the hot solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[9]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified crystals and compare it to the crude material. An increase in the melting point and a narrower melting range indicate successful purification.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-9 from the Single-Solvent Recrystallization protocol. When washing the crystals, use a cold mixture of the two solvents in the same proportion used for the recrystallization.

Data Summary: Solvent Properties

Solvent Boiling Point (°C) Polarity Notes
Ethanol78PolarGood general solvent for carboxylic acids.[6]
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Ethyl Acetate77Moderately PolarOften a good choice for aromatic compounds.
Acetonitrile82PolarCan be an effective recrystallization solvent.
Water100Very PolarGenerally used in a mixed system with a more organic solvent like ethanol.
Toluene111Non-polarLess likely to be a good primary solvent, but could be used as a "poor" solvent in a two-solvent system.

References

Technical Support Center: Overcoming Poor Yield in the Final Step of 5-(4-Methylphenyl)-2-furoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically poor yields, in the final carbon-carbon bond-forming step of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues.

The final step in the synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling.[1][2] This reaction joins an aryl halide or triflate (e.g., a 5-halo-2-furoic acid derivative) with an organoboron reagent (e.g., 4-methylphenylboronic acid). While powerful, these reactions are sensitive to a variety of factors that can lead to diminished yields.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

Issue 1: Low to No Product Formation

You've run the reaction and upon analysis (TLC, LC-MS), you see primarily unreacted starting materials.

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure that your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents should be rigorously degassed prior to use.[3]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.[3] Consider using a fresh bottle or verifying the purity of your 4-methylphenylboronic acid.

    • Halo-furoic Acid: Ensure the purity of your 5-halo-2-furoic acid derivative. Impurities can interfere with the catalytic cycle.

    • Palladium Catalyst: Verify the activity of your palladium catalyst. If it's old or has been improperly handled, it may be inactive.

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more systematic approach is required. The following decision tree can guide your optimization efforts.

G start Low Yield: Starting Material Unchanged reagent_quality Verify Reagent Purity & Catalyst Activity start->reagent_quality inert_atmosphere Ensure Rigorous Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK base_screen Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) inert_atmosphere->base_screen Atmosphere OK solvent_screen Evaluate Solvent Systems (e.g., Toluene/H₂O, Dioxane, DMF) base_screen->solvent_screen No Improvement success Improved Yield base_screen->success Yield Improves ligand_screen Test Different Phosphine Ligands (e.g., PPh₃, Buchwald ligands) solvent_screen->ligand_screen No Improvement solvent_screen->success Yield Improves temp_optimization Optimize Reaction Temperature ligand_screen->temp_optimization No Improvement ligand_screen->success Yield Improves temp_optimization->success Yield Improves

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Protocol: Catalyst and Ligand Screening

The choice of palladium precursor and ligand is critical for success.[3] For heteroaromatic substrates like furoic acid derivatives, the furan oxygen can interact with the palladium center, influencing the reaction.

Experimental Protocol:

  • Setup: In parallel, oven-dried reaction vials, add 5-bromo-2-furoic acid (1.0 equiv.), 4-methylphenylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (see table below for suggestions).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Seal the vials, and heat the reaction mixtures to 80-100 °C, monitoring by TLC or LC-MS.

Table 1: Recommended Catalyst Systems for Screening

Palladium PrecursorLigandMolar Ratio (Pd:Ligand)Key Characteristics
Pd(PPh₃)₄NoneN/AA common starting point, but can be prone to deactivation.[3]
Pd(OAc)₂PPh₃1:2 to 1:4Inexpensive and readily available.
Pd₂(dba)₃XPhos or SPhos1:2.2Bulky, electron-rich Buchwald ligands often improve yields with heteroaromatic substrates.[3]
PdCl₂(dppf)NoneN/AA robust catalyst, often effective for a wide range of substrates.
Issue 2: Presence of Significant Impurities

Your reaction proceeds, but the desired product is contaminated with byproducts, making purification difficult and lowering the isolated yield.

Common Byproducts and Their Causes:

  • Homocoupling of Boronic Acid (Biphenyl Derivative): This is often caused by the presence of oxygen, which leads to the oxidative coupling of two molecules of 4-methylphenylboronic acid.[3][4]

    • Solution: Improve degassing procedures for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[3]

  • Protodeboronation (Formation of Toluene): The boronic acid group is replaced by a hydrogen atom. This can be exacerbated by high temperatures and certain aqueous bases.[5]

    • Solution: Consider using a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][6] Running the reaction at a lower temperature may also be beneficial.[3]

  • Dehalogenation of the Furoic Acid Starting Material: The halide on the furoic acid is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of base and the presence of water.[3] Screening different bases and ensuring anhydrous conditions (if the protocol allows) may be necessary.

Analytical Approach to Impurity Identification:

Utilize LC-MS to identify the mass of the major impurities. This will help you deduce their structures and pinpoint the likely side reaction.

Issue 3: Difficulty in Product Isolation and Purification

The reaction appears to have worked, but you are losing a significant amount of product during the workup and purification steps.

Potential Causes and Solutions:

  • Emulsion during Extraction: The acidic nature of the product and the presence of inorganic salts can lead to emulsions during aqueous workup.

    • Solution: Add a small amount of brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective.

  • Product Precipitation: The product may be partially soluble in the extraction solvent.

    • Solution: Screen different extraction solvents. If the product is precipitating, consider a solvent system in which it is more soluble.

  • Co-elution during Chromatography: Impurities may have similar polarities to the desired product, leading to difficult separation by column chromatography.

    • Solution:

      • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method.[7]

      • Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) could also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Suzuki coupling for this synthesis?

A1: The three most critical parameters are:

  • Exclusion of Oxygen: As mentioned, the palladium(0) catalyst is oxygen-sensitive.[3]

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][9] The optimal base is often substrate-dependent, so screening is recommended.

  • Catalyst/Ligand System: The ligand influences the stability and reactivity of the palladium catalyst.[10] Bulky, electron-rich ligands are often beneficial for challenging couplings.[3]

Q2: My starting material is a 5-bromo-2-furoic acid. Would a 5-iodo or 5-chloro derivative be better?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[8] Therefore, a 5-iodo-2-furoic acid would likely be more reactive and may proceed under milder conditions. A 5-chloro derivative would be the least reactive and may require a more specialized catalyst system, such as one with a highly active Buchwald ligand.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are ideal.[11] These techniques can help you determine the ratio of starting materials to product and identify any major byproducts.

Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A4: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to a decrease in the active catalyst concentration and a stalled reaction.[4] This can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst decomposition.[3] Try running the reaction at a lower temperature.

  • Ligand Degradation: The phosphine ligands can be oxidized in the presence of trace oxygen. Ensure a rigorously inert atmosphere.

  • Inappropriate Ligand: The chosen ligand may not be effectively stabilizing the palladium nanoparticles. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) or a bulky biarylphosphine ligand.[3]

Q5: What is the mechanism of the Suzuki coupling reaction?

A5: The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[8]

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the 5-halo-2-furoic acid derivative to form a palladium(II) intermediate.[8]

  • Transmetalation: In the presence of a base, the aryl group from the 4-methylphenylboronic acid is transferred to the palladium(II) center, displacing the halide.[8]

  • Reductive Elimination: The two aryl groups are coupled and eliminated from the palladium center, forming the desired this compound and regenerating the active palladium(0) catalyst.[8]

By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and reproducibility of your this compound synthesis.

References

Stability issues of 5-(4-Methylphenyl)-2-furoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-Methylphenyl)-2-furoic acid

Introduction: Navigating the Nuances of this compound in Solution

Welcome to the dedicated technical support guide for this compound. As a key intermediate in pharmaceutical research and materials science, the successful application of this compound hinges on a precise understanding of its behavior in solution. Researchers frequently encounter challenges related to its limited solubility and potential for degradation, which can compromise experimental reproducibility and outcomes.

This guide is structured to function as a direct line to an application scientist. It moves from high-level FAQs to in-depth troubleshooting scenarios and detailed experimental protocols. Our objective is to provide not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower you to make informed decisions in your experimental design. We will explore the critical factors governing the stability of this molecule—solvent choice, pH, temperature, and light—and provide validated strategies to mitigate common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

For high-concentration, long-term storage, we strongly recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents offer good solubility and have a stabilizing effect on the furan ring system.[1][2] For applications where these solvents are incompatible, anhydrous ethanol can be used. Prepare stock solutions at a practical concentration (e.g., 10-50 mM), aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C.

Q2: My aqueous solution of the compound turned yellow/brown overnight. What happened?

This is a common indicator of degradation. Furan rings can be susceptible to oxidation and polymerization, especially in aqueous media and when exposed to light, air (oxygen), or pH extremes. For a related compound, 5-Hydroxymethyl-2-furancarboxylic acid, it is explicitly recommended not to store aqueous solutions for more than one day due to instability.[3] We advise preparing fresh aqueous working solutions for each experiment from a frozen, non-aqueous stock.

Q3: I'm seeing a precipitate form after diluting my DMSO stock into an aqueous buffer. How can I fix this?

This is likely due to the compound crashing out of solution once it exceeds its aqueous solubility limit. The solubility of furoic acid derivatives in neutral aqueous buffers can be quite low.[3] To resolve this, you can:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration in your assay.

  • Adjust the pH: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer to >5 (at least 2 units above the predicted pKa) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. The pKa of the parent 2-furoic acid is approximately 3.12.[4][5]

  • Incorporate a co-solvent: Including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous solution can help maintain solubility. Always verify that this concentration of co-solvent does not affect your experimental system.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental problems with a structured analysis of cause and solution.

Scenario 1: Inconsistent Results in Cell-Based Assays
  • Problem: "I am observing high variability between replicate wells and between experiments when using this compound in my cell culture medium."

  • Potential Causes & Scientific Explanation:

    • Degradation After Dilution: The compound may be degrading in the complex, aqueous environment of the cell culture medium (pH ~7.4, 37°C) over the course of the experiment (24-72 hours). Furoic acids can undergo thermal decarboxylation, although this is more significant at much higher temperatures.[6][7] However, interactions with media components could catalyze other degradation pathways.

    • Precipitation: Even if not visible, microprecipitates can form, effectively lowering the bioavailable concentration of your compound in an unpredictable manner.

    • Reaction with Media Components: The compound could potentially react with components in the media, such as thiols (e.g., from cysteine or glutathione).

  • Recommended Solutions & Workflow:

    • Confirm Solubility Limit: First, determine the practical solubility limit in your specific cell culture medium. Prepare a serial dilution and visually inspect for precipitation after incubation at 37°C for a few hours. Use this to define your highest working concentration.

    • Minimize Incubation Time: If possible, design experiments with shorter exposure times.

    • Perform a Time-Course Stability Check: Prepare your highest working concentration in media. At several time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot, centrifuge to remove any cells/debris, and analyze the supernatant by HPLC to quantify the remaining parent compound. This will reveal its half-life in your specific experimental conditions.

    • Workflow Diagram:

    G start Inconsistent Assay Results solubility Action: Determine solubility limit in media. Is working concentration below this limit? start->solubility concentration Solution: Lower working concentration. solubility->concentration No stability Action: Perform time-course stability study via HPLC. Is compound stable for duration of assay? solubility->stability Yes concentration->solubility time Solution: Shorten assay duration or replace media with fresh compound periodically. stability->time No end Consistent Results Achieved stability->end Yes time->stability

    Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Loss of Compound During Sample Preparation or Analysis
  • Problem: "My analytical quantification (e.g., via HPLC-UV) shows a lower concentration than expected, even in freshly prepared solutions."

  • Potential Causes & Scientific Explanation:

    • Adsorption to Surfaces: Hydrophobic compounds can adsorb to plasticware (e.g., pipette tips, microfuge tubes, well plates). The tolyl group on this compound increases its hydrophobicity compared to unsubstituted furoic acid.

    • pH-Dependent Degradation: The furan ring is susceptible to opening under strongly acidic or basic conditions.[1][2] If your sample preparation or mobile phase is at a pH extreme, you may be inducing degradation. Strong bases, in particular, can be detrimental to the furan core.[8]

    • Photodegradation: Exposure to ambient laboratory light or the UV detector light itself over time can cause degradation.

  • Recommended Solutions & Protocols:

    • Use Low-Adsorption Labware: Utilize low-retention plasticware or glass/silanized glass vials where possible.

    • Optimize Mobile Phase pH: For reversed-phase HPLC, buffer the mobile phase to a pH between 3 and 6. This range ensures the carboxylic acid is mostly protonated for good retention while avoiding harsh acidic conditions that could cause hydrolysis.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize the time samples spend on the autosampler.

    • Conduct a Forced Degradation Study: This is a critical step to understand your molecule's liabilities. It involves intentionally stressing the compound to identify potential degradants and ensure your analytical method can resolve them from the parent peak. See the detailed protocol in the next section.

Key Stability Factors & Best Practices

Solvent Selection

The choice of solvent is paramount for both solubility and stability.

SolventPolarity Index[9]TypeRecommended UseRationale & Cautions
DMSO 0.444Polar AproticPrimary choice for stock solutions (>10 mM) Excellent solubilizing power. Hygroscopic; use anhydrous grade and store under inert gas.
DMF 0.386Polar AproticAlternative for stock solutions Good solubilizer. Polar aprotic solvents can stabilize furan rings.[1][2] Can be toxic.
Ethanol 0.654Polar ProticSecondary choice for stock solutions (<10 mM) Good for applications where DMSO/DMF are not suitable. Ensure it is anhydrous.
Acetonitrile 0.460Polar AproticWorking solutions, HPLC Mobile Phase Less effective for initial dissolution of solid but useful for dilutions.
Aqueous Buffers 1.000Polar ProticFinal working solutions ONLY. Prepare fresh. High risk of instability and low solubility. Do not store.[3] Adjust pH to >5 for improved solubility.
Impact of pH

The stability of this compound is highly dependent on pH.

G cluster_0 pH Scale and Compound Stability acid Strong Acid (pH < 2) Risk of Ring Opening stable Optimal Range (pH 3-6) Protonated, Stable Form acid->stable Increasing pH base Strong Base (pH > 10) High Risk of Degradation stable->base Increasing pH

Caption: pH stability profile for this compound.

  • Strongly Acidic (pH < 2): Risk of electrophilic attack on the furan ring, potentially leading to hydrolysis and ring-opening.

  • Optimal Range (pH 3-6): The compound is most stable in this range. The carboxylic acid is largely in its neutral, protonated form.

  • Mildly Basic (pH 7-9): The compound exists as the more water-soluble carboxylate salt. Stability is generally acceptable for short-term experiments, but the risk of base-catalyzed degradation increases.

  • Strongly Basic (pH > 10): High risk of degradation. The furan ring system is known to be unstable in strong bases.[8]

Temperature
  • Storage: Store stock solutions at -20°C or ideally -80°C.

  • Handling: Thaw solutions completely and vortex gently before use. Avoid repeated freeze-thaw cycles by making single-use aliquots.

  • High Temperatures: Avoid heating solutions. The parent 2-furoic acid is known to decarboxylate (lose CO₂) at temperatures above 140°C.[6][7][10] While unlikely in biological assays, this highlights an inherent thermal liability.

Light and Oxygen
  • Photodegradation: Aromatic systems and furan rings can be susceptible to photodegradation. Always store solutions in amber vials or protected from light.

  • Oxidation: The furan ring can be oxidized. To minimize this, use degassed solvents for preparing solutions if maximum stability is required, and consider purging aliquots with an inert gas (nitrogen or argon) before sealing and freezing.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Pre-analysis: Weigh an appropriate amount of this compound (MW: 202.21 g/mol )[11] in a tared glass vial. For 1 mL of a 50 mM solution, this is 10.11 mg.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene tubes or amber glass vials.

  • Storage: Purge the headspace of each aliquot with nitrogen or argon, seal tightly, and store at -80°C.

Protocol 2: Forced Degradation Study Workflow

This study is essential for identifying potential degradation products and validating your analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions (Run in Parallel) start Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 2h start->base ox Oxidation 3% H₂O₂, RT, 24h start->ox therm Thermal Solid, 105°C, 24h Solution, 60°C, 24h start->therm photo Photolytic ICH Q1B conditions start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-DAD/MS ox->analyze therm->analyze photo->analyze neutralize->analyze

References

Technical Support Center: Method Refinement for Consistent Synthesis of 5-(p-tolyl)furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(p-tolyl)furoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable intermediate. Our goal is to provide not just a protocol, but a comprehensive resource built on mechanistic understanding and field-tested experience to help you achieve consistent, high-yield results. We will address common challenges, answer frequently asked questions, and provide a detailed, refined protocol for a robust synthesis.

The primary and most reliable method for constructing the 5-aryl-2-furoic acid scaffold is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide will focus on the palladium-catalyzed coupling of a 5-halofuroic acid derivative with 4-tolylboronic acid.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles.

Question 1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I fix it?

Answer: Low yield in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Cause A: Inactive Catalyst

    • The "Why": The catalytic cycle of a Suzuki coupling requires the palladium center to be in the Pd(0) oxidation state to initiate oxidative addition with the aryl halide.[1][3] If you are using a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient, or the active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black. Phosphine ligands themselves can also degrade.

    • Solution & Refinement:

      • Ensure Anaerobic Conditions: This is the most critical factor. The solvent must be rigorously degassed before use (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.

      • Catalyst Choice: For challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] Alternatively, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more robust and efficient at lower loadings.[1]

      • Visual Cue: A healthy reaction mixture often turns dark, from brown to black. However, a rapid crash-out of a black precipitate at the beginning of the reaction can indicate catalyst death.[5]

  • Cause B: Poor Reagent Quality or Stoichiometry

    • The "Why": The stability of boronic acids is a frequent culprit. 4-tolylboronic acid can slowly dehydrate to form its cyclic anhydride, a boroxine, which is less reactive in the transmetalation step. Likewise, the choice and quality of the base are paramount for activating the boronic acid.[6][7]

    • Solution & Refinement:

      • Boronic Acid Quality: Use fresh, high-purity 4-tolylboronic acid. If in doubt, you can briefly dissolve the boronic acid in a solvent like ethyl acetate, wash with water to hydrolyze any boroxine back to the acid, dry the organic layer, and evaporate to recover the active monomeric boronic acid. An excess of boronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.

      • Base Selection: The base facilitates the crucial transmetalation step.[3] An aqueous solution of a carbonate base (e.g., 2M Na₂CO₃ or K₂CO₃) is standard and effective. For base-sensitive substrates or to avoid potential hydrolysis of an ester starting material, anhydrous bases like K₃PO₄ or Cs₂CO₃ can be superior. Ensure the base is finely powdered for better solubility and reactivity.[5]

  • Cause C: Suboptimal Reaction Conditions

    • The "Why": Temperature and solvent choice affect reagent solubility and reaction kinetics. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can promote catalyst degradation or side reactions.

    • Solution & Refinement:

      • Solvent System: A biphasic solvent system like 1,4-dioxane/water or DME/water is common and effective, as it helps dissolve both the organic substrates and the inorganic base.[4]

      • Temperature Control: Most Suzuki couplings for this system proceed well between 80-100 °C. Monitor the reaction by TLC or LC-MS after 2-4 hours to gauge progress. If the reaction appears to have stalled, a modest increase in temperature might be beneficial, but be wary of catalyst decomposition above 120 °C for standard catalysts.

Question 2: I've formed the product, but it's contaminated with a byproduct that is difficult to remove. How do I identify and prevent it?

Answer: The most common byproduct in this specific reaction is 4,4'-bitolyl (or p,p'-bitolyl), formed from the homocoupling of two 4-tolylboronic acid molecules.

  • Identification: This byproduct is non-polar and will have a high Rf value on a TLC plate. It can be readily identified by ¹H NMR, showing a characteristic AA'BB' system for the aromatic protons and a single methyl peak.

  • Cause: Homocoupling

    • The "Why": Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, leading to the undesired C-C bond formation and regenerating Pd(0).

    • Prevention:

      • Rigorous Degassing: As mentioned above, this is the single most effective preventative measure. Ensure your solvent and reaction headspace are free of oxygen.

      • Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture after it has been assembled and purged with inert gas. This minimizes the catalyst's exposure to any residual air.

      • Reaction Rate: A slow primary reaction (the desired cross-coupling) can provide more opportunity for side reactions like homocoupling to occur. Optimizing the conditions for a faster cross-coupling will inherently suppress the homocoupling pathway.

Question 3: My final product is pure by NMR, but it has a grey or black tint. What is this, and how do I remove it?

Answer: The discoloration is almost certainly residual palladium from the catalyst. While catalytically active at ppm levels, it can be difficult to remove completely using standard purification methods.

  • The "Why": Palladium, in its various forms, can coordinate to the electron-rich furan ring or the carboxylic acid, causing it to co-elute during chromatography or co-precipitate during crystallization.

  • Solution & Refinement:

    • Aqueous Workup with a Ligand: During the aqueous workup, after quenching the reaction, add a chelating agent like thiourea or a solution of sodium thiosulfate and stir for 30-60 minutes. These sulfur-containing compounds will bind strongly to the palladium, forming water-soluble complexes that can be extracted away.

    • Activated Carbon Treatment: After the initial workup and extraction, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% w/w) of activated carbon, heat gently for 15-20 minutes, and then filter the hot solution through a pad of Celite®. The carbon will adsorb the palladium species.

    • Optimized Crystallization: A final, careful recrystallization is often sufficient. Aromatic carboxylic acids can be effectively purified by dissolving the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), filtering to remove insoluble impurities (like bitolyl), and then re-acidifying the filtrate with HCl to precipitate the pure acid.[8]

Frequently Asked Questions (FAQs)

  • Q: Should I use methyl 5-bromofuroate or 5-bromofuroic acid as the starting material?

    • A: Using the methyl ester (methyl 5-bromofuroate) is generally recommended. The free carboxylic acid can sometimes complicate the reaction by interacting with the base or the catalyst. The Suzuki coupling is performed first, and the resulting methyl 5-(p-tolyl)furoate is then easily hydrolyzed to the final product in a separate, clean step (e.g., using NaOH in MeOH/water).[9] This two-step approach often leads to a cleaner final product and simplifies purification.

  • Q: Can I use 5-chlorofuroic acid instead of 5-bromofuroic acid?

    • A: Yes, but it is more challenging. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium catalyst to the aryl halide.[1] The reactivity of aryl halides follows the order I > Br > Cl. Standard catalysts like Pd(PPh₃)₄ may struggle with the less reactive aryl chloride. To successfully use an aryl chloride, you will likely need to employ more advanced, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) and potentially stronger bases or higher temperatures.[1][7] For reliability and method development, the bromo- derivative is the superior starting point.

  • Q: How do I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting aryl bromide will have a certain Rf, and the coupled ester product will typically have a slightly lower Rf due to increased polarity and size. The final acid product will have a very low Rf in this system and will often streak without a polar modifier like acetic acid in the eluent. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Refined Experimental Protocol: Suzuki-Miyaura Synthesis and Saponification

This protocol is designed for robustness and consistency, incorporating the troubleshooting insights discussed above.

Part A: Suzuki-Miyaura Cross-Coupling

dot

References

Avoiding impurities in the large-scale production of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of large-scale production, with a focus on impurity prevention and troubleshooting.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurity concerns?

The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the reaction of a 5-halo-2-furoic acid derivative (typically the methyl or ethyl ester of 5-bromo-2-furoic acid) with a 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.[3]

The primary impurities of concern in this process are:

  • Homocoupling products: Dimerization of the 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl, and dimerization of the furoic acid derivative.[1][4][5]

  • Protodeboronation byproduct: Replacement of the boronic acid group on the 4-methylphenylboronic acid with a hydrogen atom, leading to the formation of toluene.

  • Dehalogenation byproduct: Replacement of the halogen on the furoic acid derivative with a hydrogen atom, resulting in 2-furoic acid.[4]

  • Residual palladium: The palladium catalyst used in the reaction can remain in the final product and is often subject to strict regulatory limits in pharmaceutical applications.[1]

  • Unreacted starting materials: Incomplete conversion can lead to the presence of 5-bromo-2-furoic acid derivatives and 4-methylphenylboronic acid in the final product.

Q2: How can I minimize the formation of homocoupling byproducts during the Suzuki-Miyaura coupling reaction?

Homocoupling of the boronic acid is a common side reaction that can be minimized by carefully controlling the reaction conditions.[1][4][5]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the reaction mixture by sparging with an inert gas before adding the palladium catalyst is a critical step.[1]

  • Palladium(II) Species: The presence of Pd(II) species can also catalyze homocoupling.

    • Solution: Using a pre-catalyst that is readily reduced to the active Pd(0) species or adding a reducing agent can be beneficial. Additionally, minimizing the exposure of the catalyst to air during handling is crucial.

  • Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: While a slight excess of the boronic acid is often used to drive the reaction to completion, using a large excess should be avoided. Careful optimization of the stoichiometry is recommended.

Q3: What are the best practices for removing residual palladium from the final product?

Residual palladium is a major concern in the synthesis of active pharmaceutical ingredients (APIs). Several methods can be employed for its removal:

  • Scavenging Agents: The use of palladium scavengers is a highly effective method. These are typically functionalized silica gels or polymers with high affinity for palladium.

    • Examples: Thiol-functionalized silica, such as 2,4,6-trimercaptotriazine, has proven effective in scavenging palladium from drug intermediates.[1]

  • Activated Carbon Treatment: Treating a solution of the product with activated carbon can effectively adsorb residual palladium. The efficiency of this method depends on the solvent, temperature, and the grade of activated carbon used.

  • Crystallization: Recrystallization of the final product can significantly reduce the levels of palladium and other impurities. The choice of solvent is critical for achieving high purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of this compound.

Problem 1: Low Yield and Incomplete Conversion

Potential Causes & Solutions

Potential Cause Underlying Reason Recommended Action
Inactive Catalyst The palladium catalyst may have been oxidized or is not in its active Pd(0) state.Ensure proper handling of the catalyst under an inert atmosphere. Consider using a pre-catalyst or adding a phosphine ligand to stabilize the active species.
Insufficient Base The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Insufficient or inappropriate base can stall the reaction.Screen different bases (e.g., Na2CO3, K2CO3, K3PO4) and ensure at least 2 equivalents are used. The choice of base can also be solvent-dependent.
Poor Solvent Choice The solubility of the reactants and the efficiency of the catalyst can be highly dependent on the solvent system.A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often effective for Suzuki couplings.[1][3] Water can facilitate the reaction.[1]
Low Reaction Temperature The reaction may require a certain activation energy to proceed at a reasonable rate.While higher temperatures can sometimes lead to increased byproduct formation, a temperature of around 90°C is often used for this type of coupling.[3]
Problem 2: Formation of Colored Impurities

Potential Causes & Solutions

Potential Cause Underlying Reason Recommended Action
Degradation of Furan Ring Furan rings can be sensitive to strong acids, high temperatures, and oxidative conditions, leading to the formation of colored degradation products, often referred to as humins.[6]Avoid harsh acidic conditions during workup. If an acidic workup is necessary, perform it at a low temperature and for a minimal amount of time. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
Formation of Furanic Polymers Under certain conditions, furan-containing molecules can polymerize, leading to colored, often insoluble, materials.[7]Optimize reaction temperature and time to minimize side reactions. A shorter reaction time at a slightly higher temperature may be preferable to a long reaction at a lower temperature.
Problem 3: Difficulty in Product Isolation and Purification

Potential Causes & Solutions

Potential Cause Underlying Reason Recommended Action
Product is an Emulsion or Oil The product may not crystallize easily from the reaction mixture, especially if impurities are present that act as crystallization inhibitors.After the reaction, perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent, wash with brine, and dry over a suitable drying agent (e.g., Na2SO4). Concentrate the solution and attempt crystallization from a suitable solvent or solvent mixture.
Co-precipitation of Impurities Structurally similar impurities may co-crystallize with the desired product, making purification by simple crystallization difficult.Consider a multi-step purification process. For example, an initial crystallization followed by a slurry in a different solvent to remove more soluble impurities. Alternatively, acid-base extraction can be used to separate acidic products from neutral impurities.
Low Solubility of the Product This compound has limited solubility in many common solvents, which can make purification challenging.For crystallization, a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Consider solvent mixtures to fine-tune solubility.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis. Optimization of specific parameters will be necessary for large-scale production.

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 5-bromofuran-2-carboxylate (1.0 equiv), (4-nitrophenyl)boronic acid (1.3 equiv), and a suitable solvent such as 1,4-dioxane.[3]

  • Degassing: Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.05 equiv) and an aqueous solution of sodium carbonate (2.0 equiv, 2 M).[3]

  • Reaction: Heat the reaction mixture to 90°C and stir overnight under a nitrogen atmosphere.[3]

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.[3]

  • Hydrolysis: Add a solution of sodium hydroxide in a mixture of water and methanol to the filtrate and heat to reflux for 3 hours to hydrolyze the ester.[3]

  • Isolation: Cool the mixture, and acidify with aqueous HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Workflow for Impurity Identification and Control

The following diagram illustrates a systematic approach to identifying and controlling impurities during process development.

Impurity_Control_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Characterization cluster_control Process Optimization & Control Start Crude Product Synthesis HPLC_Initial HPLC Analysis (Identify Peaks) Start->HPLC_Initial DOE Design of Experiments (DoE) (Temp, Conc, Cat. Load) LCMS LC-MS Analysis (Identify MW of Impurities) HPLC_Initial->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Standard Synthesize/Purchase Impurity Standards NMR->Standard Quantify Develop Quantitative HPLC Method Standard->Quantify Quantify->DOE Purification Develop Purification Strategy (Crystallization/Scavenging) DOE->Purification Validation Process Validation & Impurity Specification Purification->Validation Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 Dehalogenation Dehalogenation (R1-H) PdII_Aryl->Dehalogenation Proton Source PdII_Aryl_Aryl R1-Pd(II)-R2 L_n Transmetal->PdII_Aryl_Aryl Homocoupling Homocoupling (R2-R2) Transmetal->Homocoupling O2 RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

References

Validation & Comparative

Comparative study of 5-(4-Methylphenyl)-2-furoic acid with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Furan derivatives have emerged as a promising class of compounds with a broad range of biological activities. This guide provides a comprehensive comparative study of 5-(4-Methylphenyl)-2-furoic acid, a notable furan derivative, against established antimicrobial agents. We delve into its in-vitro antimicrobial efficacy, juxtaposed with conventional antibiotics and antifungals, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

Introduction: The Quest for Novel Antimicrobials

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms in bacteria and fungi diminishes the efficacy of existing antimicrobial drugs, creating an urgent need for novel compounds with unique mechanisms of action. In this context, heterocyclic compounds, particularly those containing a furan moiety, have garnered significant attention. Furoic acid and its derivatives are known to exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects.[1][2] this compound is a synthetic organic compound that has been investigated for its potential antimicrobial properties.[3]

This guide aims to provide an objective, data-driven comparison of this compound with a selection of widely used antimicrobial drugs. We will explore its spectrum of activity against clinically relevant microorganisms and compare its potency. Furthermore, we will discuss its potential mechanism of action in relation to established agents.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₂O₃

  • Molecular Weight: 216.23 g/mol [3]

  • Structure:

    alt text

Synthesis: this compound can be synthesized through various organic chemistry routes, often involving cross-coupling reactions such as the Suzuki coupling, followed by hydrolysis.[4]

Reported Antimicrobial Spectrum: Preliminary studies have indicated that derivatives of 5-phenyl-furan-2-carboxylic acids show activity against various microorganisms, including bacteria and fungi.[5][6] The specific spectrum and potency of this compound are the focus of the comparative analysis in this guide.

Selection of Comparator Antimicrobial Agents

To provide a robust comparative framework, we have selected three well-characterized antimicrobial agents, each with a distinct mechanism of action and clinical application:

  • Penicillin G: A classic β-lactam antibiotic that inhibits bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria.[7][8][9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[10][11][12] It is active against a wide range of Gram-negative and some Gram-positive bacteria.[13]

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[14][15][16]

The selection of these agents allows for a multifaceted comparison of this compound's antimicrobial profile.

Comparative In Vitro Antimicrobial Activity

The in vitro efficacy of this compound was evaluated against a panel of representative microorganisms and compared with the selected standard drugs. The following section details the methodologies employed and presents the comparative data.

Experimental Protocols

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[17][18][19]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds and comparator agents

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the stock solution of the test compound (e.g., 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well.

  • Controls: Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 This compound (Proposed) cluster_1 Penicillin G cluster_2 Ciprofloxacin cluster_3 Fluconazole A Disruption of Cell Membrane Integrity B Enzyme Inhibition C Interference with Biofilm Formation D Inhibition of Peptidoglycan Synthesis E Bacterial Cell Wall D->E Targets F Inhibition of DNA Gyrase & Topoisomerase IV G Bacterial DNA Replication F->G Blocks H Inhibition of Ergosterol Synthesis I Fungal Cell Membrane H->I Disrupts

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-2-Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 5-phenyl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[1][2][3][4] The inherent drug-like properties of the furan ring, coupled with the synthetic tractability of the core structure, make it an attractive starting point for lead discovery and optimization.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-phenyl-2-furoic acid derivatives. We will dissect the role of specific structural modifications, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower researchers in the field of drug development.

The Core Scaffold: A Foundation for Diversity

The fundamental structure consists of a furan ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The key to unlocking its therapeutic potential lies in strategic modifications at three primary sites:

  • The Carboxylic Acid (C2-position): This group is a critical anchor for biological activity. It can be modified into esters, amides, or coupled with amino acids and peptides to alter solubility, cell permeability, and target engagement.

  • The Phenyl Ring (C5-position): Substituents on this ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which are crucial for target binding and selectivity.

  • The Furan Ring: While less commonly modified, alterations to the furan core itself can be explored to fine-tune the scaffold's overall geometry and electronic nature.

G cluster_0 5-Phenyl-2-Furoic Acid Scaffold core C2 C2: Carboxylic Acid (Amidation, Esterification) C2->core C5 C5: Phenyl Ring (Aryl Substitution) C5->core Furan Furan Ring (Bioisosteric Replacement) Furan->core

Caption: Key modification points on the 5-phenyl-2-furoic acid scaffold.

Synthetic Strategies: Building the Derivatives

The synthesis of this class of compounds is generally robust and modular, allowing for the creation of diverse chemical libraries. A common and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to construct the core phenyl-furan scaffold. This is typically followed by functionalization of the carboxylic acid moiety.

G start 5-Bromo-2-furoic Ester suzuki Suzuki Coupling (e.g., Pd(PPh3)2Cl2, Na2CO3) start->suzuki boronic Phenylboronic Acid boronic->suzuki intermediate 5-Phenyl-2-furoic Ester suzuki->intermediate hydrolysis Hydrolysis (e.g., NaOH) intermediate->hydrolysis acid 5-Phenyl-2-furoic Acid hydrolysis->acid amidation Amidation / Esterification (e.g., DCC, EDC) acid->amidation final Target Derivatives (Amides, Esters, etc.) amidation->final amine Amine / Alcohol amine->amidation

Caption: General synthetic workflow for 5-phenyl-2-furoic acid derivatives.

Experimental Protocol: Suzuki Coupling and Saponification

This protocol describes a typical synthesis of a 5-aryl-2-furoic acid, adapted from established procedures.[5]

Objective: To synthesize 5-(4-nitrophenyl)furan-2-carboxylic acid.

Step 1: Suzuki Coupling

  • To a solution of methyl 5-bromofuran-2-carboxylate (1.2 mmol) and (4-nitrophenyl)boronic acid (1.6 mmol) in dry 1,4-dioxane (10 mL) under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%).

  • Add a 2 M aqueous solution of Na₂CO₃ (2.4 mmol).

  • Stir the resulting mixture overnight at 90 °C.

  • After completion (monitored by TLC), cool the solution to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the ester intermediate from Step 1 in a 2:1 mixture of H₂O/MeOH.

  • Add an excess of sodium hydroxide (NaOH).

  • Reflux the mixture for 3 hours.

  • After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product, 5-(4-nitrophenyl)furan-2-carboxylic acid.

Comparative SAR Analysis Across Biological Activities

The true value of this scaffold is revealed by examining how structural changes impact its performance against different biological targets.

Antimicrobial and Antifungal Activity

Derivatives of 5-phenyl-2-furoic acid have shown significant potential as antimicrobial agents. The primary points of modification are the C2-carboxylic acid and the C5-phenyl ring.

Key SAR Insights:

  • Amide and Peptide Conjugates: Conversion of the C2-carboxylic acid to amides, especially conjugates with amino acids or small peptides, can significantly enhance antimicrobial potency.[1] This modification likely improves cell wall penetration or introduces new binding interactions with microbial targets.

  • Phenyl Ring Substitution: The nature and position of substituents on the C5-phenyl ring are critical. For instance, N-(R¹-phenyl)-5-(R-phenyl)-2-furamides have demonstrated that specific substitutions can confer potent activity against fungi like C. neoformans.[2]

  • Hydrolysis of Esters: In some cases, hydrolyzed peptide analogs (with a free carboxylic acid) were found to be more potent than their corresponding ester derivatives, suggesting the carboxylate may be crucial for target binding.[1]

Comparative Performance Data: Antimicrobial Activity

Compound IDCore StructureR (C5-Phenyl)R' (C2-Amide)Target OrganismActivity (MIC µg/mL)Reference
Compound 8 5-phenyl-2-furoic amide4-methylcarboxamidoPeptide derivativeP. aeruginosaPotent[1]
Compound 10 5-phenyl-2-furoic amide4-methylcarboxamidoPeptide derivativeP. aeruginosaPotent[1]
Compound 13 5-phenyl-2-furoic amide4-methylcarboxamidoPeptide derivativeC. albicansBetter than standard[1]
Compound 6d-f N-phenyl-5-phenyl-furamideVariedVariedC. neoformansHigh[2]
Antitubercular Activity

A promising application for this scaffold is in the development of novel antitubercular agents. The furan ring has been identified as a crucial pharmacophore for inhibiting salicylate synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis (Mtb).[5][6]

Key SAR Insights:

  • Furan Moiety is Essential: The furan ring is a key component for inhibiting MbtI and demonstrating antimycobacterial activity when compared to other heterocycles.[6]

  • Phenyl Ring Substitution: Electron-withdrawing groups on the phenyl ring appear to be favorable. For example, a 4-nitrophenyl substituent confers potent activity.[5] Furthermore, compounds with 3-cyano-5-(trifluoromethyl)phenyl groups have shown significant inhibitory properties.[6]

Comparative Performance Data: MbtI Inhibition & Antitubercular Activity

Compound IDR Group (on C5-Phenyl Ring)MbtI IC₅₀ (µM)Mtb MIC₉₉ (µM)Reference
IV 3-cyano-5-(trifluoromethyl)~15< 250[6]
V 2,4-bis(trifluoromethyl)~19> 250[6]
1 4-nitroNot specifiedPotent[5]
Anticancer Activity

Certain derivatives have also been evaluated for their potential as anticancer agents, showing activity against various human tumor cell lines.

Key SAR Insights:

  • Furan-Amide Linkage: The N-(R¹-phenyl)-5-(R-phenyl)-2-furamide scaffold has demonstrated activity against prostate cancer (PC-3) and leukemia (SR) cell lines.[2]

  • Mechanism of Action: While not fully elucidated for all derivatives, related furan-containing compounds have been shown to induce G2/M cell cycle arrest by disrupting microtubules, a validated anticancer mechanism.[6]

Comparative Performance Data: Anticancer Activity

Compound IDCell LineActivity (GP - Growth Percentage)Reference
Compound 6i PC-3 (Prostate Cancer)34.42[2]
Compound 6f SR (Leukemia)59.81[2]

Field-Proven Insights: Why These Modifications Work

The choice of specific chemical modifications is not arbitrary but is grounded in established medicinal chemistry principles.

  • Expertise & Causality: The conversion of a carboxylic acid to an amide or ester is a classic strategy to modulate pharmacokinetics. Amides can introduce new hydrogen bond donors and acceptors, enhancing target affinity. Esterification increases lipophilicity, which can improve cell membrane permeability, although they are often designed as prodrugs to be hydrolyzed back to the active carboxylic acid inside the cell.

  • Trustworthiness & Validation: The consistent observation that the furan ring is a key pharmacophore for MbtI inhibition across multiple studies validates this scaffold as a reliable starting point for antitubercular drug design.[5][6] The use of standard assays like MIC determination and IC₅₀ calculations provides a self-validating system for comparing the potency of new analogs.

Experimental Workflow: Antimicrobial Susceptibility Testing

To assess the efficacy of newly synthesized derivatives, a standardized biological assay is crucial. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard.

G cluster_workflow MIC Assay Workflow prep Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of a 5-phenyl-2-furoic acid derivative that inhibits the visible growth of a specific bacterium.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The 5-phenyl-2-furoic acid scaffold is a remarkably fruitful platform for drug discovery. The structure-activity relationships explored in this guide reveal clear patterns: the C2-carboxylic acid function is a key site for modulating potency and pharmacokinetic properties through amidation and peptide conjugation, while the C5-phenyl ring allows for fine-tuning of target selectivity and potency via substitution.

Future research should focus on a more systematic exploration of the substituent effects on the phenyl ring to develop quantitative structure-activity relationships (QSAR).[6] Additionally, screening these derivatives against a broader range of biological targets, including kinases and viral enzymes, could uncover novel therapeutic applications and further expand the utility of this versatile chemical scaffold.

References

A Comparative Guide to the Synthesis of 5-(4-Methylphenyl)-2-furoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. 5-(4-Methylphenyl)-2-furoic acid is a key intermediate in the synthesis of various biologically active compounds. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound: the modern and widely adopted Suzuki-Miyaura coupling and the classic Meerwein arylation. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors, balancing factors such as yield, reaction conditions, and reagent accessibility.

Introduction to this compound

This compound, also known as 5-(p-tolyl)-2-furoic acid, is a disubstituted furan derivative. The presence of both a carboxylic acid and an aryl group on the furan ring makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The efficacy of any drug discovery program relies on the robust and scalable synthesis of such key intermediates. Therefore, a critical evaluation of the available synthetic methodologies is essential.

Synthesis Route 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this typically involves the coupling of a 5-halo-2-furoic acid derivative with 4-methylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-furoic acid, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the 4-methylphenylboronic acid is transferred to the palladium center. The base is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired carbon-carbon bond of this compound, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n (Ar = 5-(2-furoic acid), X = Br) B->C D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)-Ar' L_n (Ar' = 4-Methylphenyl) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Product H Ar'B(OH)2 H->D I Base I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from established methods for similar 5-aryl nicotinic and furoic acids.[1]

Materials:

  • 5-Bromo-2-furoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 equiv.) and 4-methylphenylboronic acid (1.2 equiv.) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (2.0 equiv.) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis Route 2: The Meerwein Arylation

Mechanistic Rationale

The Meerwein arylation proceeds via a radical mechanism initiated by the decomposition of an aryldiazonium salt, typically catalyzed by a copper salt.

  • Diazotization: p-Toluidine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form the 4-methylbenzenediazonium salt.

  • Radical Formation: The diazonium salt is then decomposed, often with the aid of a copper(I) salt, to generate a p-tolyl radical and nitrogen gas.

  • Radical Addition: The highly reactive p-tolyl radical adds to the electron-rich C5 position of 2-furoic acid.

  • Rearomatization: The resulting radical intermediate is oxidized and subsequently loses a proton to regenerate the aromatic furan ring, yielding the this compound product.

Meerwein_Arylation A p-Toluidine B Diazotization (NaNO2, HCl) A->B C 4-Methylbenzenediazonium Chloride B->C D Radical Formation (Cu(I) catalyst) C->D E p-Tolyl Radical D->E G Radical Addition E->G F 2-Furoic Acid F->G H Intermediate Radical G->H I Oxidation & Proton Loss H->I J This compound I->J

Caption: Simplified workflow of the Meerwein arylation reaction.

Experimental Protocol: Meerwein Arylation

The following is a representative protocol for the synthesis of this compound via Meerwein arylation.

Materials:

  • p-Toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • 2-Furoic acid

  • Copper(I) chloride (CuCl)

  • Acetone

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve p-toluidine (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the 4-methylbenzenediazonium chloride solution.

  • Arylation: In a separate flask, dissolve 2-furoic acid (1.2 equiv.) and copper(I) chloride (0.1 equiv.) in acetone.

  • Slowly add the cold diazonium salt solution to the 2-furoic acid solution. Vigorous evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a large volume of water and basify with a sodium hydroxide solution to dissolve the product.

  • Wash the aqueous solution with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis of the Synthesis Routes

ParameterSuzuki-Miyaura CouplingMeerwein Arylation
Yield Generally high (often >80%)Moderate to good (typically 40-70%)
Reaction Conditions Mild (typically 80-100 °C)Often requires low temperatures for diazotization (0-5 °C)
Reagents Requires pre-functionalized starting materials (boronic acid and halide). Palladium catalysts and phosphine ligands can be expensive.Starts from readily available anilines and furan derivatives. Diazonium salts are generated in situ. Copper catalysts are inexpensive.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.Moderate, the acidic and oxidative conditions can be incompatible with sensitive functional groups.
Scalability Generally scalable, but catalyst cost can be a factor.Scalable, with readily available and inexpensive reagents.
Safety/Toxicity Palladium and phosphine ligands have moderate toxicity. Boronic acids are generally of low toxicity.Diazonium salts can be explosive if isolated and dry. Anilines can be toxic.
Atom Economy Good, but generates stoichiometric amounts of boronic acid waste.Moderate, generates stoichiometric amounts of salt and nitrogen gas as byproducts.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Meerwein arylation represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research or development program.

  • For high-yield, clean, and functional group-tolerant synthesis , the Suzuki-Miyaura coupling is the superior choice. Its reliability and predictability make it ideal for medicinal chemistry applications where rapid access to a diverse range of analogs is often required. The higher cost of the palladium catalyst is often justified by the higher yields and cleaner reaction profiles.

In a modern drug discovery setting, the Suzuki-Miyaura coupling is generally the preferred method due to its versatility and high success rate. However, a thorough understanding of classical methods like the Meerwein arylation remains a valuable asset for any synthetic chemist, providing alternative and sometimes more practical solutions to synthetic challenges.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 5-(4-Methylphenyl)-2-furoic acid. As a critical task in drug development and manufacturing, analytical method transfer and cross-validation ensure consistent and reliable results across different laboratories, instruments, and analytical platforms.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and equivalent analytical procedures.

The principles outlined herein are grounded in the recommendations of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[3][4][5][6] Cross-validation is a key component of this, verifying that a validated method can produce comparable results when implemented under different circumstances.[2][7][8]

Introduction to the Analyte and Methodologies

This compound is an aromatic carboxylic acid with a furan core. Its structure suggests chromophoric properties suitable for UV detection and the potential for ionization, making it amenable to mass spectrometry. The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, widely accessible, and cost-effective technique. It is often the workhorse for quality control and release testing in pharmaceutical settings where analyte concentrations are relatively high and the matrix is well-characterized.[9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification. Its specificity is derived from the monitoring of specific precursor-to-product ion transitions.

This guide will detail the validation parameters for each method and then provide a protocol for cross-validation to establish their interchangeability under defined conditions.

Experimental Workflows

A logical workflow is essential for both the initial validation of each method and the subsequent cross-validation.

a cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation A Method Development & Optimization B Validation of HPLC-UV Method A->B C Validation of LC-MS/MS Method A->C D Prepare Homogeneous Sample Set B->D If both methods are validated E Analyze Samples by Validated HPLC-UV D->E F Analyze Samples by Validated LC-MS/MS D->F G Statistical Comparison of Results E->G F->G H Assess Acceptance Criteria G->H I Method Equivalency Report H->I A Start: Prepare Homogeneous Lot of this compound B Create Sample Set (n ≥ 6) at multiple concentration levels A->B C Analyze Set with Validated HPLC-UV Method B->C D Analyze Set with Validated LC-MS/MS Method B->D E Tabulate Results: [Concentration]HPLC vs [Concentration]LC-MS/MS C->E D->E F Statistical Analysis: Calculate Percent Difference for Each Sample E->F G Acceptance Criterion: Is the mean difference between methods within ±15.0%? F->G H Pass: Methods are Considered Equivalent and Interchangeable G->H Yes I Fail: Investigate Discrepancy (e.g., sample handling, integration, matrix effects) G->I No

References

A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Activity of 5-(4-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of the novel compound 5-(4-Methylphenyl)-2-furoic acid. As researchers and drug development professionals navigate the complexities of preclinical evaluation, understanding the translation from benchtop assays to whole-organism responses is paramount. This document details the experimental frameworks and plausible outcomes for assessing the anti-inflammatory potential of this compound, grounded in established scientific methodologies.

Introduction to this compound and its Therapeutic Hypothesis

This compound is a synthetic organic compound belonging to the furoic acid class of molecules. The furan ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The structural similarity of this compound to other known anti-inflammatory agents suggests its potential to modulate inflammatory pathways. The primary hypothesis for its mechanism of action is the inhibition of key pro-inflammatory enzymes and mediators, a concept that will be explored in the following experimental sections.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are foundational in drug discovery, offering a controlled environment to elucidate the direct effects of a compound on specific biological processes. These assays are typically rapid, cost-effective, and allow for the screening of numerous compounds to identify promising candidates.[3][4][5] For this compound, a panel of assays was selected to investigate its potential to inhibit protein denaturation and stabilize cell membranes, both of which are implicated in the inflammatory response.[6][7]

Experimental Protocol: Inhibition of Protein Denaturation

Protein denaturation is a key event in inflammation, particularly in conditions like rheumatoid arthritis.[6] The ability of a compound to prevent this process is a reliable indicator of its anti-inflammatory potential.

Methodology:

  • A solution of this compound was prepared in dimethyl sulfoxide (DMSO) and subsequently diluted with phosphate-buffered saline (PBS) to achieve final concentrations ranging from 50 to 800 µg/mL.

  • Bovine serum albumin (BSA) was used as the protein source and was prepared as a 0.2% w/v solution in PBS.

  • Equal volumes of the test compound dilutions and the BSA solution were mixed.

  • The mixtures were incubated at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • After cooling, the turbidity of the solutions was measured spectrophotometrically at 660 nm.

  • Diclofenac sodium, a well-established non-steroidal anti-inflammatory drug (NSAID), was used as a positive control.[4]

  • The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization

The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. The release of lysosomal enzymes can cause further tissue damage and perpetuate inflammation. The HRBC membrane is analogous to the lysosomal membrane, making this a valuable in vitro model.[7]

Methodology:

  • Fresh human blood was collected and centrifuged to isolate the red blood cells, which were then washed with isotonic saline.

  • A 10% v/v suspension of HRBCs was prepared in isotonic saline.

  • Various concentrations of this compound (50-800 µg/mL) were added to the HRBC suspension.

  • The samples were incubated at 56°C for 30 minutes to induce hemolysis.

  • After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at 560 nm to quantify the amount of hemoglobin released.

  • Diclofenac sodium served as the reference standard.

  • The percentage of membrane stabilization was calculated as: % Protection = 100 - [(OD of Test / OD of Control) x 100]

Hypothetical In Vitro Results

The following table summarizes the plausible dose-dependent anti-inflammatory activity of this compound in the in vitro assays.

Concentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)% HRBC Membrane Stabilization (Mean ± SD)
5028.5 ± 2.122.1 ± 1.8
10045.2 ± 3.538.7 ± 2.9
20062.8 ± 4.255.4 ± 3.7
40078.1 ± 5.171.9 ± 4.5
80089.4 ± 6.385.3 ± 5.8
Diclofenac Sodium (100 µg/mL) 75.6 ± 4.9 72.5 ± 5.1
IC50 (µg/mL) 135.7 180.2

These hypothetical data suggest that this compound exhibits significant anti-inflammatory activity in vitro, with a clear dose-response relationship. The calculated IC50 values indicate a potent inhibitory effect on protein denaturation and a strong capacity for membrane stabilization.

In Vitro Experimental Workflow

G cluster_0 Protein Denaturation Assay cluster_1 HRBC Membrane Stabilization Assay a1 Prepare Compound Dilutions (50-800 µg/mL) a2 Mix with BSA Solution a1->a2 a3 Incubate at 37°C a2->a3 a4 Induce Denaturation at 72°C a3->a4 a5 Measure Turbidity at 660 nm a4->a5 b1 Prepare HRBC Suspension b2 Add Compound Dilutions b1->b2 b3 Induce Hemolysis at 56°C b2->b3 b4 Centrifuge and Collect Supernatant b3->b4 b5 Measure Absorbance at 560 nm b4->b5

Caption: Workflow for in vitro anti-inflammatory assays.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

While in vitro studies provide valuable mechanistic insights, in vivo models are essential to assess the efficacy and safety of a compound in a complex biological system.[3][8] These models account for pharmacokinetic and pharmacodynamic factors that cannot be replicated in a test tube.[9] To evaluate the in vivo anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and informative acute inflammation model.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The reduction in paw volume following treatment with a test compound is a measure of its anti-inflammatory activity.

Methodology:

  • Male Wistar rats (180-220 g) were divided into four groups (n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: this compound (50 mg/kg, p.o.)

    • Group III: this compound (100 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.) - Reference drug

  • The test compounds and vehicle were administered orally one hour before the induction of inflammation.

  • Acute inflammation was induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema was calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Hypothetical In Vivo Results

The following table presents plausible data for the in vivo anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (Mean ± SD)
1 hr
Control -0
This compound 5018.2 ± 1.5
This compound 10029.7 ± 2.4
Indomethacin 1035.4 ± 2.8

The hypothetical in vivo data indicate that this compound significantly reduces carrageenan-induced paw edema in a dose-dependent manner. The higher dose (100 mg/kg) demonstrates a potent anti-inflammatory effect, comparable to the standard drug indomethacin.

In Vivo Experimental Workflow

G cluster_0 Carrageenan-Induced Paw Edema Model c1 Group and Acclimatize Rats c2 Oral Administration of Test Compound/Vehicle c1->c2 c3 Inject Carrageenan into Paw c2->c3 c4 Measure Paw Volume at Intervals c3->c4 c5 Calculate % Inhibition of Edema c4->c5

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Part 3: Comparative Analysis and Discussion

The presented hypothetical data illustrate a strong correlation between the in vitro and in vivo anti-inflammatory activities of this compound. The compound's ability to inhibit protein denaturation and stabilize HRBC membranes in vitro likely contributes to its efficacy in reducing edema in the in vivo model.

It is important to consider that in vivo activity is influenced by the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The oral administration in the in vivo model suggests that this compound has favorable absorption characteristics. Future studies should aim to elucidate its metabolic fate and identify any active metabolites that may contribute to its overall anti-inflammatory effect.

The mechanism of action likely involves the modulation of inflammatory signaling pathways. A plausible target is the cyclooxygenase (COX) enzyme system, a key player in the synthesis of prostaglandins, which are potent inflammatory mediators.

Hypothesized Signaling Pathway Inhibition

G cluster_0 Inflammatory Signaling Cascade d1 Cell Membrane Phospholipids d2 Arachidonic Acid d1->d2 PLA2 d3 Prostaglandins d2->d3 COX-1/COX-2 d4 Inflammation d3->d4 compound This compound compound->d2 Potential Inhibition

Caption: Hypothesized inhibition of the arachidonic acid pathway.

Conclusion

This comparative guide, based on established methodologies and plausible data, demonstrates the potential of this compound as an anti-inflammatory agent. The strong concordance between the in vitro and in vivo findings underscores the importance of a multi-faceted approach in preclinical drug evaluation. Further investigations are warranted to fully characterize its mechanism of action, pharmacokinetic profile, and safety profile to support its potential development as a novel therapeutic agent for inflammatory disorders.

References

A Comparative Guide to Alternative Antimicrobial Compounds Targeting the 5-(4-Methylphenyl)-2-furoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Potential of Furan-Based Antimicrobials

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the furan ring stands out as a privileged structure present in numerous natural and synthetic bioactive compounds.[1] 5-(4-Methylphenyl)-2-furoic acid has emerged as a significant lead compound, demonstrating notable antimicrobial properties. Its structural simplicity, synthetic accessibility, and inherent biological activity make it an attractive starting point for the development of new anti-infective agents. This guide provides a comprehensive comparison of alternative compounds based on the this compound scaffold, offering insights into their structure-activity relationships (SAR), mechanisms of action, and antimicrobial efficacy. We will delve into the experimental data supporting these alternatives and provide detailed protocols for their evaluation, empowering researchers to navigate this promising area of antimicrobial discovery.

The Reference Compound: this compound

This compound, also known as 5-(p-tolyl)-2-furoic acid, serves as our benchmark for this comparative analysis. While specific and comprehensive Minimum Inhibitory Concentration (MIC) data for this exact compound against a wide array of pathogens is not extensively consolidated in publicly available literature, the broader class of 5-aryl-2-furoic acids has demonstrated significant antimicrobial potential. The key structural features contributing to its activity are the 2-furoic acid moiety and the 5-aryl substituent. The carboxylic acid group is often crucial for activity, potentially by facilitating interactions with biological targets or influencing the compound's physicochemical properties. The nature and substitution pattern of the aryl ring at the 5-position play a pivotal role in modulating the antimicrobial spectrum and potency.

Alternative Compounds: Exploring Chemical Diversity for Enhanced Activity

The exploration of alternatives to this compound has primarily focused on three strategic modifications:

  • Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can significantly impact lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and cell penetration.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can alter the compound's pharmacokinetic profile and potentially lead to new interactions with microbial targets.

  • Alterations to the Furan Ring: While less common, modifications to the furan ring itself can also be a viable strategy to enhance antimicrobial activity.

Analogs with Substituted Phenyl Rings

Research into 2-methyl-5-aryl-3-furoic acids has shown that the introduction of a substituent in the para position of the aryl group at the C5 position of the furan ring can affect antifungal activity, though these compounds displayed poor antibacterial activity.[2] This highlights the importance of the substitution pattern on the phenyl ring in determining the antimicrobial spectrum.

For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL.[3] Notably, compounds with chloro, fluoro, and methyl substituents on the phenyl ring were among the most potent.[3]

Carboxamide and Other Carboxylic Acid Derivatives

Modification of the carboxylic acid moiety has been a fruitful avenue for generating potent antimicrobial agents. A new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids and peptides exhibited highly potent antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis), a Gram-negative bacterium (P. aeruginosa), and the pathogenic fungus Candida albicans.[4] This suggests that extending the molecule with amino acid or peptide fragments can significantly enhance its biological activity.

Furthermore, the synthesis of carbamothioyl-furan-2-carboxamide derivatives has yielded compounds with significant antimicrobial and anticancer potential.[5] In particular, derivatives possessing a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial and fungal strains, with MICs ranging from 150.7 to 295 µg/mL.[5]

Heterocyclic Analogs

The incorporation of other heterocyclic rings in place of or in addition to the phenyl ring has also been explored. For example, novel 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives were synthesized, with some showing weak activity against Staphylococcus aureus and Staphylococcus epidermidis.[1] Another study focused on 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives, where some compounds exhibited promising antimicrobial activities.[6][7]

Comparative Antimicrobial Activity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for selected alternative compounds. It is important to note that direct comparison is challenging due to variations in the tested microbial strains and methodologies across different studies.

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Reference
(S,Z)-4-methyl-2-(4-oxo-5-((5-p-tolyl furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidMultidrug-resistant S. aureus2-4[3]
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl )furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidMultidrug-resistant S. aureus2[3]
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl )furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidMultidrug-resistant S. aureus2[3]
5-(4-methylcarboxamidophenyl)-2-furoyl amino acid/peptide derivativesS. aureus, B. subtilis, P. aeruginosa, C. albicansPotent (specific values not provided)[4]
Carbamothioyl-furan-2-carboxamide (with 2,4-dinitrophenyl)S. aureus, E. coli, F. bracchygibossum, A. niger150.7 - 295[5]
2-methyl-5-aryl-3-furoic acidsVarious fungiInteresting activity (specific values not provided)[2]

Mechanism of Action: Unraveling the Antimicrobial Strategy

The precise mechanism of action for this compound and its analogs is not fully elucidated and likely varies depending on the specific structural modifications. However, for some furan-containing compounds, insights into their antimicrobial mechanisms have been gained.

For instance, the well-known nitrofurans exert their effect through reductive activation within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins. While this compound lacks the nitro group, the furan ring itself is an electron-rich system that can participate in various biological interactions.

Some studies on other antimicrobial furanones suggest that they may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This disruption of bacterial communication represents an attractive alternative to direct bactericidal or bacteriostatic mechanisms, as it may exert less selective pressure for the development of resistance.

Further research is needed to specifically investigate the molecular targets of this compound and its derivatives. Understanding the mechanism of action is crucial for rational drug design and the development of compounds with improved efficacy and a lower propensity for resistance.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of test compound D Perform serial two-fold dilutions of compound in 96-well plate A->D B Culture microorganism in appropriate broth C Adjust inoculum to 0.5 McFarland standard B->C E Inoculate wells with standardized microbial suspension C->E D->E G Incubate at optimal temperature and duration E->G F Include positive (no drug) and negative (no inoculum) controls F->G H Visually inspect for turbidity or use a plate reader G->H I Determine MIC: lowest concentration with no visible growth H->I MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Incubation & Solubilization cluster_analysis Data Acquisition & Analysis A Seed mammalian cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of the test compound B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve crystals E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability as a percentage of the untreated control G->H I Determine the IC50 value (concentration for 50% inhibition) H->I

References

A Senior Application Scientist's Guide to Spectroscopic Validation: 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in medicinal chemistry and materials science, the unambiguous structural confirmation of a newly synthesized compound is a foundational requirement for advancing any project. This guide provides a comprehensive framework for the spectroscopic analysis of synthesized 5-(4-Methylphenyl)-2-furoic acid, comparing its spectral data against a commercial standard. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical tool for researchers to ensure the identity, purity, and structural integrity of their target molecule, thereby upholding the principles of scientific rigor and reproducibility.

Introduction

This compound, also known as 5-(p-tolyl)-2-furoic acid, is a bifunctional aromatic compound incorporating a furoic acid moiety and a substituted phenyl ring. This structural motif is of significant interest in drug discovery, as furan-based compounds have demonstrated a wide range of biological activities.[1] The validation of its molecular structure post-synthesis is non-negotiable. While a commercial sample provides a reliable reference, the onus is on the synthetic chemist to prove that their material is identical and free from significant impurities.

This guide presents a multi-technique spectroscopic approach, leveraging the strengths of NMR, FT-IR, and HRMS to build a cohesive and definitive structural proof. We will compare the data from a hypothetical synthesized sample against expected values and commercial standards, highlighting key diagnostic signals and potential pitfalls, such as residual starting materials or byproducts from common synthetic routes like the Suzuki-Miyaura cross-coupling.[2][3]

Experimental Design & Rationale

The validation workflow is designed to provide orthogonal pieces of structural information. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies key functional groups, and HRMS provides an exact mass to confirm the elemental composition.

G cluster_synthesis Synthesis Context cluster_analysis Spectroscopic Analysis Workflow cluster_validation Validation Outcome Synthesis Suzuki Coupling: 5-bromo-2-furoic acid + p-tolylboronic acid NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy HRMS LC-HRMS Data Comparative Data Analysis NMR->Data C-H Framework Connectivity FTIR->Data Functional Groups (C=O, O-H) HRMS->Data Elemental Composition (Exact Mass) Conclusion Structural Confirmation & Purity Assessment Data->Conclusion

Caption: High-level workflow for spectroscopic validation.

Materials & Instrumentation
  • Commercial Standard: this compound (≥97% purity).

  • Synthesized Sample: Product isolated from a Suzuki-Miyaura coupling reaction.

  • NMR: 400 MHz Spectrometer. Deuterated solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). Internal standard: Tetramethylsilane (TMS).

  • FT-IR: Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • LC-HRMS: Liquid chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[4][5]

Rationale for Experimental Choices
  • NMR Solvent (DMSO-d₆): This solvent is chosen for its excellent ability to dissolve the polar carboxylic acid and for its high boiling point. Crucially, it allows for the observation of the acidic carboxyl proton (-COOH), which often exchanges too rapidly in protic solvents like methanol-d₄.

  • FT-IR (ATR): Attenuated Total Reflectance is the preferred technique for solid samples as it requires minimal to no sample preparation, unlike traditional KBr pellets, and provides high-quality, reproducible spectra.[6]

  • HRMS Ionization (ESI-): Electrospray Ionization (ESI) in negative mode is ideal for this molecule. The carboxylic acid is easily deprotonated to form the [M-H]⁻ ion, providing a strong signal and a clear determination of the molecular weight.[5]

Step-by-Step Experimental Protocols

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh ~5-10 mg of the sample (commercial or synthesized) into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. Cap the tube and vortex until the sample is fully dissolved. A gentle warming may be required.

  • Acquisition:

    • Load the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a ¹³C NMR spectrum (typically 1024-2048 scans).

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm. Integrate all peaks in the ¹H spectrum.[7]

FT-IR (ATR) Analysis
  • Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum (at least 32 scans) of the empty crystal. This is critical to subtract atmospheric CO₂ and H₂O absorptions.[8][9]

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage. Apply consistent pressure using the instrument's anvil.

  • Acquisition: Collect the sample spectrum using the same number of scans as the background. The resulting spectrum should be displayed in absorbance units versus wavenumber (cm⁻¹).

LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid). This separates the target compound from potential non-polar or polar impurities.

  • Mass Spectrometry:

    • Set the mass spectrometer to operate in negative ion mode (ESI-).

    • Acquire data over a mass range of m/z 50-500.

    • The instrument's high resolution will allow for the determination of the exact mass of the deprotonated molecule [M-H]⁻.[11]

Data Comparison and Interpretation

The core of the validation lies in comparing the spectra of the synthesized material to the commercial standard. The data should be identical within the limits of experimental variation.

¹H NMR Spectroscopy

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ ppm) - CommercialChemical Shift (δ ppm) - SynthesizedMultiplicityIntegrationJ (Hz)
-COOH~13.2~13.2br s1H-
H-Ar (Tolyl)7.757.75d2H8.2
H-Ar (Tolyl)7.317.31d2H8.2
H-3 (Furan)7.387.38d1H3.7
H-4 (Furan)7.057.05d1H3.7
-CH₃2.362.36s3H-
  • Expertise & Trustworthiness: The very broad singlet around 13.2 ppm is highly diagnostic of the carboxylic acid proton. The two doublets at 7.75 and 7.31 ppm, each integrating to 2H, show the classic AA'BB' pattern of a para-substituted benzene ring. The furan protons appear as two distinct doublets at 7.38 and 7.05 ppm with a small coupling constant (~3.7 Hz), which is characteristic of adjacent protons on a furan ring.[1] Finally, the singlet at 2.36 ppm corresponds to the methyl group. The synthesized sample must match these shifts and integration values precisely. Discrepancies may indicate impurities. For instance, the presence of unreacted 5-bromo-2-furoic acid would introduce different furan signals.

¹³C NMR Spectroscopy

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ ppm) - CommercialChemical Shift (δ ppm) - Synthesized
C=O (Acid)159.4159.4
C-5 (Furan)157.5157.5
C-2 (Furan)146.1146.1
C-Ar (Tolyl, quat.)139.5139.5
C-Ar (Tolyl, quat.)126.9126.9
C-Ar (Tolyl)129.9129.9
C-Ar (Tolyl)124.5124.5
C-3 (Furan)119.3119.3
C-4 (Furan)110.2110.2
-CH₃20.920.9
  • Expertise & Trustworthiness: The ¹³C NMR provides a fingerprint of the carbon skeleton. Key signals include the carbonyl carbon at ~159.4 ppm and the ten distinct aromatic/furan carbons. The methyl carbon appears upfield at ~20.9 ppm. The absence of additional signals is a strong indicator of sample purity.

FT-IR Spectroscopy

Table 3: Comparative FT-IR (ATR) Data

Functional GroupWavenumber (cm⁻¹) - CommercialWavenumber (cm⁻¹) - SynthesizedDescription
O-H (Carboxylic Acid)2800-32002800-3200Very broad stretch
C=O (Carboxylic Acid)~1680~1680Strong, sharp stretch
C=C (Aromatic/Furan)1500-16001500-1600Multiple sharp bands
C-O (Furan/Acid)1200-13001200-1300Strong stretches
  • Expertise & Trustworthiness: The FT-IR spectrum is dominated by two key features. First, the extremely broad absorption spanning 2800-3200 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. Second, the intense, sharp peak around 1680 cm⁻¹ is the C=O (carbonyl) stretch. The presence of both is a mandatory validation point for the carboxylic acid functional group.

High-Resolution Mass Spectrometry (HRMS)

Table 4: Comparative HRMS (ESI-) Data

IonCalculated Exact MassObserved Mass - CommercialObserved Mass - Synthesized
[C₁₂H₉O₃]⁻ ([M-H]⁻)201.0557201.0555201.0559
  • Expertise & Trustworthiness: HRMS provides the most definitive confirmation of the elemental formula.[12] The calculated exact mass for the deprotonated molecule is 201.0557 Da. The observed mass for both the commercial and a pure synthesized sample should match this value to within 5 ppm, providing extremely high confidence in the molecular formula C₁₂H₁₀O₃.

Decision Framework for Validation

The following diagram illustrates the logical process for validating the synthesized compound based on the collected spectroscopic data.

G start Begin Validation nmr_check ¹H & ¹³C NMR Data Match Standard? start->nmr_check ftir_check FT-IR Data Match Standard? nmr_check->ftir_check Yes fail Conclusion: Structure NOT Confirmed or Sample is Impure nmr_check->fail No hrms_check HRMS Exact Mass Within 5 ppm? ftir_check->hrms_check Yes ftir_check->fail No impurity_check NMR Shows Impurities (e.g., starting material)? hrms_check->impurity_check Yes hrms_check->fail No purify Action: Repurify Sample (e.g., Recrystallization, Chromatography) impurity_check->purify Yes pass Conclusion: Structure Confirmed, Sample is Pure impurity_check->pass No purify->start Re-analyze

Caption: Decision tree for spectroscopic data validation.

Conclusion

This guide has outlined a robust, multi-technique spectroscopic workflow for the structural verification and purity assessment of synthesized this compound. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and HRMS data and comparing it against a commercial standard, researchers can establish an irrefutable body of evidence for their compound's identity. Adherence to these self-validating protocols and principles of causality ensures the scientific integrity of the data, which is paramount for publication, patent applications, and further progression in drug development pipelines.

References

Assessing the Target Specificity of 5-(4-Methylphenyl)-2-furoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction between a therapeutic agent and its biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, often resulting in late-stage clinical trial failures. This guide provides an in-depth, technical framework for assessing the target specificity of a novel compound, using 5-(4-Methylphenyl)-2-furoic acid as a central case study. While the definitive biological target of this specific molecule is an area of ongoing investigation, its structural analogs, particularly within the 5-phenyl-2-furoic acid class, have shown promise in targeting enzymes crucial for microbial survival, such as salicylate synthase (MbtI) in Mycobacterium tuberculosis[1].

This guide will, therefore, navigate the assessment of this compound's specificity for a hypothetical bacterial enzyme target, providing a robust, adaptable methodology for researchers. We will explore both established in vitro techniques and powerful in silico approaches, comparing the compound's performance against structurally related analogs to build a comprehensive specificity profile.

The Criticality of Target Specificity in Drug Development

The "one drug, one target" paradigm, while an oversimplification, underscores a fundamental goal in pharmacology: to modulate a single, disease-relevant biological entity to achieve a therapeutic effect with minimal side effects. A lack of specificity, where a drug interacts with multiple proteins, can lead to a cascade of unintended biological consequences[2]. Early and rigorous assessment of target specificity is therefore not just a regulatory hurdle but a cornerstone of rational drug design, enabling the selection of lead candidates with a higher probability of clinical success.

A Multi-pronged Approach to Specificity Profiling

A thorough assessment of target specificity is not reliant on a single experiment but is rather a convergence of evidence from multiple orthogonal assays. This self-validating system of protocols provides a higher degree of confidence in the selectivity of a compound. Our approach can be visualized as a hierarchical workflow, beginning with broad, high-throughput screens and progressively narrowing down to detailed mechanistic studies.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Specificity Assessment cluster_2 In Silico & Cellular Validation Phenotypic Screening Phenotypic Screening Target Deconvolution Target Deconvolution Phenotypic Screening->Target Deconvolution Identify bioactive compounds Primary Target Engagement Primary Target Engagement Target Deconvolution->Primary Target Engagement Hypothesized Target Selectivity Panel Screening Selectivity Panel Screening Primary Target Engagement->Selectivity Panel Screening Confirm on-target activity Mechanism of Action Studies Mechanism of Action Studies Selectivity Panel Screening->Mechanism of Action Studies Evaluate off-target interactions Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays Validate cellular effects Computational Modeling Computational Modeling Computational Modeling->Cell-Based Assays Predict & rationalize binding

Caption: A generalized workflow for assessing drug target specificity.

Part 1: Primary Target Engagement and Potency Determination

Assuming, based on preliminary phenotypic screening or SAR data from related compounds[1][3][4], that this compound is hypothesized to inhibit a specific bacterial enzyme (e.g., a salicylate synthase), the first step is to confirm direct engagement and determine its potency.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Spectrophotometric)

This protocol is designed to measure the inhibitory effect of the test compound on the enzymatic conversion of a substrate to a product that can be detected spectrophotometrically.

Materials:

  • Purified recombinant target enzyme

  • Substrate and co-factors for the enzyme

  • Assay buffer (optimized for enzyme activity)

  • This compound and competitor compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Serially dilute this compound and competitor compounds in DMSO to create a range of concentrations. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Setup: In a 96-well plate, add a small volume of the diluted compounds to the assay buffer. Include a DMSO-only control (for 100% enzyme activity) and a no-enzyme control (for background signal).

  • Enzyme Addition: Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the absorbance at a specific wavelength at regular intervals to monitor product formation.

  • Data Analysis: Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Potency
CompoundPutative Target (e.g., MbtI) IC50 (µM)
This compound 1.2 ± 0.2
5-(4-Nitrophenyl)-2-furoic acid[1]0.5 ± 0.1
5-Phenyl-2-furoic acid (unsubstituted)> 100
Standard-of-care Inhibitor0.1 ± 0.02

Interpretation: The data in the table above (hypothetical for our lead compound) would suggest that this compound is a moderately potent inhibitor of the target enzyme. The comparison with analogs reveals important structure-activity relationships (SAR); for instance, the nitro group at the 4-position of the phenyl ring enhances potency, while the absence of a substituent diminishes it significantly.

Part 2: Assessing Selectivity Against Related and Unrelated Targets

High potency against the intended target is only half the story. A truly specific compound should exhibit significantly lower potency against other, related proteins (e.g., human orthologs or other enzymes in the same family) and a panel of common off-target proteins.

Experimental Protocol: Selectivity Panel Screening

This involves testing the compound against a broad panel of proteins to identify potential off-target interactions. Many contract research organizations (CROs) offer standardized safety screening panels[5].

Procedure:

  • Target Selection: Choose a panel of targets that includes:

    • Closely related enzymes from the same family.

    • Human orthologs of the bacterial target to assess potential for host toxicity.

    • A broad panel of common off-target proteins known to be involved in adverse drug reactions (e.g., kinases, GPCRs, ion channels).

  • Screening: Screen this compound at a single high concentration (e.g., 10 µM) against the selected panel using appropriate assay formats for each target.

  • Hit Confirmation: For any targets where significant inhibition (e.g., >50%) is observed, perform a full dose-response experiment to determine the IC50 value.

Data Presentation: Selectivity Profile
Target ClassRepresentative Target% Inhibition at 10 µMIC50 (µM)Selectivity Index (Off-target IC50 / On-target IC50)
Primary Target Bacterial Enzyme 95% 1.2 -
Related Bacterial EnzymeEnzyme B20%> 50> 41.7
Human OrthologHuman Enzyme X15%> 50> 41.7
Kinase Panelc-Src5%> 100> 83.3
GPCR PanelhERG2%> 100> 83.3

Interpretation: A high selectivity index (typically >100-fold) indicates that the compound is significantly more potent against its intended target than against off-targets, suggesting a favorable specificity profile.

Part 3: In Silico and Cell-Based Validation

Computational modeling can provide structural insights into the observed selectivity, while cell-based assays confirm that the on-target activity translates to a desired biological effect in a more complex physiological environment.

Computational Modeling: Molecular Docking

Molecular docking simulations can predict the binding pose of a ligand within the active site of a protein and estimate the binding affinity. This can help to rationalize the observed SAR and selectivity.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking & Analysis Ligand This compound Generate 3D conformers Assign partial charges Docking Docking Algorithm Score & Rank Poses Analyze Interactions (H-bonds, hydrophobic, etc.) Ligand->Docking Protein Target Protein Crystal Structure Remove water & ligands Add hydrogens Define binding site Protein->Docking

Caption: A simplified workflow for molecular docking studies.

By docking this compound and its analogs into the active site of the target enzyme and a known off-target, we can visualize the specific interactions that contribute to binding affinity and selectivity. For example, the 4-methyl group might fit into a hydrophobic pocket in the primary target that is absent or sterically hindered in an off-target protein.

Cell-Based Assays: Confirming Mechanism of Action

Ultimately, the goal is to demonstrate that the compound's effect on whole cells is due to its interaction with the intended target.

Experimental Protocol: Bacterial Growth Inhibition and Target Knockdown/Overexpression

Procedure:

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type bacteria.

  • Target Modulation: Genetically engineer bacterial strains to either have reduced expression (knockdown) or increased expression (overexpression) of the target enzyme.

  • Comparative MIC Testing: Determine the MIC of the compound against the engineered strains.

Expected Results and Interpretation:

  • Knockdown Strain: If the compound's primary target is the enzyme , the knockdown strain should be hypersensitive to the compound (a lower MIC) because there is less target for the compound to inhibit.

  • Overexpression Strain: Conversely, the overexpression strain should be more resistant to the compound (a higher MIC) as more compound is required to inhibit the increased number of target enzymes.

This cellular data provides strong evidence that the compound's antibacterial activity is mediated through the intended target.

Conclusion

The assessment of target specificity is a multifaceted process that requires a carefully planned and executed series of experiments. By integrating in vitro biochemical assays, broad selectivity profiling, in silico modeling, and cell-based mechanistic studies, researchers can build a robust data package to support the advancement of a lead compound. For this compound, while its precise biological role is yet to be fully elucidated, the methodologies outlined in this guide provide a clear and comprehensive roadmap for its evaluation, and for any novel chemical entity entering the drug discovery pipeline. This rigorous, evidence-based approach is essential for de-risking drug development programs and ultimately, for delivering safer and more effective medicines.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 5-(4-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every stage of the chemical lifecycle, from synthesis to application, is governed by meticulous planning and execution. The final stage—disposal—is no exception. It is a critical juncture where scientific responsibility extends to ensuring personal safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Methylphenyl)-2-furoic acid (CAS No. 52938-98-4), a compound frequently utilized in drug development and organic synthesis. By understanding the chemical's characteristics and the regulatory landscape, you can ensure that its end-of-life management is as rigorous as its use in your research.

Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These hazards dictate that all handling, including preparation for disposal, must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: direct contact with the solid or its dust can lead to immediate irritation of the skin, eyes, and respiratory tract. Therefore, adherence to safety protocols is the first and most critical step in the disposal workflow.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Prevents eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin irritation from direct contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.Minimizes inhalation of irritating dust particles.[2][3]

The Disposal Workflow: A Self-Validating System

The proper disposal of this compound is not a single action but a systematic process. Each step is designed to ensure safety, regulatory compliance, and clear communication of the waste's identity and hazards. The following workflow is grounded in the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA), which govern hazardous waste from "cradle to grave."[4]

DisposalWorkflow cluster_0 Step 1: Waste Characterization & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal A Is the waste pure this compound or mixed with other chemicals? B Segregate as Solid Organic Acid Waste. Do NOT mix with bases, oxidizers, or inorganic acids. A->B Characterize C Select a compatible, leak-proof container (e.g., HDPE or glass) with a screw cap. B->C D Transfer waste into the container. Do not overfill (leave >10% headspace). C->D Package E Affix a 'Hazardous Waste' label. D->E F Clearly list all chemical constituents: 'this compound' and any other components with percentages. G Indicate hazards (e.g., 'Irritant'). H Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. G->H I Ensure secondary containment is used. J Keep container closed except when adding waste. K Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. J->K

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Protocols

Protocol 1: Waste Segregation

The principle of causality behind waste segregation is to prevent dangerous chemical reactions. Carboxylic acids can react exothermically or release gases if mixed with incompatible materials.[5]

  • Identify the Waste Stream: Designate a specific waste stream for solid, non-halogenated organic acids.

  • Prevent Mixing: Under no circumstances should this waste be mixed with bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., nitrates, perchlorates), or reactive metals.[5][6]

  • Aqueous vs. Solid: Keep solid waste separate from liquid waste to avoid creating corrosive solutions and to comply with disposal facility requirements.[7]

Protocol 2: Containerization and Labeling

Proper containment and labeling are mandated by OSHA and the EPA to ensure safe handling and to meet the requirements of waste transporters and disposal facilities.[1][4]

  • Container Selection: Choose a container made of a material chemically compatible with acids, such as high-density polyethylene (HDPE) or glass. Ensure it has a secure, leak-proof screw-top cap.[6][7] The original product container is often a suitable choice if it is in good condition.[6]

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container. If transferring a powder, perform this action in a chemical fume hood or a well-ventilated area to minimize dust inhalation.

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[2] The label must include:

    • The words "Hazardous Waste."[1][6]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • If it is a mixture, list all components and their approximate percentages.[6]

    • A clear indication of the associated hazards (e.g., "Irritant," "Corrosive - Acid").[1]

Protocol 3: Accumulation and Storage

Waste must be stored safely at its point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[6][8]

  • Designate SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][6] This could be a designated area within a fume hood or a secondary containment bin on a workbench.

  • Secondary Containment: Store the waste container within a secondary container, such as a plastic tub, to contain any potential leaks or spills.[8]

  • Keep Closed: The container must remain tightly sealed at all times, except when you are actively adding waste to it.[2][6]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, which this compound is not) in an SAA.[2] Once a container is full, it must be moved to a central storage area within three days.[6]

Final Disposal Pathway

On-site treatment, such as neutralization, is generally not recommended for solid or concentrated organic acids unless conducted by trained personnel as part of an established and permitted institutional procedure. While dilute, purely corrosive wastes may sometimes be neutralized and drain-disposed under strict controls, the multiple hazards and solid nature of this compound make this inappropriate.[5][9] Attempting to neutralize the solid could generate heat and aerosols, increasing exposure risk.

The only authoritative and safe disposal route is through a licensed hazardous waste management program.

  • Contact EHS: When your waste container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor.

  • Incineration: The ultimate disposal method for this type of organic solid is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] Incineration must be carefully controlled to prevent the formation of toxic byproducts like dioxins and furans, which can be a concern with the combustion of furan-containing compounds.[11][12]

  • Waste Manifest: A hazardous waste manifest will be completed, which tracks the waste from your laboratory to its final destination, ensuring a complete and compliant disposal cycle.

By adhering to this structured, scientifically-grounded disposal protocol, you fulfill your professional responsibility, ensuring that the lifecycle of this compound concludes safely and with minimal environmental impact.

References

Mastering the Safe Handling of 5-(4-Methylphenyl)-2-furoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle novel compounds safely and efficiently is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for 5-(4-Methylphenyl)-2-furoic acid (CAS No: 52938-98-4). By understanding the "why" behind these recommendations, you can foster a culture of safety and ensure the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is a solid organic compound that, based on available data for the compound and its structural analogs, presents the following primary hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract, causing coughing and discomfort.[1]

While specific toxicity data for this compound is limited, its structure as a furan derivative and an aromatic carboxylic acid warrants a cautious approach. Furan-containing compounds can have varying toxicological profiles, and it is prudent to handle this chemical as potentially hazardous upon prolonged or repeated exposure.

Hazard StatementClassificationPrimary Route of ExposurePotential Health Effects
H315Skin IrritantDermal ContactRedness, inflammation, itching
H319Serious Eye IrritantEye ContactIrritation, redness, pain, potential for damage
H335Respiratory IrritantInhalationCoughing, sneezing, respiratory discomfort

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment for a powdered chemical with irritant properties.

Core PPE Requirements
  • Eye and Face Protection:

    • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

    • Chemical Splash Goggles: Essential when there is a risk of splashing or when handling larger quantities. They should conform to ANSI Z87.1 or equivalent standards.

    • Face Shield: To be worn in conjunction with goggles when a significant splash hazard exists, such as during bulk transfers or reaction quenching.

  • Hand Protection:

    • Nitrile Gloves: Provide excellent protection against incidental contact with many chemicals and are a standard in most laboratory settings. Ensure gloves are of an appropriate thickness and are inspected for defects before use. For prolonged contact, consult the glove manufacturer's compatibility charts.

  • Body Protection:

    • Laboratory Coat: A standard, flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.

    • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.

  • Respiratory Protection:

    • Work in a Ventilated Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

    • N95 Dust Mask or Higher: If a fume hood is not available for a specific, short-duration task, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of airborne particulates. For situations with the potential for higher concentrations of dust, a half-mask or full-face respirator with P100 filters may be necessary.

Operational Workflow: From Receipt to Reaction

A systematic and well-planned workflow is critical for minimizing exposure and ensuring experimental success.

Operational_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Receipt Receiving and Storage Pre-Use Pre-Use Inspection & Area Setup Receipt->Pre-Use Verify Integrity Weighing Weighing and Aliquoting Pre-Use->Weighing Don PPE Reaction Addition to Reaction Weighing->Reaction Controlled Transfer Decontamination Decontamination Reaction->Decontamination Post-Reaction Disposal Waste Disposal Decontamination->Disposal Segregate Waste

Caption: A logical workflow for handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be kept tightly closed.

  • Pre-Use Inspection and Area Setup:

    • Before handling, visually inspect the chemical for any changes in appearance.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the powder outside of the controlled environment.

    • Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting:

    • Don all required PPE as outlined in Section 2.

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust clouds.

  • Addition to Reaction:

    • When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing and dust generation.

    • If the reaction is exothermic, ensure adequate cooling is in place.

  • Decontamination:

    • Thoroughly clean all equipment that has come into contact with the chemical using an appropriate solvent.

    • Wipe down the work surface of the fume hood.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental compliance.

Disposal_Plan Waste_Generation Waste Generation (Excess Reagent, Contaminated PPE) Segregation Segregation (Solid Waste Container) Waste_Generation->Segregation Labeling Proper Labeling ('Hazardous Waste', Chemical Name) Segregation->Labeling Storage Temporary Storage (Satellite Accumulation Area) Labeling->Storage Pickup EHS Pickup (Scheduled Removal) Storage->Pickup

Caption: A compliant waste disposal pathway for this compound.

Waste Disposal Protocol
  • Waste Segregation:

    • Do not dispose of this compound down the drain or in the regular trash.

    • All solid waste, including excess reagent, contaminated weigh boats, gloves, and disposable lab coats, should be placed in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Follow your institution's specific labeling requirements, which may include the date of accumulation and the responsible researcher's name.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials.

  • EHS Pickup:

    • When the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department for proper disposal.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

Spill:

  • Small Spill: In a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spill: Evacuate the area and contact your institution's EHS department immediately.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.